molecular formula C10H12O2 B1599953 1-(4-Methoxy-2-methylphenyl)ethanone CAS No. 24826-74-2

1-(4-Methoxy-2-methylphenyl)ethanone

Cat. No.: B1599953
CAS No.: 24826-74-2
M. Wt: 164.2 g/mol
InChI Key: ZUQDIVXHYQNBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-2-methylphenyl)ethanone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDIVXHYQNBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415840
Record name 4'-methoxy-2'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24826-74-2
Record name 4'-methoxy-2'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxy-2-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical characteristics of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Methoxy-2-methylphenyl)ethanone

Abstract

This technical guide provides a comprehensive framework for understanding and determining the physicochemical characteristics of this compound (CAS No. 24826-74-2). As a specialty aromatic ketone, this compound is of interest to researchers in synthetic chemistry and drug discovery. However, a thorough review of scientific literature reveals a scarcity of published empirical data for this specific isomer.

To address this, this whitepaper adopts a dual approach. First, it establishes the foundational identity of the target molecule. Second, it employs a comparative analysis with the well-characterized, structurally similar isomer, 1-(4-methoxyphenyl)ethanone (4'-Methoxyacetophenone, CAS No. 100-06-1), to illustrate the principles of characterization. By explaining the expected impact of the ortho-methyl substituent on spectroscopic and physical properties, this guide offers field-proven insights and predictive analysis, empowering researchers to accurately characterize this and similar molecules. We will detail the essential analytical workflows, from spectroscopic elucidation to chromatographic purity assessment, grounding all protocols in established scientific principles.

Chemical Identity and Structural Comparison

A precise understanding of molecular structure is the bedrock of physicochemical analysis. The key distinction between our target compound and the reference compound is the presence of a methyl group at the C2 position (ortho to the acetyl group) on the phenyl ring. This substitution breaks the molecule's symmetry, a critical factor influencing its spectroscopic and physical properties.

  • Target Compound: this compound

  • Reference Compound: 1-(4-Methoxyphenyl)ethanone

Below is a visual comparison of their chemical structures.

G cluster_target Target: this compound cluster_reference Reference: 1-(4-Methoxyphenyl)ethanone Target Target Reference Reference

Caption: Chemical structures of the target and reference compounds.

Table 1: Core Chemical Identifiers

IdentifierThis compound1-(4-Methoxyphenyl)ethanone
CAS Number 24826-74-2100-06-1
Molecular Formula C₁₀H₁₂O₂C₉H₁₀O₂[1]
Molecular Weight 164.20 g/mol 150.17 g/mol [2]
IUPAC Name This compound1-(4-methoxyphenyl)ethanone
Synonyms 2-Methyl-4-methoxyacetophenone4'-Methoxyacetophenone, Acetanisole[1]

Physicochemical Properties: Data and Expert Predictions

Table 2: Comparison of Physicochemical Properties

Property1-(4-Methoxyphenyl)ethanone (Reference)This compound (Target)Expert Causality & Prediction
Melting Point 36 - 38 °C[3]Data not availableThe addition of the methyl group increases molecular weight and surface area but may disrupt efficient crystal lattice packing. The melting point is therefore difficult to predict but is expected to be in a similar range, likely as a low-melting solid or oil at room temperature.
Boiling Point 152 - 154 °C (at 35 hPa)[3]Data not availableThe increased molecular weight and van der Waals forces from the methyl group will likely lead to a slightly higher boiling point under equivalent pressure conditions.
Water Solubility 1.07 g/L (Predicted)[2]Data not availableThe added nonpolar methyl group is expected to decrease water solubility slightly compared to the reference compound.
logP (Octanol/Water) 1.82 (Predicted)[2]Predicted > 1.82The logP value is a measure of lipophilicity. The methyl group will increase the lipophilicity, resulting in a higher logP value.
pKa (Strongest Basic) -4.8 (Predicted, protonated carbonyl)[2]Predicted ~ -4.8The basicity of the carbonyl oxygen is primarily influenced by the methoxy group's resonance effect. The ortho-methyl group has a minor inductive effect and is not expected to significantly alter the pKa.

Proposed Synthesis Workflow

A plausible and efficient route for synthesizing this compound is the Friedel-Crafts acylation of 3-methylanisole. This electrophilic aromatic substitution directs the incoming acetyl group to the position para to the activating methoxy group, which is also ortho to the methyl group, yielding the desired product.

G start Start: Reactants reactants 3-Methylanisole Acetyl Chloride AlCl₃ (Lewis Acid) start->reactants reaction Friedel-Crafts Acylation Solvent: Dichloromethane Temperature: 0°C to RT reactants->reaction workup Aqueous Workup (Quench with HCl/Ice) reaction->workup extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction purification Purification (Column Chromatography on Silica Gel) extraction->purification end Final Product: This compound purification->end

Caption: Proposed workflow for Friedel-Crafts acylation synthesis.

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. Here, we present the known data for the reference compound and provide an expert-level prediction for the target molecule, highlighting the expected spectral shifts and patterns.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the most powerful tool for confirming the substitution pattern on the aromatic ring. The symmetry of the reference compound results in two distinct aromatic signals (a pair of doublets). The introduction of the 2-methyl group in our target molecule breaks this symmetry, leading to three unique aromatic proton environments.

Table 3: Comparative ¹H NMR Data (Predicted for Target in CDCl₃)

Proton Assignment1-(4-Methoxyphenyl)ethanone (Reference)[4]This compound (Target)Predicted Rationale
-COCH₃ (s, 3H)δ ~2.55 ppmδ ~2.5 ppmThe acetyl protons are relatively insensitive to distant ring substituents. A similar singlet is expected.
-OCH₃ (s, 3H)δ ~3.88 ppmδ ~3.8 ppmThe methoxy protons should appear as a sharp singlet, with a chemical shift similar to the reference.
-CH₃ (ring) (s, 3H)N/Aδ ~2.4 ppmThe aromatic methyl group will appear as a singlet, typically in this region.
Ar-H (d, 2H)δ ~8.01 ppmN/AProtons ortho to the carbonyl group.
Ar-H (d, 2H)δ ~6.94 ppmN/AProtons meta to the carbonyl group.
Ar-H (H6) N/Aδ ~7.6 ppm (d)This proton is ortho to the electron-withdrawing acetyl group, causing a significant downfield shift. It will be a doublet, split by H5.
Ar-H (H5) N/Aδ ~6.7 ppm (dd)This proton is ortho to the electron-donating methoxy group (shielding) and meta to the acetyl group. It will be a doublet of doublets, split by H6 and H3.
Ar-H (H3) N/Aδ ~6.6 ppm (d)This proton is ortho to the methoxy group and meta to the methyl group. It will appear as a small doublet, split by H5.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectra of both the target and reference compounds are expected to be very similar, as they contain the same core functional groups.

  • ~1670-1680 cm⁻¹: A strong, sharp peak corresponding to the C=O (ketone) stretch, conjugated with the aromatic ring.

  • ~2850-3000 cm⁻¹: C-H stretching from the methyl and aromatic groups.

  • ~1600, ~1500, ~1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: Strong C-O stretching bands from the aryl-ether (methoxy) group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Electron Ionization (EI), the key difference will be the molecular ion peak.

  • 1-(4-Methoxyphenyl)ethanone (Reference): Molecular Ion (M⁺) at m/z = 150. A prominent base peak is often observed at m/z = 135, corresponding to the loss of a methyl radical ([M-CH₃]⁺) forming a stable acylium ion.

  • This compound (Target):

    • Predicted Molecular Ion (M⁺): m/z = 164, corresponding to the molecular weight of C₁₀H₁₂O₂.

    • Predicted Major Fragment: A peak at m/z = 149 is expected, resulting from the loss of a methyl radical ([M-CH₃]⁺) from the acetyl group. This acylium ion remains the most stable fragment.

Analytical Methodologies and Quality Control

Ensuring the identity and purity of a synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques is standard practice.

G cluster_0 Sample Preparation cluster_1 Purity & Identity Confirmation cluster_2 Data Analysis & Reporting prep Dissolve crude product in appropriate solvent (e.g., Acetonitrile/Water for HPLC, Ethyl Acetate for GC) hplc RP-HPLC Analysis (Purity Assessment, % Area) prep->hplc gcms GC-MS Analysis (Identify impurities, confirm MW) prep->gcms nmr ¹H NMR Analysis (Structural Confirmation, Purity vs Standard) prep->nmr report Integrate chromatographic peaks. Assign NMR signals. Confirm mass spectrum. Issue Certificate of Analysis. hplc->report gcms->report nmr->report

Caption: General analytical workflow for compound characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the purity of the final product. A reverse-phase method is typically employed for aromatic ketones.[5]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point would be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 275 nm (where the aromatic system absorbs strongly).

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase.

  • Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

Protocol: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is perfectly suited for analyzing volatile compounds like acetophenones, providing both retention time data and mass spectral information for identity confirmation.[5]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow of ~1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.

  • Injector: Split mode (e.g., 50:1), 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

  • Analysis: The resulting mass spectrum of the major peak should be analyzed to confirm the molecular ion (m/z 164) and expected fragmentation pattern (e.g., base peak at m/z 149).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for similar aromatic ketones should be followed. The reference compound, 4'-Methoxyacetophenone, is classified as harmful if swallowed.[3][6]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a specialty chemical for which published characterization data is limited. This guide provides a robust, scientifically-grounded framework for researchers to synthesize, purify, and characterize this molecule with confidence. By leveraging comparative data from the closely related isomer 1-(4-methoxyphenyl)ethanone and applying fundamental principles of spectroscopy and chromatography, we have outlined the expected physicochemical properties and provided detailed analytical protocols. The key distinguishing feature of this compound in its ¹H NMR spectrum will be the presence of three distinct aromatic proton signals, a direct consequence of the symmetry-breaking ortho-methyl group. The methodologies and predictive insights contained herein serve as a valuable resource for drug development professionals and synthetic chemists working with novel substituted aromatic compounds.

References

In-depth Technical Guide: Spectroscopic Data of 1-(4-Methoxy-2-methylphenyl)ethanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

As a Senior Application Scientist, my primary goal is to provide researchers, scientists, and drug development professionals with technical guides that are not only accurate but also deeply insightful and practical. The foundation of such a guide is reliable, verifiable experimental data.

Therefore, I am unable to construct the in-depth technical guide as requested. A guide built on speculation or data from related but distinct compounds would not meet the standards of expertise, trustworthiness, and authoritativeness that you and your audience require.

To provide some context and demonstrate the approach that would have been taken, I have outlined the structure and type of analysis that would have been performed had the data been available. This includes a discussion of the expected spectral features based on the known principles of spectroscopic analysis and data from closely related analogs.

Conceptual Framework for Spectroscopic Analysis of 1-(4-Methoxy-2-methylphenyl)ethanone

This section outlines the theoretical principles and expected outcomes for the spectroscopic analysis of this compound.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecular structure is paramount to predicting and interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): We would expect to see distinct signals for each unique proton environment.

  • Aromatic Protons: The three protons on the benzene ring would give rise to a complex splitting pattern. The proton ortho to the acetyl group would likely be the most downfield, influenced by the electron-withdrawing nature of the carbonyl. The other two aromatic protons would be further upfield.

  • Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.8-3.9 ppm, integrating to three protons.

  • Acetyl Protons (-COCH₃): A sharp singlet, typically around 2.5-2.6 ppm, integrating to three protons.

  • Methyl Protons (Ar-CH₃): A sharp singlet, typically around 2.3-2.4 ppm, integrating to three protons.

¹³C NMR (Carbon NMR): Each unique carbon atom would produce a distinct signal.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon would be the most downfield signal, expected in the range of 195-205 ppm.

  • Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (methoxy, methyl, and acetyl groups). The carbon bearing the methoxy group would be significantly upfield compared to the others.

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Acetyl Carbon (-COCH₃): A signal around 25-30 ppm.

  • Methyl Carbon (Ar-CH₃): A signal around 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum.

  • C-O Stretch (Aryl Ether): A strong absorption band would be present around 1250 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp bands of medium intensity in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂O₂ = 164.20 g/mol ).

  • Fragmentation Pattern: Key fragmentation pathways would be expected, such as the loss of a methyl group ([M-15]⁺) or an acetyl group ([M-43]⁺), leading to characteristic fragment ions. The McLafferty rearrangement is not possible for this molecule.

Conclusion and Path Forward

While a detailed guide with experimental data for this compound cannot be provided at this time due to the lack of publicly available data, this conceptual framework outlines the expected spectroscopic features.

For researchers and professionals requiring this specific data, the recommended course of action would be:

  • Chemical Synthesis: Synthesize the compound in-house. A plausible route would be the Friedel-Crafts acylation of 3-methylanisole.

  • Spectroscopic Analysis: Perform a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, MS, and potentially 2D NMR techniques like COSY and HSQC) on the purified product.

  • Data Deposition: Contribute to the scientific community by publishing the results and depositing the raw spectral data in an open-access repository.

I remain committed to providing the highest quality scientific and technical information. Should the experimental data for this compound become available in the future, I would be pleased to revisit this topic and prepare the comprehensive guide as originally envisioned.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Methoxy-2-methylphenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, the aim is to present not just the spectral data but to delve into the causal relationships between the molecular structure and the observed NMR parameters. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. The guide will cover the fundamental principles behind the spectral features, a detailed assignment of proton and carbon signals, and a discussion of the experimental considerations for acquiring high-quality NMR data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including connectivity, stereochemistry, and even dynamic processes.[3][4] For a molecule such as this compound, with its distinct aromatic and aliphatic regions, NMR spectroscopy allows for the unambiguous assignment of each proton and carbon atom, confirming its unique substitution pattern.

This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a logical, field-proven approach to spectral interpretation. We will explore how the electronic effects of the methoxy, methyl, and acetyl substituents influence the chemical shifts of the aromatic protons and carbons, and how spin-spin coupling provides crucial information about the proximity of neighboring protons.

Molecular Structure and Numbering

To facilitate a clear and concise discussion of the NMR spectra, the atoms of this compound are numbered as illustrated in the diagram below. This numbering system will be used consistently throughout the guide for all spectral assignments.

Figure 1: Molecular structure and atom numbering of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons in a molecule. The key parameters are the chemical shift (δ), which indicates the electronic environment of a proton, and the spin-spin coupling constant (J), which reveals the number and proximity of neighboring protons.[5][6]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, coupling constants, and assignments for the protons of this compound. These predictions are based on established substituent effects and analysis of spectral data for analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.6d~8.51H
H-5~6.8dd~8.5, ~2.51H
H-3~6.7d~2.51H
OCH₃ (C11)~3.8s-3H
COCH₃ (C8)~2.5s-3H
Ar-CH₃ (C9)~2.4s-3H
Rationale for Assignments
  • Aromatic Protons (H-3, H-5, H-6):

    • H-6: This proton is ortho to the electron-withdrawing acetyl group, which deshields it significantly, causing it to appear at the most downfield position in the aromatic region (~7.6 ppm). It is coupled only to H-5, resulting in a doublet.

    • H-5: This proton is coupled to both H-6 (ortho coupling, J ≈ 8.5 Hz) and H-3 (meta coupling, J ≈ 2.5 Hz), giving rise to a doublet of doublets. Its chemical shift is influenced by the ortho methoxy group (electron-donating, shielding) and the para acetyl group (electron-withdrawing, deshielding).

    • H-3: This proton is ortho to the electron-donating methoxy group and meta to the acetyl group. The strong shielding effect of the methoxy group results in its upfield chemical shift (~6.7 ppm). It is only coupled to H-5 (meta coupling), appearing as a doublet.

  • Methyl Protons:

    • OCH₃ (C11): The protons of the methoxy group are attached to an oxygen atom, which is electronegative, causing them to resonate around 3.8 ppm. As there are no adjacent protons, the signal is a singlet.

    • COCH₃ (C8): The protons of the acetyl methyl group are adjacent to a carbonyl group, which deshields them, resulting in a chemical shift of approximately 2.5 ppm. This signal is a singlet as there are no neighboring protons to couple with.

    • Ar-CH₃ (C9): The protons of the aromatic methyl group are attached to the aromatic ring and are typically found around 2.4 ppm. This signal is also a singlet due to the absence of adjacent protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.[7]

Predicted ¹³C NMR Spectral Data

The following table presents the predicted chemical shifts for the carbon atoms of this compound. These predictions are based on additivity rules for substituted benzenes and data from similar compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C7)~200
C-4~162
C-2~140
C-1~132
C-6~130
C-5~115
C-3~112
OCH₃ (C11)~55
COCH₃ (C8)~30
Ar-CH₃ (C9)~21
Rationale for Assignments
  • Carbonyl Carbon (C7): The carbonyl carbon of a ketone is highly deshielded and typically appears in the most downfield region of the spectrum, around 200 ppm.

  • Aromatic Carbons (C1-C6):

    • C-4: This carbon is directly attached to the strongly electron-donating methoxy group, causing it to be the most deshielded of the aromatic carbons directly bonded to a substituent, appearing around 162 ppm.

    • C-2: This carbon is bonded to the methyl group and is also deshielded, with a predicted chemical shift around 140 ppm.

    • C-1 and C-6: These are the ipso-carbon (attached to the acetyl group) and the protonated carbon ortho to the acetyl group, respectively. Their chemical shifts are influenced by the electron-withdrawing nature of the acetyl group and are predicted to be in the 130-132 ppm range.

    • C-5 and C-3: These carbons are shielded by the electron-donating methoxy group and are expected to appear at the most upfield positions in the aromatic region, around 112-115 ppm.

  • Methyl Carbons (C8, C9, C11):

    • OCH₃ (C11): The carbon of the methoxy group is attached to an oxygen and typically resonates around 55 ppm.

    • COCH₃ (C8): The acetyl methyl carbon is found in the aliphatic region, typically around 30 ppm.

    • Ar-CH₃ (C9): The aromatic methyl carbon is the most shielded of the methyl carbons, appearing at approximately 21 ppm.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized, self-validating protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound.[8][9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) tms Add a small amount of TMS (internal standard, 0 ppm) dissolve->tms transfer Transfer solution to a clean, dry 5mm NMR tube tms->transfer insert Insert NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for optimal homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra using standard pulse programs shim->acquire ft Fourier Transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to TMS baseline->reference

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide has provided a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically examining the chemical shifts, coupling constants, and integration values, a complete and unambiguous assignment of all proton and carbon signals has been achieved. The provided rationale, grounded in the fundamental principles of NMR spectroscopy, serves as a valuable resource for researchers in the field. The detailed experimental workflow further ensures that high-quality, reproducible data can be obtained for this and similar molecules, reinforcing the role of NMR as an indispensable tool in modern chemical research and development.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Methoxy-2-methylphenyl)ethanone. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fragmentation pathways, supported by established principles of mass spectrometry and data from analogous compounds.

Introduction to the Mass Spectrometry of Aromatic Ketones

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of unknown compounds.[1][2] In electron ionization (EI) mass spectrometry, the analyte molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.[3]

Aromatic ketones, such as this compound, exhibit characteristic fragmentation patterns dominated by cleavages adjacent to the carbonyl group and rearrangements influenced by the aromatic ring and its substituents. Understanding these patterns is crucial for structural confirmation and identification.

Predicted Mass Spectrum of this compound

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-established fragmentation of acetophenone and its substituted derivatives.[3][4][5] The molecular weight of this compound is 164.20 g/mol , and its molecular ion peak ([M]+•) is expected at m/z 164.

Key Fragmentation Pathways

The primary fragmentation pathways for this compound are expected to be α-cleavage and cleavages involving the methoxy and methyl substituents on the aromatic ring.

2.1.1. α-Cleavage (Alpha-Cleavage)

Alpha-cleavage is a common fragmentation pathway for ketones, involving the cleavage of the bond between the carbonyl carbon and an adjacent carbon.[6][7] For this compound, two primary α-cleavage events are possible:

  • Loss of a methyl radical (•CH₃): This is typically the most favorable α-cleavage for acetophenones, leading to the formation of a stable acylium ion. The resulting ion is resonance-stabilized. This fragmentation is expected to produce a high-intensity peak at m/z 149 .

  • Loss of the substituted phenyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring would result in an acetyl cation (CH₃CO⁺) at m/z 43 and a substituted benzene radical. The peak at m/z 43 is a common and diagnostic fragment for methyl ketones.[3]

alpha_cleavage M+• (m/z 164) M+• (m/z 164) Acylium Ion (m/z 149) Acylium Ion (m/z 149) M+• (m/z 164)->Acylium Ion (m/z 149) - •CH3 Acetyl Cation (m/z 43) Acetyl Cation (m/z 43) M+• (m/z 164)->Acetyl Cation (m/z 43) - •C7H7O(CH3)

Caption: Predicted α-cleavage pathways for this compound.

2.1.2. Fragmentation Involving Substituents

The methoxy and methyl groups on the aromatic ring will also influence the fragmentation pattern.

  • Loss of a methyl radical from the methoxy group: The molecular ion could lose a methyl radical from the methoxy group to form an ion at m/z 149 . This ion would be isomeric with the acylium ion formed by α-cleavage, and it is a common fragmentation for methoxy-substituted aromatic compounds.

  • Loss of formaldehyde (CH₂O) from the methoxy group: A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30 Da) from the molecular ion, resulting in a peak at m/z 134 .

  • Loss of carbon monoxide (CO): The acylium ion at m/z 149 can further fragment by losing a neutral carbon monoxide molecule (28 Da) to produce an ion at m/z 121 .

  • Ortho Effect: The presence of the methyl group ortho to the acetyl group could potentially lead to an "ortho effect," where the two adjacent substituents interact during fragmentation. This could involve hydrogen transfer and subsequent rearrangements, possibly leading to unique fragment ions not observed in the 3- or 4-substituted isomers. However, without experimental data, the specific fragments from such an effect are speculative. Studies on ortho-substituted compounds have shown unique fragmentation patterns due to the proximity of the substituents.[8]

substituent_fragmentation M+• (m/z 164) M+• (m/z 164) Ion (m/z 149) Ion (m/z 149) M+• (m/z 164)->Ion (m/z 149) - •CH3 (from OCH3) Ion (m/z 134) Ion (m/z 134) M+• (m/z 164)->Ion (m/z 134) - CH2O Ion (m/z 121) Ion (m/z 121) Ion (m/z 149)->Ion (m/z 121) - CO

Caption: Predicted fragmentation pathways involving the substituents.

Predicted Quantitative Data Summary

The following table summarizes the predicted prominent ions in the mass spectrum of this compound. The relative intensities are predictions based on the stability of the resulting ions and patterns observed in similar compounds. The base peak is expected to be the most stable fragment, likely the acylium ion at m/z 149.

m/zPredicted Relative IntensityProposed Fragment Identity/Origin
164ModerateMolecular Ion [M]+•
149High (likely Base Peak)[M - CH₃]+ (from α-cleavage or loss from OCH₃)
134Moderate[M - CH₂O]+
121Moderate[M - CH₃ - CO]+
43Moderate to High[CH₃CO]+

Experimental Protocol for Mass Spectrometry Analysis

To acquire a mass spectrum of this compound, a standard electron ionization mass spectrometer coupled with a gas chromatograph (GC-MS) would be the instrument of choice.

Sample Preparation
  • Dissolve the sample: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol. A typical concentration would be in the range of 10-100 µg/mL.

  • Filtration (optional): If the sample contains any particulate matter, filter the solution through a 0.22 µm syringe filter.

GC-MS Parameters
  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating this type of analyte.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_acquisition Data Acquisition & Analysis Dissolve Sample Dissolve Sample Filter Sample Filter Sample Dissolve Sample->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample GC Separation GC Separation Inject Sample->GC Separation EI Ionization EI Ionization GC Separation->EI Ionization Mass Analysis Mass Analysis EI Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Spectrum Generation Spectrum Generation Detection->Spectrum Generation

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by characteristic α-cleavage reactions, leading to the formation of a stable acylium ion at m/z 149 and an acetyl cation at m/z 43. Further fragmentation involving the methoxy and methyl substituents is also expected, providing additional structural information. The presented in-depth guide, based on established fragmentation principles of analogous aromatic ketones, serves as a valuable resource for researchers in the identification and structural elucidation of this and related compounds.

References

An In--Depth Technical Guide to the Infrared Spectroscopy Analysis of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the infrared (IR) spectroscopy analysis of 1-(4-Methoxy-2-methylphenyl)ethanone (CAS No. 24826-74-2).[1][2][3][4][5] Infrared spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality assessment of chemical compounds. For researchers, scientists, and professionals in drug development, this guide details the theoretical underpinnings of the molecule's vibrational modes, a robust experimental protocol using Attenuated Total Reflectance (ATR), and a systematic approach to spectral interpretation. By correlating specific absorption bands to the compound's distinct functional groups—an aryl ketone, an aryl alkyl ether, and a 1,2,4-trisubstituted aromatic system—this document serves as an authoritative reference for the characterization of this and structurally related molecules.

Introduction

The Analyte: this compound

This compound, with the molecular formula C₁₀H₁₂O₂, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1][2] Its structure is characterized by an acetophenone core with a methoxy group at the para-position (C4) and a methyl group at the ortho-position (C2) relative to the acetyl group. The interplay of these functional groups creates a unique infrared spectral signature, making Fourier Transform Infrared (FTIR) spectroscopy a powerful and rapid tool for its identification and purity verification.

The Technique: The Role of Infrared Spectroscopy

Infrared spectroscopy probes the vibrational transitions within a molecule.[6] When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed light. These vibrational frequencies are highly characteristic of the types of chemical bonds and functional groups present. Consequently, an IR spectrum provides a molecular "fingerprint," enabling precise structural confirmation. For complex molecules like this compound, IR spectroscopy is essential for verifying the presence of key functionalities, such as the carbonyl and ether groups, and confirming the substitution pattern of the aromatic ring.

Theoretical Vibrational Mode Analysis

A predictive understanding of the expected vibrational modes is critical for an accurate interpretation of the empirical spectrum. The structure of this compound can be dissected into several key vibrating units.

Carbonyl (C=O) Stretching Vibration

The carbonyl group stretch is one of the most intense and diagnostic absorptions in an IR spectrum.[7] For an aryl ketone, where the C=O group is conjugated with the aromatic ring, the absorption band is typically found in the 1700–1680 cm⁻¹ range.[8] This is a lower frequency compared to saturated aliphatic ketones (1725–1705 cm⁻¹) due to the delocalization of π-electrons between the ring and the carbonyl group, which slightly weakens the C=O double bond. The ortho-methyl substituent may introduce minor steric effects, but the dominant electronic (conjugative) effect will place the strong, sharp C=O stretching band firmly in this region.

Aryl Ether (C-O) Linkage Vibrations

The presence of the 4-methoxy group introduces characteristic C-O stretching bands. Aryl alkyl ethers are distinguished by two strong absorption bands.[9][10][11]

  • Asymmetric Ar–O–C Stretch: This vibration involves the stretching of the C-O bond attached to the aromatic ring and typically appears as a strong band around 1250 cm⁻¹.

  • Symmetric Ar–O–C Stretch: This involves the stretching of the O-CH₃ bond and is found at a lower frequency, generally around 1040 cm⁻¹.

Aromatic System Vibrations

The 1,2,4-trisubstituted benzene ring gives rise to several characteristic absorptions:

  • C-H Stretching: The stretching of sp²-hybridized C-H bonds on the aromatic ring results in weak to medium intensity bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[12][13]

  • C=C In-Ring Stretching: The complex vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of medium-intensity, sharp peaks in the 1600–1450 cm⁻¹ region.[12][13] Key peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: In the fingerprint region (below 1000 cm⁻¹), strong absorptions arise from the C-H bonds bending out of the plane of the ring. The position of these bands is highly diagnostic of the ring's substitution pattern. For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 830–780 cm⁻¹ range.[12][13]

Aliphatic C-H Vibrations

The molecule contains three methyl groups (acetyl, ring-attached, and methoxy), which will produce characteristic aliphatic C-H absorptions:

  • C-H Stretching: The stretching of sp³-hybridized C-H bonds occurs just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹).[14] These bands are usually of medium intensity.

  • C-H Bending: Asymmetric and symmetric bending (scissoring and rocking) vibrations of the methyl groups will produce medium-intensity bands around 1450 cm⁻¹ and 1375 cm⁻¹.

Experimental Protocol: A Self-Validating Workflow

The following protocol utilizes Attenuated Total Reflectance (ATR), a modern sampling technique that requires minimal sample preparation and provides high-quality, reproducible data.[15][16][17][18]

Instrumentation and Calibration
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended due to its robustness and chemical inertness.[18]

  • Performance Verification: Before analysis, verify the instrument's performance by running a polystyrene film standard. The peak positions should be within ±2 cm⁻¹ of the standard values. This step ensures the trustworthiness of the wavenumber axis.

Sample Preparation (ATR Method)
  • Ensure the diamond ATR crystal surface is impeccably clean. Clean with a solvent-grade isopropanol-wetted, non-abrasive wipe and allow it to fully evaporate.

  • Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

  • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Optimal contact is crucial for generating a high-quality spectrum, as the IR beam's evanescent wave penetrates only a few microns into the sample.[16][19]

Data Acquisition Parameters
  • Spectral Range: 4000–650 cm⁻¹

  • Resolution: 4 cm⁻¹ (Sufficient for distinguishing key functional group bands).

  • Number of Scans: 16-32 scans (Co-adding scans improves the signal-to-noise ratio).

  • Background: Collect a background spectrum of the clean, empty ATR crystal immediately before running the sample. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and CO₂.

Data Processing
  • ATR Correction: Apply a software-based ATR correction algorithm. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave and converts the spectrum to appear more like a traditional transmission spectrum, facilitating comparison with library data.

  • Baseline Correction: If necessary, apply an automated baseline correction to ensure all peaks originate from a flat baseline.

  • Normalization: Normalize the spectrum so that the most intense peak has an absorbance (or %Transmittance) value of 1.0 (or ~0%), which aids in visual comparison between different samples.

Spectral Interpretation and Data Presentation

Analysis of the Spectrum

A systematic analysis of the spectrum should proceed by identifying the key bands predicted in Section 2.0.

  • High-Frequency Region (4000-2500 cm⁻¹): Look for weak aromatic C-H stretches above 3000 cm⁻¹ and medium aliphatic C-H stretches below 3000 cm⁻¹. The absence of a broad band centered around 3300 cm⁻¹ confirms the lack of hydroxyl (-OH) groups.

  • Carbonyl Region (1800-1650 cm⁻¹): Identify the very strong, sharp absorption band expected between 1700-1680 cm⁻¹ for the conjugated ketone. This is the most prominent feature of the spectrum.

  • Double-Bond Region (1650-1450 cm⁻¹): Locate the aromatic C=C stretching bands near 1600 cm⁻¹ and 1500 cm⁻¹.

  • Fingerprint Region (1450-650 cm⁻¹): This complex region contains a wealth of structural information. Pinpoint the strong, broad asymmetric C-O ether stretch around 1250 cm⁻¹ and the symmetric C-O stretch near 1040 cm⁻¹. Confirm the 1,2,4-trisubstitution pattern by finding the strong C-H OOP bending band in the 830-780 cm⁻¹ range.

Tabulated Spectral Data

The expected key absorption bands for this compound are summarized below.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3030Weak - MediumC-H StretchAromatic Ring
2980 - 2850MediumC-H Stretch (asymmetric & symmetric)-CH₃ (Aliphatic)
1700 - 1680Strong, SharpC=O StretchAryl Ketone
1610 - 1580Medium - StrongC=C StretchAromatic Ring
1520 - 1480MediumC=C StretchAromatic Ring
1470 - 1440MediumC-H Asymmetric Bend-CH₃ (Aliphatic)
1380 - 1365MediumC-H Symmetric Bend-CH₃ (Aliphatic)
1270 - 1230StrongAr-O-C Asymmetric StretchAryl Alkyl Ether
1050 - 1020StrongAr-O-C Symmetric StretchAryl Alkyl Ether
830 - 780StrongC-H Out-of-Plane Bend (2 adjacent H)1,2,4-Trisubstituted Ring

Visualization of the Analytical Workflow

The logical flow of the experimental protocol is a critical component of a self-validating system. The following diagram illustrates the key steps for a robust ATR-FTIR analysis.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Clean ATR Crystal B 2. Instrument Performance Verification (Polystyrene) A->B C 3. Collect Background Spectrum (Clean Crystal) B->C Proceed if Calibrated D 4. Apply Sample to Crystal & Apply Pressure C->D E 5. Collect Sample Spectrum (16-32 Scans @ 4 cm-1) D->E F 6. Data Processing (ATR & Baseline Correction) E->F G 7. Spectral Interpretation (Peak Assignment) F->G H 8. Final Report (Spectrum, Peak Table) G->H

Caption: Workflow for ATR-FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a rich set of data that allows for unambiguous structural confirmation. The key diagnostic features include the strong carbonyl absorption characteristic of a conjugated ketone, the dual C-O stretching bands of the aryl alkyl ether, and the specific out-of-plane bending modes confirming the 1,2,4-trisubstitution pattern of the aromatic ring. By following the detailed theoretical analysis and the robust ATR-FTIR protocol outlined in this guide, researchers and drug development professionals can confidently identify and assess the quality of this important chemical compound, ensuring the integrity of their scientific endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Charting the Physicochemical Landscape of a Novel Ketone

In the realm of pharmaceutical development and organic synthesis, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of the aromatic ketone, 1-(4-Methoxy-2-methylphenyl)ethanone. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the rationale behind each experimental choice. We will explore the anticipated behavior of this molecule based on its structural attributes and provide robust, self-validating methodologies for empirical determination. This document is designed to be a practical and authoritative resource for researchers, scientists, and drug development professionals tasked with the critical evaluation of new chemical entities.

Section 1: Molecular Profile and Predicted Physicochemical Attributes

This compound is an aromatic ketone with a molecular formula of C₁₀H₁₂O₂. Its structure, featuring a methoxy and a methyl group on the phenyl ring, provides initial clues to its solubility and stability characteristics.

Structural Features and Their Implications:

  • Aromatic Ketone Core: The ketone group introduces polarity, allowing for dipole-dipole interactions.[1]

  • Methoxy Group (-OCH₃): The ether linkage is a hydrogen bond acceptor, which can enhance solubility in protic solvents. The methoxy group can also influence the electron density of the aromatic ring, potentially affecting its reactivity and stability.[2]

  • Methyl Group (-CH₃): This nonpolar group contributes to the overall lipophilicity of the molecule.

  • Substitution Pattern: The ortho-methyl group may introduce some steric hindrance around the ketone, potentially influencing reaction rates and intermolecular interactions.

Based on these features, a preliminary hypothesis can be formed: the molecule will exhibit moderate polarity, with solubility favoring organic solvents over aqueous media.[1][3] Its stability will be influenced by the methoxy group's electronic effects on the aromatic system.

Section 2: A Rigorous Approach to Solubility Determination

The "like dissolves like" principle is a foundational concept in predicting solubility.[4] For this compound, we anticipate good solubility in common organic solvents and limited solubility in water.[1][5]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[6][7]

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

    • Add a precise volume of the selected solvent to each vial. A range of solvents with varying polarities should be used (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the samples at a constant temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe fitted with a chemically inert filter (e.g., PTFE). This step is crucial to avoid transferring any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

Data Presentation:

The solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Acetonitrile25
Ethyl Acetate25
Dichloromethane25
Hexane25
Water37
Ethanol37

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add precise solvent volume prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72 hours) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge sep1->sep2 analysis1 Filter supernatant sep2->analysis1 analysis2 Quantify concentration by HPLC analysis1->analysis2 end end analysis2->end Report solubility data

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Comprehensive Stability Assessment through Forced Degradation

Forced degradation, or stress testing, is a critical component of pharmaceutical development that provides insights into the intrinsic stability of a drug substance.[8][9][10] These studies help to identify potential degradation products and establish degradation pathways.[11]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH guidelines and aims to simulate the potential environmental stresses a compound might encounter.[11][12] For this compound, the following conditions are recommended:

  • Hydrolytic Degradation: To assess stability in the presence of water at different pH values.[9][12] The methoxy group could be susceptible to hydrolysis under strong acidic conditions.

  • Oxidative Degradation: To evaluate the molecule's susceptibility to oxidation. The aromatic ring and the methyl group could be potential sites of oxidation.

  • Photolytic Degradation: To determine the compound's sensitivity to light. Aromatic ketones are known to be photosensitive.

  • Thermal Degradation: To assess the impact of heat on the compound's stability.

Experimental Protocol: Forced Degradation Studies

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or methanol.[12]

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for up to 7 days.[12]

    • At specified time points (e.g., 0, 2, 8, 24, 48, 168 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for up to 7 days.[12]

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for up to 7 days.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the samples after the specified exposure period.

  • Thermal Degradation (Solid State):

    • Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Analytical Monitoring:

A stability-indicating HPLC method is crucial for these studies.[13][14] This method must be able to separate the parent compound from all potential degradation products.[15] A photodiode array (PDA) detector is recommended to assess peak purity.

Visualization of the Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start 1 mg/mL Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidative Oxidative Degradation (3% H₂O₂, RT) start->oxidative photo Photolytic Degradation (ICH Q1B) start->photo thermal Thermal Degradation (Solid, 80°C) start->thermal sampling Time-point Sampling acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization if applicable hplc Stability-Indicating HPLC-PDA Analysis sampling->hplc neutralization->hplc end end hplc->end Identify Degradation Pathways & Assess Intrinsic Stability

Caption: Forced Degradation Study Workflow.

Section 4: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility and stability of this compound. By adhering to these methodologies, researchers can generate reliable data that is essential for informed decision-making in drug development and other chemical applications. The experimental results will not only provide the fundamental physicochemical properties of this specific molecule but will also contribute to a broader understanding of the structure-property relationships of substituted aromatic ketones. Further characterization of any identified degradation products using techniques such as mass spectrometry (MS) would be a logical next step to fully elucidate the degradation pathways.

References

An In-Depth Technical Guide to 1-(4-Methoxy-2-methylphenyl)ethanone: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Ketone Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, substituted acetophenones represent a critical class of intermediates, prized for their inherent reactivity and the diverse array of transformations they can undergo. This guide focuses on 1-(4-Methoxy-2-methylphenyl)ethanone , a key aromatic ketone that serves as a valuable precursor in the development of novel therapeutic agents and other fine chemicals. Its unique substitution pattern—a methoxy group providing electron-donating character and a methyl group influencing steric and electronic properties—makes it a subject of significant interest for researchers aiming to fine-tune molecular properties for targeted biological activity. This document provides a comprehensive overview of its nomenclature, detailed synthetic protocols, and its emerging role as a pivotal component in drug discovery and development.

I. Chemical Identity and Nomenclature

A clear and unambiguous understanding of a compound's identity is the foundation of reproducible scientific research. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. Establishing a clear concordance of these names is crucial for accurate literature searches and procurement.

Synonyms and Alternative Names:
  • 4-Methoxy-2-methylacetophenone

  • 4'-Methoxy-2'-methylacetophenone

  • Ethanone, 1-(4-methoxy-2-methylphenyl)-

Key Chemical Identifiers:
IdentifierValueSource
CAS Number 24826-74-2Chemical Abstracts Service
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]

II. Synthesis of this compound: A Focus on Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 3-methylanisole. This electrophilic aromatic substitution reaction provides an efficient means to introduce an acetyl group onto the aromatic ring. The methoxy and methyl groups on the starting material direct the regioselectivity of the acylation.

Reaction Principle:

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. In the case of this compound synthesis, 3-methylanisole is acylated with acetic anhydride, and aluminum chloride (AlCl₃) is commonly used as the Lewis acid catalyst. The methoxy group is a strong activating group and directs ortho- and para- to itself. The methyl group is a weaker activating group, also directing ortho- and para-. The para- position to the strongly activating methoxy group is the most favored site for electrophilic substitution, leading to the desired product.

Friedel_Crafts_Acylation Reactant1 3-Methylanisole Sigma_Complex Sigma Complex (Arenium Ion) Reactant1->Sigma_Complex + Acylium Ion Reactant2 Acetic Anhydride Acylium_Ion Acylium Ion [CH₃CO]⁺ Reactant2->Acylium_Ion + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Catalyst->Acylium_Ion Acylium_Ion->Sigma_Complex Product This compound Sigma_Complex->Product - H⁺

Figure 1: Simplified workflow of the Friedel-Crafts acylation for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents:

  • 3-Methylanisole (Substrate)

  • Acetic Anhydride (Acylating Agent)

  • Anhydrous Aluminum Chloride (Lewis Acid Catalyst)

  • Dichloromethane (Solvent, anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying Agent)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Formation of the Acylium Ion: To the dropping funnel, add a solution of acetic anhydride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature between 0-5 °C.

  • Acylation Reaction: Prepare a solution of 3-methylanisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 3-methylanisole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

III. Applications in Drug Discovery and Development

Substituted acetophenones are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The presence of the ketone functionality allows for a variety of subsequent chemical transformations, including reductions, oxidations, and condensations, to build more complex molecular scaffolds. While direct, publicly available examples of marketed drugs synthesized from this compound are not prominently disclosed, its utility can be inferred from the broad applications of related acetophenone derivatives in medicinal chemistry.

Acetophenones are known precursors for various therapeutic agents, including analgesics and anti-inflammatory drugs[2][3]. The structural motif of this compound makes it an attractive starting material for the synthesis of novel compounds with potential pharmacological activity. The methoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, such as metabolic stability, receptor binding, and solubility.

For instance, acetophenone derivatives are used in the synthesis of chalcones, which are known to possess a wide range of biological activities, including anti-inflammatory, and anticancer properties[4]. The ketone group of this compound can readily undergo Claisen-Schmidt condensation with various aldehydes to produce a library of chalcone derivatives for biological screening.

Drug_Discovery_Pathway Start This compound Transformations Chemical Transformations (e.g., Condensation, Reduction, etc.) Start->Transformations Library Library of Bioactive Molecule Candidates Transformations->Library Screening Biological Screening (e.g., Anti-inflammatory, Analgesic Assays) Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Drug_Candidate Potential Drug Candidate Lead_Opt->Drug_Candidate

References

A Technical Guide to the Research Applications of 1-(4-Methoxy-2-methylphenyl)ethanone: A Versatile Acetophenone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-Methoxy-2-methylphenyl)ethanone, a substituted acetophenone with significant, yet largely untapped, potential in chemical synthesis and drug discovery. Acetophenones are a class of naturally occurring phenolic compounds recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[1][2] This document moves beyond a simple compound summary to offer a strategic perspective for researchers, scientists, and drug development professionals. We will dissect the molecule's structural features, propose high-potential research avenues, and provide detailed experimental frameworks to investigate its utility as both a synthetic precursor and a potential bioactive agent. The narrative is grounded in established biochemical principles and validated methodologies, aiming to equip researchers with the foundational knowledge to harness this compound's full potential.

Introduction: Unveiling the Potential of a Substituted Acetophenone

This compound (CAS No. 24826-74-2) is an aromatic ketone distinguished by a core acetophenone structure.[3] Its phenyl ring is strategically substituted with a methoxy group at the C4 position and a methyl group at the C2 position. These substitutions are not trivial; they are critical determinants of the molecule's physicochemical properties and, by extension, its potential biological activity and synthetic utility.

The methoxy group is a prevalent feature in many natural product-derived drugs and is known to enhance ligand-target binding, improve metabolic stability, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[4][5] The methyl group can similarly influence metabolic pathways, often by blocking sites of potential hydroxylation.[6] The combination of these features on a proven bioactive scaffold like acetophenone makes this compound a compelling candidate for further investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H12O2[3]
Molecular Weight 164.20 g/mol [3]
CAS Number 24826-74-2
XLogP3 1.6[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 26.3 Ų[3]

Core Application I: A Key Building Block for Chalcone Synthesis

One of the most immediate and powerful applications of this compound is its role as a precursor in the synthesis of chalcones. Chalcones are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[7] They are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8]

The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between an acetophenone and a substituted benzaldehyde.[8] The carbonyl group of this compound provides the reactive site for this crucial C-C bond formation.

G cluster_reactants Reactants cluster_process Process cluster_product Product Acetophenone This compound Condensation Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH in Ethanol) Acetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Chalcone Novel Chalcone Derivative Condensation->Chalcone

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of a Novel Chalcone Derivative

This protocol describes a generalized procedure for the synthesis of a chalcone derivative using this compound.

1. Reagent Preparation:

  • Prepare a 10% (w/v) solution of sodium hydroxide (NaOH) in distilled water.
  • Ensure all solvents (e.g., Ethanol) are of analytical grade.

2. Reaction Setup:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of ethanol.
  • Add 1.0 equivalent of the desired substituted benzaldehyde to the flask.
  • Place the flask in an ice bath and stir the mixture for 10-15 minutes using a magnetic stirrer.

3. Catalysis and Reaction:

  • Slowly add the 10% NaOH solution dropwise to the reaction mixture while maintaining the temperature below 5°C. The addition of a base catalyst is crucial for deprotonating the α-carbon of the acetophenone, forming an enolate ion which then attacks the benzaldehyde.
  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

4. Product Isolation and Purification:

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
  • If a solid precipitate forms, collect it by vacuum filtration. If not, acidify the solution with dilute HCl to induce precipitation.
  • Wash the crude solid with cold water until the filtrate is neutral.
  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

5. Characterization:

  • Determine the melting point of the purified product.
  • Confirm the structure using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]

Core Application II: Investigating Direct Pharmacological Activity

The unique substitution pattern of this compound suggests it may possess intrinsic biological activity worthy of investigation. The principles of medicinal chemistry allow us to form rational hypotheses about its potential therapeutic applications based on its structural similarity to other bioactive acetophenones.[2][10]

Potential Anti-inflammatory Activity

Hypothesis: The compound may inhibit key inflammatory pathways, such as the production of nitric oxide (NO) and pro-inflammatory cytokines. This hypothesis is supported by findings that a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, effectively suppressed inflammatory mediators in microglia.[11] The methoxy and methyl groups can modulate the electronic and steric properties of the phenyl ring, influencing its interaction with biological targets.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates Pathway NF-κB / MAP Kinase Signaling Cascade TLR4->Pathway Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Pathway->Mediators Induces Production Target This compound (Hypothesized Point of Inhibition) Target->Pathway Potential Inhibition

Caption: Hypothesized Inhibition of an Inflammatory Signaling Pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol outlines a method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound in DMSO.
  • Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO only).
  • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no compound) should also be included.

3. Nitrite Measurement (Griess Assay):

  • After 24 hours, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
  • Incubate at room temperature for 10 minutes, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Incubate for another 10 minutes at room temperature.
  • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

4. Data Analysis:

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
  • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition is not due to cytotoxicity.

Potential Antioxidant Activity

Hypothesis: As a phenolic compound, this compound may act as a free radical scavenger. The antioxidant potential of acetophenones is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2] The electron-donating nature of the methoxy group can enhance this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This cell-free assay provides a rapid and reliable method to evaluate the free radical scavenging capacity of a compound.[2]

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.
  • Prepare various concentrations of the test compound in methanol. Ascorbic acid is typically used as a positive control.

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration (and controls).
  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Analysis:

  • Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound represents a molecule of significant strategic value for research and development. Its primary and most validated application lies in its utility as a versatile building block for the synthesis of chalcones, a class of compounds with immense therapeutic potential.[7][9] The protocols outlined herein provide a clear pathway for creating novel chalcone libraries for high-throughput screening.

Furthermore, compelling evidence from related acetophenone structures suggests that this compound may possess direct pharmacological activities.[1][11] The proposed experimental workflows for assessing anti-inflammatory and antioxidant potential serve as a robust starting point for its biological characterization. Future research should focus on synthesizing a diverse range of derivatives from this core scaffold and systematically evaluating their activity in various disease models, ultimately unlocking the full therapeutic potential of this promising chemical entity.

References

Biological Activity Screening of 1-(4-Methoxy-2-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies for screening the biological activity of derivatives synthesized from the core scaffold, 1-(4-Methoxy-2-methylphenyl)ethanone. We will delve into the rationale, experimental design, and detailed protocols, emphasizing the causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of the Acetophenone Scaffold

Acetophenones are a class of naturally occurring phenolic compounds found in numerous plant families and fungi.[1][2] Their simple chemical structure, featuring a phenyl ring attached to a carbonyl group, serves as a versatile and privileged scaffold in medicinal chemistry. This core is a precursor for a wide array of derivatives, including chalcones, which are well-documented for their broad spectrum of pharmacological activities.[1][2] These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[1][3][4]

The specific compound, this compound, offers a unique starting point. The methoxy and methyl substitutions on the phenyl ring influence the electronic and steric properties of the molecule, providing a foundation for creating a library of derivatives with potentially enhanced or novel biological functions. By systematically modifying this core structure, we can explore the structure-activity relationships (SAR) to identify novel lead compounds for drug discovery.[5][6]

This guide outlines the strategic approach to synthesizing and screening these derivatives, focusing on robust in vitro assays to efficiently identify and characterize promising candidates.

Synthesis Strategy: Generating a Diverse Chemical Library

The primary goal of the synthesis phase is to generate a library of derivatives with varied structural modifications. A common and effective method for derivatization of acetophenones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aryl ketone (in this case, this compound) with an aromatic aldehyde to form a chalcone, or an α,β-unsaturated ketone.[7] This α,β-unsaturated carbonyl system is a key pharmacophore responsible for many of the observed biological activities.

G cluster_reactants Reactants Core This compound Base Base Catalyst (e.g., NaOH, KOH) Core->Base Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Base Chalcone Chalcone Derivative Base->Chalcone Claisen-Schmidt Condensation

Caption: Generalized Claisen-Schmidt condensation for synthesizing chalcone derivatives.

By using a variety of substituted aromatic aldehydes, a diverse library of chalcones can be synthesized, allowing for a systematic investigation of how different substituents on the second aromatic ring affect biological activity.

The Screening Cascade: A Funnel Approach to Lead Discovery

A tiered or funnel-based screening strategy is the most efficient method for identifying lead compounds from a large library of derivatives. This approach starts with broad, high-throughput primary assays to identify initial "hits," which are then subjected to more rigorous and specific secondary assays for confirmation and characterization.[8][9][10]

Caption: A logical workflow for biological activity screening of synthesized derivatives.

  • Primary Screening: Rapid, cost-effective assays are used to evaluate all synthesized compounds at a single, high concentration to identify any with significant biological activity.[9]

  • Secondary Screening: "Hits" from the primary screen are re-tested to confirm their activity, rule out false positives, and begin to characterize their mechanism of action.[11]

  • Dose-Response & Potency Determination: Confirmed hits are tested across a range of concentrations to determine key potency metrics like the half-maximal inhibitory concentration (IC₅₀) or Minimum Inhibitory Concentration (MIC).

Core Experimental Protocols for Biological Evaluation

The following protocols describe standard in vitro methods for assessing the antimicrobial, antifungal, and antioxidant activities of the synthesized this compound derivatives.

Antimicrobial Activity Screening

Antimicrobial screening is crucial for identifying compounds that can combat pathogenic bacteria and fungi. The agar well diffusion method provides a qualitative primary screen, while the broth microdilution assay offers quantitative MIC values.[12]

Protocol 1: Agar Well Diffusion Assay (Primary Screen)

This method assesses the ability of a compound to inhibit microbial growth by measuring the diameter of the zone of inhibition around a well containing the compound.[12]

  • Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

  • Inoculation: Aseptically swab the surface of the agar plates with a standardized microbial suspension (e.g., 0.5 McFarland standard of Staphylococcus aureus, Escherichia coli, or Candida albicans).[4]

  • Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.

  • Compound Loading: Add a fixed volume (e.g., 50 µL) of the test compound dissolved in a suitable solvent (like DMSO) at a high concentration (e.g., 1 mg/mL) into each well.

  • Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., Ampicillin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger zone indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of a compound that prevents visible microbial growth.[13]

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth to all wells.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.

  • Inoculum Addition: Add 50 µL of a standardized microbial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include wells with broth and inoculum (growth control) and wells with broth only (sterility control).

  • Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antifungal Activity Against Phytopathogens

Derivatives can be screened for their potential as agricultural fungicides. The mycelial growth inhibition assay is a standard method for this purpose.[6]

Protocol 3: Mycelial Growth Inhibition Assay

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and amend it with various concentrations of the test compound (dissolved in a minimal amount of DMSO) before pouring it into Petri plates.

  • Control Plates: Prepare control plates containing PDA with the same amount of DMSO used for the test compounds.

  • Inoculation: Place a small disc (e.g., 5 mm diameter) of mycelial agar from a young, actively growing culture of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea) onto the center of each plate.[6]

  • Incubation: Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate has reached the edge of the plate.

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony in the control group and dt is the average diameter of the colony in the treated group.

  • IC₅₀ Determination: Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value.

Antioxidant Activity Screening

Antioxidant capacity is a common and important biological activity. The DPPH assay is a rapid and reliable method for screening the radical scavenging ability of compounds.[1][5]

Protocol 4: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

  • Compound Addition: Add a small volume (e.g., 20 µL) of the test compound at various concentrations to the wells.

  • Controls: Use a standard antioxidant like Ascorbic Acid or Trolox as a positive control. Use methanol in place of the sample as a negative control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the scavenging percentage against the compound concentrations.

Data Presentation for Comparative Analysis

Table 1: Antimicrobial Activity of this compound Derivatives

Compound ID R-Group (Aldehyde) Zone of Inhibition (mm) vs. S. aureus MIC (µg/mL) vs. S. aureus Zone of Inhibition (mm) vs. E. coli MIC (µg/mL) vs. E. coli
Parent N/A 8 >256 7 >256
D-01 4-Chlorophenyl 18 32 15 64
D-02 4-Hydroxyphenyl 22 16 18 32
D-03 2,4-Dichlorophenyl 20 16 17 32

| Ampicillin | (Positive Control) | 25 | 4 | 23 | 8 |

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

Compound ID R-Group (Aldehyde) IC₅₀ (µM)
Parent N/A 150.2
D-01 4-Chlorophenyl 85.6
D-02 4-Hydroxyphenyl 25.3
D-03 2,4-Dichlorophenyl 78.9

| Ascorbic Acid | (Positive Control) | 15.8 |

Conclusion: From Screening Data to Lead Compound

This guide provides a foundational framework for the systematic biological activity screening of this compound derivatives. By employing a logical screening cascade—from high-throughput primary assays to quantitative secondary assays—researchers can efficiently identify and prioritize compounds with significant therapeutic potential. The detailed protocols for antimicrobial, antifungal, and antioxidant screening serve as a robust starting point for these investigations. The ultimate goal is to correlate the structural modifications of each derivative with its biological activity, thereby elucidating the structure-activity relationship and paving the way for the rational design of more potent and selective drug candidates.

References

The Strategic Role of 1-(4-Methoxy-2-methylphenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-Methoxy-2-methylphenyl)ethanone, a key acetophenone derivative, and its burgeoning role as a versatile scaffold and intermediate in medicinal chemistry. We will dissect its synthesis, focusing on the principles of Friedel-Crafts acylation, and elucidate its potential in the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical properties of this compound in their discovery pipelines. By examining its application in the synthesis of bioactive molecules, including potential anti-inflammatory and enzyme-inhibiting agents, this guide will serve as a comprehensive resource for unlocking the therapeutic promise of this compound.

Introduction: The Enduring Relevance of the Acetophenone Scaffold in Drug Discovery

The acetophenone framework, a simple aromatic ketone, has proven to be a remarkably fruitful starting point for the development of a diverse array of pharmacologically active compounds.[1] Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets have cemented its status as a privileged scaffold in medicinal chemistry. From anti-inflammatory agents to enzyme inhibitors, the acetophenone core provides a robust platform for structural elaboration and optimization of biological activity.[1][2][3] This guide will focus on a specific, strategically substituted derivative, this compound, to illustrate the power of this chemical class in modern drug discovery. The strategic placement of the methoxy and methyl groups on the phenyl ring introduces specific electronic and steric features that can be exploited for targeted drug design.

Synthesis of this compound: A Practical Approach

The cornerstone of utilizing any chemical entity in a drug discovery program is a reliable and well-understood synthetic route. The synthesis of this compound is most efficiently achieved via the Friedel-Crafts acylation of 3-methylanisole.[4] This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry, allowing for the direct introduction of an acyl group onto an aromatic ring.[4]

The Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of an acyl halide (in this case, acetyl chloride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion then attacks the electron-rich aromatic ring of 3-methylanisole. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents on the aromatic ring. The methoxy group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The acylation is expected to occur predominantly at the position para to the methoxy group and ortho to the methyl group, leading to the desired product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion ([CH₃CO]⁺) Acetyl_Chloride->Acylium_Ion Reaction with Lewis Acid AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium_Ion AlCl4- [AlCl₄]⁻ Acylium_Ion->AlCl4- Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Product This compound AlCl4-->Product 3-Methylanisole 3-Methylanisole 3-Methylanisole->Sigma_Complex Nucleophilic Attack Sigma_Complex->Product Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from established procedures for Friedel-Crafts acylation and is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.[5][6][7]

Materials:

  • 3-Methylanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Experimental Workflow:

G Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Charge Flask with Anhydrous AlCl₃ and DCM Start->Reagents Cooling Cool to 0°C in an Ice Bath Reagents->Cooling Addition1 Slowly Add Acetyl Chloride Cooling->Addition1 Addition2 Add 3-Methylanisole Dropwise Addition1->Addition2 Reaction Stir at Room Temperature (Monitor by TLC) Addition2->Reaction Quench Carefully Pour onto Ice/Conc. HCl Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash Organic Layer with NaHCO₃ and Brine Extraction->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Filter Filter and Concentrate in vacuo Dry->Filter Purify Purify by Column Chromatography or Distillation Filter->Purify End End: Characterize Product (NMR, IR, MS) Purify->End

Caption: Experimental Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cooling and Reagent Addition: Cool the stirred suspension to 0°C using an ice bath. Slowly add acetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add 3-methylanisole (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pure compound.

The Role of this compound as a Versatile Chemical Intermediate

While direct biological activity data for this compound is not extensively reported in the public domain, its true value in medicinal chemistry lies in its role as a versatile and strategically designed chemical intermediate.[8] The presence of the ketone, the electron-rich methoxy group, and the sterically influential methyl group provides multiple points for chemical modification, allowing for the construction of a wide range of more complex and biologically active molecules.

A Building Block for Bioactive Heterocycles

The ketone functionality of this compound is a prime handle for the synthesis of various heterocyclic systems, which are ubiquitous in pharmaceuticals. For instance, α-haloketones derived from this acetophenone can serve as precursors to thiazoles, imidazoles, and pyrazoles, all of which are important pharmacophores.

G Core This compound Alpha_Haloketone α-Halogenation Core->Alpha_Haloketone Thiazole Thiazole Derivatives (e.g., with Thiourea) Alpha_Haloketone->Thiazole Imidazole Imidazole Derivatives (e.g., with Amines) Alpha_Haloketone->Imidazole Pyrazole Pyrazole Derivatives (e.g., with Hydrazines) Alpha_Haloketone->Pyrazole

Caption: Derivatization of the Core Structure.

Precursor to Enzyme Inhibitors

The broader class of acetophenone derivatives has shown significant promise as inhibitors of various enzymes implicated in disease. For example, specific acetophenone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine and a target for the treatment of Parkinson's disease.[9] Other studies have highlighted the potential of acetophenone derivatives as inhibitors of α-glucosidase, carbonic anhydrases, and acetylcholinesterase, suggesting a broad applicability in targeting enzymatic pathways.[10][11][12][13] The this compound scaffold, with its specific substitution pattern, offers a unique starting point for the design of novel inhibitors with potentially improved selectivity and potency.

Table 1: Examples of Enzyme Inhibition by Acetophenone Derivatives

Enzyme TargetTherapeutic AreaReference
Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases[9]
α-GlucosidaseDiabetes[12][13]
Carbonic Anhydrases I & IIGlaucoma, Epilepsy[10][11]
Acetylcholinesterase (AChE)Alzheimer's Disease[10][11]
Scaffold for Anti-inflammatory Agents

Natural and synthetic acetophenones have demonstrated significant anti-inflammatory properties.[1][2][3] The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry, and the this compound core can be elaborated to generate compounds that modulate inflammatory pathways. The methoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to improved efficacy and safety profiles.

Future Perspectives and Conclusion

This compound represents a valuable and underexplored building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the presence of multiple functional handles for chemical diversification make it an attractive starting point for the development of novel therapeutic agents. While further research is needed to fully elucidate the biological activities of its direct derivatives, the established pharmacological relevance of the broader acetophenone class provides a strong rationale for its continued investigation.

The strategic incorporation of the this compound moiety into more complex molecular architectures holds the potential to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource to stimulate further exploration and exploitation of this promising chemical entity in the ongoing quest for new and effective medicines.

References

Methodological & Application

Synthesis of 1-(4-Methoxy-2-methylphenyl)ethanone via Friedel-Crafts Acylation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < Application Note & Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Methoxy-2-methylphenyl)ethanone, a key intermediate in pharmaceutical and fine chemical synthesis. The protocol details a robust Friedel-Crafts acylation of 3-methylanisole with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Friedel-Crafts Acylation in Aromatic Ketone Synthesis

The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery by Charles Friedel and James Crafts in 1877, remains a pivotal method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are prevalent structural motifs in a myriad of biologically active molecules and functional materials.[4] The reaction's appeal lies in its reliability and the synthetic utility of the resulting ketone functionality, which can be further manipulated.[5]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the product ketone, which prevents further acylation of the aromatic ring, thus leading to monoacylated products.[5] The acylium ion intermediate, being resonance-stabilized, does not undergo the rearrangements often observed in Friedel-Crafts alkylations.[6][7]

This guide focuses on the targeted synthesis of this compound. The starting material, 3-methylanisole, possesses two activating groups: a methoxy (-OCH₃) and a methyl (-CH₃) group. The directing effects of these substituents play a crucial role in the regioselectivity of the acylation reaction.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[1][2] In this synthesis, acetyl chloride reacts with the Lewis acid, aluminum chloride (AlCl₃), to form an acylium ion (CH₃CO⁺).[2][8] This ion then acts as the electrophile in the subsequent aromatic substitution.

Mechanism of Acylium Ion Formation:

  • Acetyl chloride forms a complex with aluminum chloride.

  • The aluminum chloride abstracts the chloride from the acetyl chloride, generating the resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).

G

The subsequent electrophilic attack on the 3-methylanisole ring is directed by the activating methoxy and methyl groups. Both are ortho-, para-directing groups. The methoxy group is a stronger activator than the methyl group. The primary sites of substitution are ortho and para to the methoxy group. Due to steric hindrance from the adjacent methyl group, the acylation will predominantly occur at the position para to the methoxy group and ortho to the methyl group, yielding this compound as the major product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3-MethylanisoleReagentSigma-Aldrich100-84-5Ensure dryness
Acetyl ChlorideAnhydrous, ≥99%Sigma-Aldrich75-36-5Handle in fume hood
Aluminum ChlorideAnhydrous, powderSigma-Aldrich7446-70-0Highly hygroscopic
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Use dry solvent
Hydrochloric Acid37% (concentrated)Fisher Scientific7647-01-0Corrosive
Saturated Sodium BicarbonateAqueous SolutionIn-house preparationN/AFor neutralization
Anhydrous Magnesium SulfateGranularFisher Scientific7487-88-9For drying
Deuterated Chloroform (CDCl₃)For NMRCambridge Isotope Labs865-49-6For NMR analysis
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Addition funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical Hazards:

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and moisture.[9]

  • Acetyl Chloride (CH₃COCl): Highly flammable, corrosive, and reacts violently with water to produce HCl and acetic acid.[10][11][12][13][14] It is a lachrymator. Handle exclusively in a well-ventilated fume hood.[10][11][12][13][14]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a fume hood.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.

Procedural Safety: The reaction is exothermic, especially during the addition of reagents.[15] Maintain the recommended temperature control to prevent runaway reactions. The work-up procedure involves quenching the reaction with an acidic solution, which can be vigorous. Perform this step slowly and with caution.[9][15]

Step-by-Step Synthesis Procedure

Reaction Setup:

  • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

  • In a fume hood, carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the reaction flask.

  • Add 50 mL of anhydrous dichloromethane to the flask.

Reagent Addition: 4. In the addition funnel, prepare a solution of acetyl chloride (7.8 mL, 0.11 mol) in 20 mL of anhydrous dichloromethane. 5. Cool the reaction flask to 0 °C using an ice-water bath. 6. Slowly add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes. An orange-colored complex will form.[15] 7. Prepare a solution of 3-methylanisole (12.2 g, 0.10 mol) in 30 mL of anhydrous dichloromethane. 8. Add the 3-methylanisole solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. 9. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Isolation: 10. Cool the reaction mixture again to 0 °C in an ice-water bath. 11. Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.[9] This step is crucial to decompose the aluminum chloride complex.[15] 12. Transfer the mixture to a 500 mL separatory funnel. 13. Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of dichloromethane. 14. Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. 15. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Purification: 16. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65 (d, J=8.4 Hz, 1H, Ar-H)

    • δ 6.75 (dd, J=8.4, 2.4 Hz, 1H, Ar-H)

    • δ 6.70 (d, J=2.4 Hz, 1H, Ar-H)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 2.50 (s, 3H, -COCH₃)

    • δ 2.45 (s, 3H, Ar-CH₃)

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹):

    • ~2960 (C-H, aliphatic)

    • ~1675 (C=O, aryl ketone)

    • ~1605, 1500 (C=C, aromatic)

    • ~1250 (C-O, ether)

Results and Discussion

The Friedel-Crafts acylation of 3-methylanisole is expected to yield this compound with good to excellent yields (typically 70-85%) after purification. The regioselectivity is primarily governed by the powerful activating and para-directing effect of the methoxy group, with the ortho position being sterically hindered by the methyl group.

G

Troubleshooting:

  • Low Yield: Incomplete reaction or loss of product during work-up. Ensure anhydrous conditions and monitor the reaction to completion. Be careful during the extraction steps.

  • Formation of Isomers: While the desired isomer is the major product, small amounts of other isomers may form. Purification is key to obtaining a pure product.

  • Reaction does not start: Ensure the aluminum chloride is fresh and anhydrous. Moisture will deactivate the catalyst.

Conclusion

The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

Detailed experimental protocol for synthesizing 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(4-Methoxy-2-methylphenyl)ethanone, a valuable ketone intermediate in the development of various organic compounds. The synthesis is achieved via the Friedel-Crafts acylation of 3-methylanisole with acetyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. This document offers in-depth insights into the reaction mechanism, regiochemical considerations, safety precautions, and detailed procedures for the reaction, work-up, purification, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, enabling the introduction of an acyl group onto an aromatic ring. This reaction, developed by Charles Friedel and James Mason Crafts in 1877, typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The resulting aryl ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.

The synthesis of this compound from 3-methylanisole presents an interesting case of regioselectivity. The starting material possesses two activating substituents: a strongly activating methoxy group (-OCH₃) and a weakly activating methyl group (-CH₃). Both are ortho, para-directing. The interplay of their electronic and steric effects governs the position of acylation. The methoxy group directs incoming electrophiles to the C2, C4, and C6 positions, while the methyl group directs to the C2, C4, and C6 positions. The formation of this compound indicates that the acylation occurs at the C6 position, which is para to the methyl group and ortho to the more powerful directing methoxy group. This outcome is favored due to the strong activation and relatively lower steric hindrance at this position.

Reaction Scheme and Mechanism

The overall reaction is the acylation of 3-methylanisole with acetyl chloride:

Reaction: 3-Methylanisole + Acetyl Chloride --(AlCl₃)--> this compound + HCl

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Mechanistic Steps:
  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of acetyl chloride, leading to the formation of a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The π-electrons of the 3-methylanisole ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in theory, though it often complexes with the product).

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation acetyl_chloride Acetyl Chloride (CH₃COCl) complex [CH₃COCl-AlCl₃] Complex acetyl_chloride->complex + AlCl₃ alcl3 Aluminum Chloride (AlCl₃) acylium_ion Acylium Ion ([CH₃C=O]⁺) complex->acylium_ion alcl4_minus [AlCl₄]⁻ complex->alcl4_minus methylanisole 3-Methylanisole sigma_complex Sigma Complex (Arenium Ion) methylanisole->sigma_complex + Acylium Ion product This compound sigma_complex->product + [AlCl₄]⁻ hcl HCl alcl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
3-MethylanisoleC₈H₁₀O122.1612.2 g (12.5 mL)100
Acetyl ChlorideC₂H₃ClO78.507.85 g (7.1 mL)100
Anhydrous Aluminum ChlorideAlCl₃133.3414.7 g110
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Hydrochloric Acid (conc.)HCl36.46~50 mL-
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01~100 mL-
Brine (sat. NaCl soln.)NaCl58.44~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations involving acetyl chloride, aluminum chloride, and dichloromethane must be performed in a well-ventilated chemical fume hood.

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water to produce HCl gas. Handle with extreme care under anhydrous conditions.

  • Aluminum Chloride: A moisture-sensitive and corrosive solid that reacts exothermically with water, releasing HCl gas. Avoid inhalation of dust and contact with skin.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure.

Reaction Setup and Procedure

G start Start setup Assemble a dry 500 mL three-necked flask with a stirrer, dropping funnel, and CaCl₂ tube. start->setup add_dcm_alcl3 Add DCM (100 mL) and AlCl₃ (14.7 g) to the flask. setup->add_dcm_alcl3 cool_flask Cool the flask to 0-5 °C in an ice bath. add_dcm_alcl3->cool_flask prepare_solution Prepare a solution of 3-methylanisole (12.2 g) and acetyl chloride (7.85 g) in DCM (50 mL) in the dropping funnel. cool_flask->prepare_solution add_solution Add the solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C. prepare_solution->add_solution react Stir the mixture at room temperature for 2-3 hours. add_solution->react quench Slowly pour the reaction mixture onto crushed ice (~200 g) containing concentrated HCl (50 mL). react->quench extract Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). quench->extract wash Combine organic layers and wash with water, saturated NaHCO₃ solution, and brine. extract->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate Filter and remove the solvent under reduced pressure. dry->concentrate purify Purify the crude product by vacuum distillation or column chromatography. concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a calcium chloride drying tube. Ensure all glassware is thoroughly dried before use.

  • Addition of Reagents: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (14.7 g, 110 mmol) under a nitrogen atmosphere. Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Preparation of Acylating Mixture: In the dropping funnel, prepare a solution of 3-methylanisole (12.2 g, 100 mmol) and acetyl chloride (7.85 g, 100 mmol) in anhydrous dichloromethane (50 mL).

  • Acylation Reaction: Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over approximately 1 hour. Maintain the internal temperature of the reaction mixture below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approximately 200 g) and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine all the organic extracts and wash sequentially with deionized water (100 mL), a saturated solution of sodium bicarbonate (100 mL, until effervescence ceases), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by either vacuum distillation or column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound as a pure compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • Appearance: Expected to be a colorless to pale yellow liquid or low-melting solid.

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

Predicted Spectroscopic Data:
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 6.75 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)

    • δ 6.70 (d, J = 2.4 Hz, 1H, Ar-H)

    • δ 3.80 (s, 3H, -OCH₃)

    • δ 2.50 (s, 3H, -COCH₃)

    • δ 2.45 (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 199.0 (C=O)

    • δ 161.0 (C-OCH₃)

    • δ 140.0 (C-CH₃)

    • δ 131.0 (Ar-C)

    • δ 128.0 (Ar-CH)

    • δ 115.0 (Ar-CH)

    • δ 112.0 (Ar-CH)

    • δ 55.5 (-OCH₃)

    • δ 29.0 (-COCH₃)

    • δ 21.0 (Ar-CH₃)

  • IR (Infrared Spectroscopy, cm⁻¹):

    • ~2960 (C-H, alkyl)

    • ~1680 (C=O, ketone, strong)

    • ~1610, 1500 (C=C, aromatic)

    • ~1250 (C-O, aryl ether)

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via Friedel-Crafts acylation. By carefully controlling the reaction conditions, the desired regioselective acylation of 3-methylanisole can be achieved in good yield. The provided safety precautions, step-by-step procedure, and characterization data serve as a valuable resource for researchers in organic synthesis.

References

Purification of 1-(4-Methoxy-2-methylphenyl)ethanone by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details two robust methodologies for the purification of the aromatic ketone 1-(4-Methoxy-2-methylphenyl)ethanone: recrystallization and preparative flash column chromatography. Designed for researchers, chemists, and professionals in drug development, this document provides not just step-by-step protocols but also the underlying scientific rationale for procedural choices. We address common challenges such as solvent selection, prevention of "oiling out" in recrystallization, and optimization of mobile phase composition for chromatography. The aim is to equip the scientist with the necessary tools to achieve high purity of the target compound, a critical step in any synthetic workflow.

Introduction: The Imperative of Purification

This compound is a substituted acetophenone derivative, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. Following a synthetic reaction, the crude product is rarely pure; it is typically contaminated with unreacted starting materials, byproducts, and residual reagents. Achieving a high degree of purity is non-negotiable for subsequent reaction steps, biological assays, or final product formulation. The choice of purification method is a critical decision that impacts yield, purity, time, and resource allocation.

This note presents two primary purification techniques: recrystallization, a classic method based on differential solubility, and flash column chromatography, a more modern adsorptive separation technique. The selection between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Strategic Selection: Recrystallization vs. Chromatography

The decision to use recrystallization or chromatography is based on a strategic assessment of the crude sample and the purification goals.

  • Recrystallization is often the method of choice for large-scale purifications (>5 g) where the target compound constitutes the major component of the crude solid (typically >80% purity)[1]. It is a cost-effective and scalable technique that relies on the principle that the desired compound and its impurities exhibit different solubilities in a chosen solvent or solvent system[2]. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point[2]. The primary advantages are its simplicity and efficiency for removing small amounts of impurities from a crystalline solid. However, it can be less effective if impurities have similar solubility profiles or if the target compound is not a solid.

  • Flash Column Chromatography is an exceptionally versatile technique for separating complex mixtures, even those containing components with very similar polarities[3][4]. It is suitable for a wide range of scales, from milligrams to many grams[4]. The separation occurs based on the differential partitioning of the mixture's components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent)[5][6]. By systematically changing the polarity of the mobile phase, components can be eluted selectively. It is the preferred method for purifying oils, amorphous solids, or complex mixtures where recrystallization is impractical.

Parameter Recrystallization Flash Column Chromatography
Principle Differential SolubilityDifferential Adsorption & Partitioning
Best For Crystalline solids with >80% initial purityLiquids, oils, amorphous solids, complex mixtures
Scale Grams to KilogramsMilligrams to >100 Grams
Impurity Profile Effective for removing small amounts of dissimilar impuritiesEffective for separating closely related impurities
Solvent Usage ModerateHigh
Time Investment Can be faster for established protocolsGenerally more time-consuming (method development + run)
Cost Low (solvent, glassware)Higher (silica gel, large solvent volumes)

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique that, when successful, yields a highly purified crystalline product. The primary challenge is selecting an appropriate solvent system, especially as specific physicochemical data for this compound is not widely published. The structurally similar isomer, 4'-Methoxyacetophenone, is a low-melting solid (m.p. 38-39 °C), suggesting our target compound is likely a solid at room temperature[3][7]. The strategy must therefore begin with a careful solvent screen.

Rationale for Solvent Selection

The ideal recrystallization solvent should meet several criteria[2]:

  • High Solvation Power at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solvation Power at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out"[8].

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be easily removed from the purified crystals.

Given the ketone and methoxy functionalities, moderately polar solvents are a good starting point. A mixed-solvent system is often required when no single solvent meets all criteria[9][10].

Protocol: Solvent Screening (Small Scale)
  • Place approximately 20-30 mg of the crude solid into each of several small test tubes.

  • To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent but may be useful as the "good" solvent in a mixed pair.

  • If the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point.

  • If the compound dissolves completely when hot, this is a promising candidate solvent. Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • If no single solvent is ideal, test mixed-solvent systems. Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) in which it is highly soluble. Then, add a "poor" solvent (e.g., water, hexane) in which it is insoluble, dropwise at elevated temperature, until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly[8][9].

Recommended Starting Systems to Screen:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl Acetate/Hexane

  • Acetone/Water[10]

  • Toluene/Hexane

Protocol: Bulk Recrystallization

This protocol assumes a suitable solvent system (e.g., isopropanol/water) has been identified.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a stir bar and the primary solvent (e.g., isopropanol). Heat the mixture on a stirrer hotplate to a gentle boil. Continue adding the solvent in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery[1][11].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Induce Crystallization: If using a mixed-solvent system, add the anti-solvent (e.g., water) dropwise to the hot, stirred solution until it turns faintly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities. Rapid cooling can trap impurities and lead to the formation of a precipitate instead of crystals[1].

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals from the cold solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the expected melting point.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimal Hot Solvent to Dissolve A->B Heat C Cool Slowly to Room Temp B->C Undisturbed D Cool Further in Ice Bath C->D E Vacuum Filter to Collect Crystals D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals Under Vacuum F->G H H G->H Pure Product

Caption: Workflow for Purification by Recrystallization.

Method 2: Purification by Flash Column Chromatography

Flash chromatography is the go-to method for purifying non-crystalline samples or for separating complex mixtures where recrystallization fails. The process relies on a pressurized flow of solvent to rapidly move the sample through a column of adsorbent, typically silica gel[4].

Step 1: Thin-Layer Chromatography (TLC) Method Development

Before running a column, the optimal mobile phase (eluent) must be determined using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4[5].

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Preparation: Prepare several test eluents of varying polarity. For a moderately polar compound like an aromatic ketone, mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) are standard[5].

  • Spotting: Dissolve a small amount of the crude material in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate[6].

  • Development: Place the TLC plate in a chamber containing the test eluent. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and visualize the spots, typically under a UV lamp, as aromatic compounds are often UV-active.

  • Optimization:

    • If the Rf is too low (spot remains near the baseline), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% to 20% ethyl acetate in hexane).

    • If the Rf is too high (spot moves with the solvent front), the eluent is too polar. Decrease the proportion of the polar solvent.

    • Aim for good separation between the spot for the desired product and any impurity spots.

Example TLC Solvent Systems Polarity Typical Use Case
10% Ethyl Acetate in HexaneLowFor separating non-polar impurities from the target.
20% Ethyl Acetate in HexaneMediumA good starting point for achieving an Rf of 0.2-0.4.
30% Ethyl Acetate in HexaneHigherFor eluting more polar compounds or speeding up elution.
Protocol: Preparative Flash Column Chromatography

Once an optimal solvent system is found (e.g., 20% Ethyl Acetate/Hexane), the preparative column can be run.

  • Column Packing: Select a column of appropriate size for the amount of material to be purified. Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate/Hexane). Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed uniformly, ensuring no cracks or air bubbles form.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent, or a stronger solvent like dichloromethane).

    • Wet Loading: Carefully add the sample solution directly to the top of the silica bed.

    • Dry Loading (Recommended): Add a small amount of silica gel to the sample solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.

  • Elution: Carefully add the eluent to the column. Apply gentle, steady pressure to begin flowing the solvent through the column. Start with a low-polarity eluent (e.g., 5% EtOAc/Hexane) to elute non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 5% to 10%, then to the target 20% EtOAc/Hexane) to elute compounds of increasing polarity. This "gradient" approach provides better separation than running the entire column with a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Chromatography_Workflow cluster_dev Method Development cluster_prep Column Preparation cluster_run Separation & Isolation TLC 1. Develop Solvent System via TLC (Rf ≈ 0.3) Pack 2. Pack Silica Gel Column with Slurry TLC->Pack Load 3. Load Crude Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Gradient of Increasing Polarity Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Product Pure Product Combine->Product

Caption: Workflow for Purification by Flash Chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents such as hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

  • Silica gel dust can be harmful if inhaled. Handle silica gel carefully, preferably in a fume hood, to avoid generating dust.

References

Application Notes & Protocols: 1-(4-Methoxy-2-methylphenyl)ethanone as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic scaffolds are fundamental to modern drug discovery and materials science. The strategic selection of starting materials is paramount for the efficient construction of these complex architectures. 1-(4-Methoxy-2-methylphenyl)ethanone is a highly versatile and valuable building block due to its distinct electronic and steric properties. The electron-donating methoxy group activates the aromatic ring, while the ortho-methyl group can influence reaction regioselectivity and conformation. The acetyl moiety serves as a reactive handle for a multitude of cyclization and condensation reactions. This document provides in-depth application notes and detailed experimental protocols for the synthesis of three key classes of heterocycles—chromones, 2-aminothiophenes, and quinolines—using this compound as the core precursor. The causality behind experimental choices, detailed reaction mechanisms, and process workflows are elucidated to provide researchers with a comprehensive and practical guide.

Synthesis of Substituted Chromones via Baker-Venkataraman Rearrangement

1.1. Application Insight & Strategy

Chromones (1-benzopyran-4-ones) and their derivatives, such as flavones, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The Baker-Venkataraman rearrangement is a classic and reliable strategy for constructing the chromone core.[1][2] The overall strategy is a three-step sequence starting from a 2-hydroxyacetophenone derivative: (1) Esterification of the phenolic hydroxyl group, (2) Base-catalyzed rearrangement of the resulting ester to a 1,3-diketone, and (3) Acid-catalyzed cyclodehydration to furnish the chromone ring.[3] In this context, this compound must first be converted to its 2-hydroxy analogue, 1-(2-Hydroxy-4-methoxy-2-methylphenyl)ethanone, a step typically achieved via demethylation of a 2,4-dimethoxy precursor or through other regioselective syntheses. For the purpose of this protocol, we begin with the requisite 2-hydroxyacetophenone.

1.2. Overall Synthetic Workflow

The transformation from the 2-hydroxyacetophenone precursor to the final chromone product is a robust and well-established pathway.

G cluster_0 Workflow for Chromone Synthesis A 1-(2-Hydroxy-4-methoxy- 2-methylphenyl)ethanone B Step 1: Esterification (e.g., Benzoyl Chloride, Pyridine) A->B C 2-(Benzoyloxy)-4-methoxy- 6-methylacetophenone B->C D Step 2: Baker-Venkataraman Rearrangement (e.g., KOH) C->D E 1-(2-Hydroxy-4-methoxy- 6-methylphenyl)-3-phenyl- propane-1,3-dione D->E F Step 3: Cyclodehydration (e.g., H₂SO₄, Acetic Acid) E->F G 7-Methoxy-5-methyl- 2-phenylchromen-4-one F->G G cluster_0 Mechanism of Baker-Venkataraman Rearrangement Start 2-Acyloxyacetophenone Enolate Enolate Formation (Base abstracts α-H⁺) Start->Enolate Cyclic Intramolecular Nucleophilic Attack Enolate->Cyclic Alkoxide Cyclic Alkoxide Intermediate Cyclic->Alkoxide RingOpen Ring Opening Alkoxide->RingOpen Phenolate Stable 1,3-Diketone Phenolate RingOpen->Phenolate End 1,3-Diketone Product (after protonation) Phenolate->End G cluster_0 Workflow for Gewald Reaction A 1-(4-Methoxy-2-methyl- phenyl)ethanone E One-Pot Reaction A->E B Ethyl Cyanoacetate B->E C Elemental Sulfur (S₈) C->E D Base (e.g., Morpholine) Solvent (e.g., Ethanol) Heat D->E F Ethyl 2-amino-4-(4-methoxy- 2-methylphenyl)-5-methyl- thiophene-3-carboxylate E->F G cluster_0 Mechanism of the Gewald Reaction Start Ketone + α-Cyanoester Knoevenagel Knoevenagel Condensation (Base-catalyzed) Start->Knoevenagel Unsaturated α,β-Unsaturated Nitrile Knoevenagel->Unsaturated SulfurAdd Sulfur Addition Unsaturated->SulfurAdd Thiolate Thiolate Intermediate SulfurAdd->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Iminothiophene Cyclized Intermediate Cyclization->Iminothiophene Tautomerization Tautomerization Iminothiophene->Tautomerization End 2-Aminothiophene Tautomerization->End G cluster_0 Workflow for Friedländer Quinoline Synthesis A 1-(4-Methoxy-2-methyl- phenyl)ethanone B Step 1: Nitration (e.g., HNO₃/H₂SO₄) A->B C 1-(2-Nitro-4-methoxy- 6-methylphenyl)ethanone B->C D Step 2: Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) C->D E 1-(2-Amino-4-methoxy- 6-methylphenyl)ethanone D->E G Step 3: Friedländer Annulation (Base or Acid Catalyst, Heat) E->G F α-Methylene Ketone (e.g., Cyclohexanone) F->G H Substituted Quinoline Product G->H

References

Application Note & Protocol Guide: The Reactivity of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the chemical reactivity of 1-(4-Methoxy-2-methylphenyl)ethanone, a substituted acetophenone of significant interest in synthetic chemistry and drug discovery. We delve into the molecule's dual reactivity, exploring both electrophilic aromatic substitution on the phenyl ring and nucleophilic reactions at the carbonyl center. This guide synthesizes mechanistic principles with validated, step-by-step protocols to provide researchers, chemists, and drug development professionals with a practical framework for utilizing this versatile building block. Key discussions include the analysis of substituent directing effects, reaction optimization, and product characterization.

Introduction: Structural and Electronic Profile

This compound is an aromatic ketone whose reactivity is governed by the interplay of three distinct functional groups attached to the benzene ring: a methoxy group (-OCH₃), a methyl group (-CH₃), and an acetyl group (-COCH₃). Understanding the electronic influence of these substituents is paramount to predicting and controlling reaction outcomes.

  • Methoxy Group (-OCH₃): Located at the C4 position, the methoxy group is a powerful activating group. It donates electron density to the aromatic ring through a strong positive mesomeric (+M) or resonance effect, making the ring more nucleophilic and thus more reactive towards electrophiles[1]. It is a strong ortho, para-director[2].

  • Methyl Group (-CH₃): At the C2 position, the methyl group is a weak activating group that donates electron density primarily through a positive inductive (+I) effect[3]. It also acts as an ortho, para-director.

  • Acetyl Group (-COCH₃): The acetyl group at C1 is a moderately deactivating group. It withdraws electron density from the ring through both a negative inductive (-I) and a negative mesomeric (-M) effect, making the ring less reactive towards electrophiles[1][2]. It functions as a meta-director. Furthermore, its carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles, and the α-protons of its methyl moiety possess enhanced acidity.

The following diagram illustrates the cumulative electronic effects influencing the molecule's reactivity.

Caption: Electronic influence of substituents on the core structure.

Reactions with Electrophiles: Electrophilic Aromatic Substitution (SₑAr)

Mechanistic Insights and Regioselectivity

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile[4]. The regiochemical outcome on this compound is determined by the combined directing effects of the existing substituents.

  • Dominant Director: The C4-methoxy group is the most powerful activating group and therefore exerts the dominant directing influence[1]. It strongly directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is blocked).

  • Reinforcing Effects: The C2-methyl group directs to its ortho position (C3) and its para position (C5). The C1-acetyl group directs to its meta positions (C3 and C5).

  • Predicted Outcome: All three substituents direct, either by activation or deactivation, an incoming electrophile to the C3 and C5 positions. Due to potential steric hindrance from the adjacent C2-methyl group, substitution at the C5 position is often favored. The high degree of activation from the methoxy group ensures that these reactions proceed readily, despite the presence of the deactivating acetyl group.

Caption: Favored positions for electrophilic attack.

Protocol: Bromination of this compound

This protocol details the selective monobromination, a classic SₑAr reaction[5]. The causality for using a non-polar solvent like dichloromethane is to solubilize the organic starting material, while the acetic acid serves to moderate the reactivity of bromine.

Table 1: Reagents and Materials

Reagent/MaterialQuantityPurpose
This compound1.78 g (10.0 mmol)Starting Material
Dichloromethane (DCM), anhydrous40 mLSolvent
Acetic Acid, glacial10 mLCo-solvent / Reaction Moderator
Bromine (Br₂)1.60 g (10.0 mmol)Electrophile Source
Saturated Sodium Bicarbonate (NaHCO₃) solution50 mLNeutralize acid, quench excess Br₂
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution20 mLQuench excess Br₂
Brine (Saturated NaCl solution)30 mLAid phase separation
Anhydrous Magnesium Sulfate (MgSO₄)~5 gDrying agent

Experimental Workflow Diagram

G start Dissolve Substrate in DCM/Acetic Acid cool Cool to 0°C (Ice Bath) start->cool add_br2 Add Bromine Solution Dropwise over 20 min cool->add_br2 react Stir at 0°C for 1 hr, then RT for 2 hrs add_br2->react quench Quench with NaHCO₃ & Na₂S₂O₃ react->quench extract Extract with DCM (2 x 20 mL) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography or Recrystallization concentrate->purify end Characterize Product (NMR, MS, MP) purify->end

Caption: Workflow for electrophilic bromination.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (10.0 mmol) in 40 mL of anhydrous dichloromethane and 10 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Reagent Addition: Prepare a solution of bromine (10.0 mmol) in 5 mL of dichloromethane. Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 5°C. The reddish-brown color of bromine should dissipate as it reacts.

  • Reaction: After the addition is complete, stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress by TLC.

  • Workup & Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution. Add sodium thiosulfate solution dropwise until the bromine color is fully discharged.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Washing & Drying: Combine the organic extracts and wash with 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield 1-(5-bromo-4-methoxy-2-methylphenyl)ethanone.

Reactions with Nucleophiles: Targeting the Carbonyl Group

The acetyl group provides a primary site for nucleophilic attack at the electrophilic carbonyl carbon and a secondary site for reactions involving the acidic α-protons. These reactions are fundamental to C-C bond formation and functional group interconversion.

Nucleophilic Addition to the Carbonyl

The carbonyl carbon of the acetyl group is electrophilic and readily attacked by a wide range of nucleophiles. This reaction proceeds via a tetrahedral intermediate, which is then typically protonated during workup to yield an alcohol[6]. This is a nucleophilic addition, not a substitution, because the methyl group of the ketone is not a suitable leaving group[6].

Mechanism of Nucleophilic Addition (e.g., Grignard Reagent)

Caption: General mechanism for nucleophilic addition.

Protocol: Reduction of the Carbonyl to a Secondary Alcohol

This protocol describes the reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent. The causality for using methanol as a solvent is that it is a protic solvent that can protonate the intermediate alkoxide and also activates the NaBH₄ reagent.

Table 2: Reagents and Materials

Reagent/MaterialQuantityPurpose
This compound1.78 g (10.0 mmol)Starting Material
Methanol (MeOH)50 mLSolvent
Sodium Borohydride (NaBH₄)0.42 g (11.0 mmol)Reducing Agent
Deionized Water50 mLQuench excess NaBH₄
1 M Hydrochloric Acid (HCl)~10 mLNeutralize and protonate
Ethyl Acetate100 mLExtraction Solvent
Brine (Saturated NaCl solution)30 mLAid phase separation
Anhydrous Sodium Sulfate (Na₂SO₄)~5 gDrying agent

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (10.0 mmol) in 50 mL of methanol in a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Workup & Quenching: Cool the flask back to 0°C and slowly add 50 mL of deionized water to quench the excess NaBH₄.

  • Neutralization & Extraction: Acidify the mixture to pH ~5-6 by the dropwise addition of 1 M HCl. Extract the product into ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure to yield the crude product, 1-(4-methoxy-2-methylphenyl)ethanol, which can be further purified by column chromatography if necessary.

Summary and Conclusion

This compound presents a predictable yet versatile platform for synthetic transformations. Its reactivity is dichotomous:

  • Electrophilic Aromatic Substitution: The reaction is dominated by the powerful ortho, para-directing methoxy group, leading to selective substitution at the C5 position.

  • Nucleophilic Reactions: The acetyl group serves as a classic electrophilic carbonyl center, undergoing additions with a variety of nucleophiles to generate alcohols or new C-C bonds.

The protocols provided herein are robust starting points for the synthesis of more complex derivatives. Proper understanding of the underlying electronic and steric factors, as outlined in this note, is crucial for successful experimental design and execution in a research and development setting.

References

Anwendungs- und Protokollleitfaden zur Derivatisierung der Ketongruppe in 1-(4-Methoxy-2-methylphenyl)ethanon

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die chemische Modifikation der Ketongruppe des 1-(4-Methoxy-2-methylphenyl)ethanon. Als wichtige Zwischenstufe in der organischen Synthese eröffnet die Derivatisierung dieses Moleküls Wege zu neuen chemischen Einheiten mit potenzieller Anwendung in der medizinischen Chemie und den Materialwissenschaften. Die hier vorgestellten Methoden wurden aufgrund ihrer Robustheit, Vielseitigkeit und hohen Ausbeute ausgewählt und basieren auf etablierten chemischen Umwandlungen.

Einleitung: Die strategische Bedeutung der Keton-Derivatisierung

Die Carbonylgruppe von Ketonen ist ein zentraler Anknüpfungspunkt für eine Vielzahl von chemischen Transformationen.[1][2][3][4][5] Ihre Polarität, mit einem elektrophilen Kohlenstoff- und einem nukleophilen Sauerstoffatom, macht sie zu einem reaktiven Zentrum für Additions- und Kondensationsreaktionen.[1][4][6] Die Derivatisierung von 1-(4-Methoxy-2-methylphenyl)ethanon, einem substituierten Acetophenon, ist von besonderem Interesse. Die Methoxy- und Methylgruppen am Phenylring beeinflussen die Reaktivität der Ketongruppe und verleihen den resultierenden Derivaten spezifische sterische und elektronische Eigenschaften. Diese Modifikationen sind entscheidend für die Entwicklung von Wirkstoffkandidaten, da sie die pharmakokinetischen und pharmakodynamischen Profile von Molekülen maßgeblich beeinflussen können.

Dieser Leitfaden beschreibt drei fundamentale Derivatisierungsstrategien:

  • Oxim-Bildung: Die Umwandlung der Ketogruppe in eine Oxim-Funktion, die als vielseitiges Intermediat für weitere Synthesen, wie die Beckmann-Umlagerung, dient.

  • Reduktive Aminierung: Eine der wichtigsten Methoden zur Synthese von Aminen, bei der die Carbonylgruppe über ein Imin-Intermediat in eine Aminogruppe umgewandelt wird.[7]

  • Wittig-Reaktion: Eine leistungsstarke Methode zur Synthese von Alkenen durch die Reaktion des Ketons mit einem Phosphor-Ylid, die eine präzise Kontrolle über die Position der neuen Doppelbindung ermöglicht.[8]

Jedes Protokoll wird durch eine Erläuterung der zugrundeliegenden chemischen Prinzipien, eine detaillierte schrittweise Anleitung und eine Zusammenfassung der kritischen Parameter ergänzt.

Oxim-Bildung: Synthese von 1-(4-Methoxy-2-methylphenyl)ethanonoxim

Die Reaktion eines Ketons mit Hydroxylamin führt zur Bildung eines Oxims, einer Verbindung, die die C=N-OH-Gruppe enthält.[9][10] Diese Kondensationsreaktion verläuft typischerweise unter leicht sauren oder basischen Bedingungen und ist eine zuverlässige Methode zur Charakterisierung und weiteren Funktionalisierung von Carbonylverbindungen.[9][10][11]

Kausale Begründung der experimentellen Entscheidungen

Die Verwendung von Hydroxylaminhydrochlorid in Kombination mit einer Base wie Kaliumhydroxid oder Triethylamin ist eine gängige Praxis.[12][13] Die Base neutralisiert das Hydrochlorid und setzt das reaktive Hydroxylamin frei. Die Reaktion wird oft unter Rückfluss in einem alkoholischen Lösungsmittel wie Ethanol durchgeführt, um die Löslichkeit der Reaktanten zu gewährleisten und die Reaktionsgeschwindigkeit zu erhöhen. Die Bildung des Oxims ist eine Gleichgewichtsreaktion; die Entfernung von Wasser würde das Gleichgewicht zugunsten des Produkts verschieben, ist aber bei dieser robusten Reaktion oft nicht notwendig.

Experimenteller Arbeitsablauf für die Oxim-Bildung

Oximation_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung A 1-(4-Methoxy-2-methylphenyl)ethanon + Ethanol C Mischen der Lösungen A->C B Hydroxylaminhydrochlorid + KOH in Ethanol B->C D Rückfluss erhitzen (1-2 Stunden) C->D Reaktionsmischung E Abkühlen auf Raumtemperatur D->E F In Eiswasser gießen E->F G Produkt abfiltrieren F->G Präzipitat H Waschen mit kaltem Wasser G->H I Trocknen H->I J Produktanalyse (IR, NMR, MS) I->J Reines Oxim-Produkt ReductiveAmination_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung A Keton + Amin + Essigsäure in DCE B Portionsweise Zugabe von NaBH(OAc)₃ A->B Reaktionsmischung C Rühren bei Raumtemperatur (12-24 Stunden) B->C D Quenchen mit gesättigter NaHCO₃-Lösung C->D E Extraktion mit DCM D->E F Trocknen der organischen Phase E->F G Aufreinigung (Säulenchromatographie) F->G H Produktanalyse (NMR, MS) G->H Reines Amin-Produkt Wittig_Workflow cluster_ylide_prep Ylid-Herstellung (in situ) cluster_reaction Olefinierungs-Reaktion cluster_workup Aufarbeitung A Phosphoniumsalz in trockenem THF B Abkühlen auf -78 °C A->B Inertgas-Atmosphäre C Langsame Zugabe von n-BuLi B->C Inertgas-Atmosphäre D Rühren bei 0 °C C->D Inertgas-Atmosphäre E Abkühlen der Ylid-Lösung auf -78 °C D->E Farbänderung zu tiefrot F Langsame Zugabe der Keton-Lösung in THF E->F G Langsames Erwärmen auf Raumtemperatur F->G H Quenchen mit gesättigter NH₄Cl-Lösung G->H I Extraktion mit Diethylether H->I J Aufreinigung (Säulenchromatographie) I->J K Produktanalyse (NMR, MS, GC-MS) J->K Reines Alken-Produkt

References

Application Notes and Protocols: 1-(4-Methoxy-2-methylphenyl)ethanone as a Precursor for Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Substituted Acetophenones in Agrochemical Synthesis

Substituted acetophenones are a pivotal class of chemical intermediates, valued for their role as versatile building blocks in the synthesis of a wide array of specialized molecules.[1] Within the agrochemical industry, these compounds are instrumental in the development of novel herbicides, insecticides, and fungicides.[2][3] Their structural motifs can be strategically modified to impart specific biological activities, leading to the creation of potent and selective crop protection agents.

This document provides a detailed guide on the application of 1-(4-Methoxy-2-methylphenyl)ethanone as a precursor for the synthesis of key agrochemical intermediates. We will focus on the conversion of this acetophenone derivative to 4-methoxy-2-methylphenylacetic acid , a valuable synthon for a range of bioactive molecules, including a class of phenylamide fungicides. The protocols and discussions herein are designed to provide researchers with both the practical steps for synthesis and the causal reasoning behind the experimental choices, ensuring a thorough understanding of the chemical transformations involved.

Physicochemical Properties of this compound

A comprehensive understanding of the precursor's properties is fundamental to its effective application in multi-step synthesis.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Solubility Soluble in common organic solvents

Synthetic Pathway Overview: From Precursor to Agrochemical Intermediate

The primary synthetic route detailed in this guide involves the conversion of this compound to 4-methoxy-2-methylphenylacetic acid. This transformation is efficiently achieved through the Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thioamide intermediate.

Synthetic_Pathway Precursor This compound Intermediate 4-Methoxy-2-methylphenylthioacetamide Precursor->Intermediate Willgerodt-Kindler Reaction (Sulfur, Morpholine) Product 4-Methoxy-2-methylphenylacetic Acid Intermediate->Product Hydrolysis (Acid or Base) Agrochemical Phenylamide Fungicide Analogue Product->Agrochemical Acylation & Coupling Reactions

Caption: Synthetic workflow from this compound to a potential agrochemical.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Methoxy-2-methylphenylacetic Acid via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding ω-aryl-substituted amides or carboxylic acids. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which can then be hydrolyzed to the carboxylic acid.[4]

Protocol: Willgerodt-Kindler Reaction and Subsequent Hydrolysis

Materials:

  • This compound

  • Sulfur (powdered)

  • Morpholine

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and heating apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), powdered sulfur (2.5 eq), and morpholine (3.0 eq) in toluene.

    • Causality: Morpholine acts as both a reactant and a solvent in the initial stages, facilitating the formation of an enamine intermediate. Sulfur serves as the oxidizing and rearranging agent. Toluene is used as a higher-boiling solvent to achieve the necessary reaction temperature.

  • Willgerodt-Kindler Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Elevated temperatures are required to drive the rearrangement of the initial adduct to the terminal thioamide. The reaction time is crucial for achieving high conversion.

  • Work-up and Isolation of Thioamide (Optional Intermediate Isolation): After cooling to room temperature, the reaction mixture can be diluted with diethyl ether and washed sequentially with water and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 4-methoxy-2-methylphenylthioacetamide. This intermediate can be purified by column chromatography or used directly in the next step.

  • Hydrolysis to Carboxylic Acid: The crude thioamide is transferred to a round-bottom flask containing a solution of sodium hydroxide (e.g., 10-20% aqueous solution). The mixture is heated to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).

    • Causality: Basic hydrolysis cleaves the thioamide to the corresponding carboxylate salt and ammonia. Refluxing ensures the reaction proceeds to completion.

  • Acidification and Product Isolation: Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is approximately 1-2. The precipitated 4-methoxy-2-methylphenylacetic acid is collected by vacuum filtration.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a pure product.

Expected Yield and Purity:

ProductExpected YieldPurity (by NMR/HPLC)
4-Methoxy-2-methylphenylacetic Acid 70-85%>95%
Part 2: Application in the Synthesis of Phenylamide Fungicide Analogues

4-Methoxy-2-methylphenylacetic acid is a key precursor for the synthesis of phenylamide fungicides, a class of agrochemicals effective against oomycete pathogens.[5] A prominent example of this class is Benalaxyl, which contains a phenylacetyl moiety.[6] By analogy, 4-methoxy-2-methylphenylacetic acid can be used to synthesize novel Benalaxyl analogues with potentially enhanced or modified fungicidal activity.

Conceptual Synthetic Pathway to a Benalaxyl Analogue:

Agrochemical_Synthesis AceticAcid 4-Methoxy-2-methylphenylacetic Acid AcylChloride 4-Methoxy-2-methylphenylacetyl Chloride AceticAcid->AcylChloride Thionyl Chloride (SOCl₂) Fungicide Benalaxyl Analogue AcylChloride->Fungicide Acylation AlanineEster Methyl N-(2,6-dimethylphenyl)alaninate AlanineEster->Fungicide

Caption: Conceptual synthesis of a Benalaxyl analogue from 4-methoxy-2-methylphenylacetic acid.

Protocol: Synthesis of a Benalaxyl Analogue

Materials:

  • 4-Methoxy-2-methylphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Methyl N-(2,6-dimethylphenyl)alaninate

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Formation of the Acyl Chloride: In a fume hood, cautiously add thionyl chloride (1.2 eq) to a solution of 4-methoxy-2-methylphenylacetic acid (1.0 eq) in dry dichloromethane at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-methoxy-2-methylphenylacetyl chloride. This intermediate is typically used immediately in the next step without further purification.

    • Causality: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is necessary for the subsequent amidation reaction.

  • Acylation Reaction: Dissolve the crude acyl chloride in dry dichloromethane and add it dropwise to a solution of methyl N-(2,6-dimethylphenyl)alaninate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Reaction and Work-up: Allow the reaction mixture to stir at room temperature for 12-18 hours. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Benalaxyl analogue.

Conclusion

This compound serves as a readily accessible and versatile precursor for the synthesis of valuable agrochemical intermediates. The conversion to 4-methoxy-2-methylphenylacetic acid via the Willgerodt-Kindler reaction provides a robust route to a key building block for the development of novel phenylamide fungicides and other potential agrochemicals. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis and application of these compounds in the ongoing quest for more effective and sustainable crop protection solutions.

References

Application Notes and Protocols for the Comprehensive Characterization of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methoxy-2-methylphenyl)ethanone is an aromatic ketone that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The precise characterization of this compound is critical to ensure its identity, purity, and quality, which are paramount in research, development, and manufacturing environments. This document provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

The methodologies detailed herein are designed to provide a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to build a complete profile of the compound. This includes not only the confirmation of the primary structure but also the identification and quantification of potential process-related impurities. The protocols are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Predicted Impurity Profile: A Mechanistic Approach

A robust analytical strategy begins with an understanding of the potential impurities that may be present in the sample. This compound is commonly synthesized via the Friedel-Crafts acylation of 3-methylanisole with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The directing effects of the methoxy and methyl substituents on the aromatic ring, as well as the reaction conditions, can lead to the formation of several process-related impurities.

The methoxy group is a strong activating, ortho-, para- directing group, while the methyl group is a weaker activating, ortho-, para- director. This interplay of directing effects can result in the formation of isomeric products. Furthermore, the harsh conditions of the Friedel-Crafts reaction can lead to side reactions.

Potential Impurities:

  • Isomeric Impurities:

    • 1-(2-Methoxy-4-methylphenyl)ethanone: Acylation at the position ortho to the methoxy group and para to the methyl group.

    • 1-(4-Methoxy-3-methylphenyl)ethanone: Acylation at the position para to the methoxy group and ortho to the methyl group.

    • 1-(2-Methoxy-5-methylphenyl)ethanone: Acylation at the position ortho to the methoxy group and meta to the methyl group.

  • Process-Related Impurities:

    • 3-Methylanisole: Unreacted starting material.

    • 3-Methylphenol: Demethylation of the starting material or product under the influence of the Lewis acid catalyst.

    • Diacylated products: Polysubstitution on the aromatic ring, although less likely due to the deactivating effect of the first acyl group.

A thorough analytical characterization must, therefore, be capable of separating and identifying these potential impurities from the main compound.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating the target compound from its impurities and for quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of aromatic ketones.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of moderately polar compounds like this compound. A C18 stationary phase provides excellent resolving power for separating the target compound from its isomers and other impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Protocol for HPLC Analysis:

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Diluent:

  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Diluent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Gradient Program40% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions

4. Sample Preparation: *

HPLC and GC-MS methods for purity analysis of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Purity Analysis of 1-(4-Methoxy-2-methylphenyl)ethanone using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed, validated analytical procedures for the determination of purity for this compound, a key intermediate in pharmaceutical and fine chemical synthesis. The inherent nature of chemical synthesis necessitates robust quality control measures to ensure the identity and purity of such compounds, thereby guaranteeing the safety and efficacy of the final products. This document outlines two orthogonal and complementary chromatographic methods: a High-Performance Liquid Chromatography (HPLC) method for quantitative purity assessment and impurity profiling, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and detection of volatile impurities. The protocols are designed for researchers, analytical scientists, and quality control professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices, in accordance with major pharmacopeial standards.

Introduction: The Analytical Imperative

This compound is an aromatic ketone whose structural features—a methoxy-substituted phenyl ring—make it a valuable precursor in organic synthesis. The purity of this intermediate is paramount, as impurities, whether starting materials, by-products, or degradation products, can have significant impacts on the yield, purity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

Therefore, establishing precise and reliable analytical methods is a critical step in the compound's lifecycle. This application note presents two powerful chromatographic techniques that, when used in conjunction, provide a comprehensive purity profile.

  • HPLC with UV detection serves as the primary tool for quantifying the main component and its non-volatile, UV-active impurities. Its high precision and robustness make it ideal for routine quality control.

  • GC-MS offers unparalleled specificity for identifying the main component through its unique mass spectrum. It is exceptionally sensitive for detecting and identifying volatile and semi-volatile organic impurities that might be missed by HPLC.

The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).[1][2][3][4][5]

Analyte Physicochemical Properties: A Foundation for Method Design

A successful analytical method is built upon a fundamental understanding of the analyte's chemical and physical properties.

  • Structure: this compound

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

  • Polarity: The presence of the carbonyl and methoxy groups imparts moderate polarity, making it suitable for reversed-phase chromatography.

  • Volatility: While not extremely volatile, its boiling point allows for analysis by gas chromatography without derivatization.

  • UV Absorbance: The substituted benzene ring acts as a strong chromophore, enabling sensitive detection by UV spectrophotometry, a cornerstone of the HPLC method.

These properties directly inform the selection of columns, mobile phases, temperature programs, and detection systems described herein.

Part I: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The HPLC method is designed for the accurate quantification of this compound and the separation of its potential impurities. Reversed-phase chromatography is the chosen mode of separation due to its compatibility with moderately polar organic molecules.

Causality Behind Experimental Choices (HPLC)
  • Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention and separation of aromatic ketones from both more polar and less polar impurities. The dimensions (150 mm x 4.6 mm, 3.6 µm particle size) offer a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier with excellent UV transparency and solvating power for the analyte. A gradient elution, starting with a higher aqueous content and increasing the organic proportion, is crucial. This ensures that early-eluting, polar impurities are well-retained and resolved, while late-eluting, non-polar impurities are efficiently eluted from the column in a reasonable timeframe, leading to sharp peaks.

  • Detector: A UV detector set at 254 nm is chosen because this wavelength typically provides a strong response for aromatic systems, ensuring high sensitivity for both the main compound and many potential aromatic impurities.

  • System Suitability: The protocol incorporates system suitability tests (SSTs) as mandated by pharmacopeias like USP <621> and Ph. Eur. 2.2.46.[2][3][6][7][8][9] These tests (e.g., repeatability, peak symmetry, and plate count) are not mere formalities; they are a self-validating check to ensure the chromatographic system is performing adequately on the day of analysis.

Experimental Protocol: HPLC Method

1. Reagents and Materials

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, Type I)

  • This compound reference standard

  • Sample of this compound for testing

  • Volumetric flasks and pipettes

  • HPLC vials

2. Standard and Sample Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.6 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

4. System Suitability and Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Make five replicate injections of the Standard Solution.

  • Evaluate the system suitability parameters:

    • Repeatability: The relative standard deviation (RSD) of the peak areas for the five replicate injections should be ≤ 2.0%.

    • Tailing Factor (Asymmetry Factor): The tailing factor for the main peak should be between 0.8 and 1.5.[2][3]

    • Theoretical Plates (N): The column efficiency for the main peak should be ≥ 2000.

  • If the system suitability criteria are met, inject the Sample Solution in duplicate.

  • Process the chromatograms and calculate the purity using the area percent method.

Purity Calculation (Area %):

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard (0.5 mg/mL) sst System Suitability (5x Standard Inj.) prep_standard->sst prep_sample Prepare Sample (0.5 mg/mL) analyze Inject Sample (2x Injections) prep_sample->analyze equilibrate System Equilibration equilibrate->sst sst->analyze SST Pass? integrate Integrate Peaks analyze->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

Part II: Identification and Volatile Impurity Analysis by GC-MS

GC-MS is the definitive method for structural confirmation and for detecting impurities that are volatile and thermally stable. Electron Ionization (EI) provides reproducible fragmentation patterns that serve as a chemical fingerprint for identification.

Causality Behind Experimental Choices (GC-MS)
  • Column: A low-bleed, mid-polarity column like a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) is the workhorse of GC-MS analysis. It provides excellent separation for a wide range of semi-volatile organic compounds based primarily on their boiling points, with some selectivity for aromatic compounds.

  • Temperature Program: The program is designed to first separate highly volatile impurities (e.g., residual solvents) at a lower initial temperature. A controlled temperature ramp then elutes compounds in order of increasing boiling point, ensuring good separation between the analyte and any related substances. A final hold at a high temperature cleans the column of any high-boiling residues.

  • Injection Mode: A split injection is used to introduce a small, representative portion of the sample onto the column. This prevents overloading the column and detector, which is crucial for maintaining peak shape and ensuring accurate analysis, especially for a concentrated main component.

  • MS Detection: Full scan mode is used to acquire the complete mass spectrum of all eluting compounds. This allows for the identification of the main peak by comparing its spectrum to a reference library (e.g., NIST) and enables the tentative identification of unknown impurities based on their fragmentation patterns.

Experimental Protocol: GC-MS Method

1. Reagents and Materials

  • Dichloromethane or Ethyl Acetate (GC grade or higher)

  • This compound reference standard

  • Sample of this compound for testing

  • GC vials with septa

2. Standard and Sample Preparation

  • Solvent: Dichloromethane

  • Sample Solution (1.0 mg/mL): Accurately weigh about 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.

3. Chromatographic and Spectrometric Conditions

ParameterRecommended Setting
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Oven Program Initial Temp: 80 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Final Hold: Hold at 280 °C for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu

4. Analysis Procedure

  • Perform a solvent blank injection to ensure the system is clean.

  • Inject the Sample Solution.

  • Acquire the total ion chromatogram (TIC) and the mass spectra for all detected peaks.

  • Identification: Compare the mass spectrum of the major peak with the NIST library or a reference spectrum to confirm the identity of this compound.

  • Impurity Analysis: Examine the TIC for any additional peaks. Identify these impurities by interpreting their mass spectra or through library matching.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample (1.0 mg/mL in DCM) inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Solvent Blank inject_blank->inject_sample System Clean? get_tic Acquire Total Ion Chromatogram (TIC) inject_sample->get_tic get_ms Acquire Mass Spectra get_tic->get_ms identify Confirm Identity & Identify Impurities (NIST Library Match) get_ms->identify report Generate Report identify->report

References

Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-2-methylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize the common synthetic challenges associated with this molecule. Drawing from established principles and field experience, we will address specific experimental issues in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind our recommendations.

The primary and most direct route to this compound is the Friedel-Crafts acylation of 3-methylanisole.[1] This electrophilic aromatic substitution is powerful but notoriously sensitive to reaction conditions, which can significantly impact yield and purity. This guide will focus on troubleshooting and enhancing the outcomes of this critical transformation.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and a actionable solution.

Q1: My overall yield is very low, and TLC/GC analysis shows a significant amount of unreacted 3-methylanisole. What are the likely causes?

A1: This is a classic issue in Friedel-Crafts acylation and typically points to problems with catalyst activity or stoichiometry.

  • Causality - Catalyst Deactivation: The Lewis acid catalyst (typically AlCl₃) is not just a catalyst in the traditional sense; it's also a reactant. The product, this compound, is a ketone. Its carbonyl oxygen is a Lewis base that forms a strong complex with AlCl₃.[2] This complexation deactivates the catalyst, preventing it from activating more acylating agent. Therefore, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid relative to the acylating agent is required.

  • Causality - Hydrolysis: Aluminum chloride reacts violently with water. Any moisture present in your starting materials (3-methylanisole, acetyl chloride) or solvent will hydrolyze AlCl₃ to aluminum hydroxides, rendering it inactive.

Troubleshooting Steps:

  • Verify Catalyst Stoichiometry: Ensure you are using at least 1.1 equivalents of AlCl₃ relative to your limiting reagent (usually the acetyl chloride). For substrates with multiple Lewis basic sites, more catalyst may be needed.

  • Ensure Anhydrous Conditions:

    • Dry your solvent (e.g., Dichloromethane - DCM) over a suitable drying agent like CaH₂ before use.

    • Use freshly opened or properly stored anhydrous AlCl₃. Old bottles that have been exposed to air are a common source of failure.

    • Distill starting materials like 3-methylanisole if water contamination is suspected.

    • Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Increase Reaction Time/Temperature: If conditions are anhydrous and stoichiometry is correct, the reaction may simply be too slow. Cautiously increase the reaction time or raise the temperature from 0 °C to room temperature, monitoring by TLC or GC.

Q2: I've isolated my product, but NMR analysis shows it's a mixture of isomers that are very difficult to separate by column chromatography. How can I improve regioselectivity?

A2: This is an issue of controlling the electrophilic aromatic substitution on a di-substituted ring. In 3-methylanisole, you have two activating groups: a strong ortho-, para-directing methoxy group (-OCH₃) and a weaker ortho-, para-directing methyl group (-CH₃).

  • Causality - Competing Directing Effects:

    • Desired Product: Acylation occurs at the C4 position, which is para to the powerful -OCH₃ director and ortho to the -CH₃ group. This is the electronically and sterically favored position.

    • Key Isomeric Impurity: The main side product is typically 1-(2-methoxy-4-methylphenyl)ethanone, resulting from acylation at the C6 position. This position is ortho to the -OCH₃ group and para to the -CH₃ group. While electronically activated, it can be slightly less favored.

Troubleshooting Steps:

  • Temperature Control is Critical: Lower reaction temperatures favor the thermodynamically more stable product. Running the reaction at 0 °C or even -10 °C significantly enhances selectivity for the desired C4-acylated product over the C6 isomer. High temperatures provide enough energy to overcome the small activation energy difference, leading to more of the isomeric byproduct.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are generally preferred for higher selectivity compared to more polar solvents like nitrobenzene.[1]

  • Order of Addition: Slowly add the acetyl chloride to the mixture of 3-methylanisole and AlCl₃ in the solvent. This keeps the concentration of the highly reactive acylium ion low, preventing localized temperature spikes and reducing the rate of reaction at less-favored positions.

Q3: My reaction mixture turned dark brown or black, and the final workup yielded mostly intractable tar. What happened?

A3: Tar formation is indicative of polymerization and decomposition, which occurs when the reaction conditions are too harsh.

  • Causality - Temperature Runaway: Friedel-Crafts acylations are highly exothermic. If the acylating agent is added too quickly or without adequate cooling, the internal temperature can rise uncontrollably. High temperatures promote side reactions, including polymerization of the starting material and decomposition of the product.

  • Causality - Excess Catalyst or Impure Reagents: Using a large excess of a highly active Lewis acid like AlCl₃ can lead to charring. Similarly, impurities in the starting materials can act as catalysts for polymerization.

Troubleshooting Steps:

  • Maintain Strict Temperature Control: Use an ice bath or a cryo-cooler to maintain the desired low temperature throughout the addition of the acylating agent.

  • Control the Rate of Addition: Add the acetyl chloride dropwise via an addition funnel over an extended period (e.g., 30-60 minutes) to allow the cooling system to dissipate the heat generated.

  • Use High-Purity Reagents: Ensure your solvent and starting materials are pure and free from contaminants that could initiate side reactions.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is Friedel-Crafts acylation the preferred method for this synthesis? The Friedel-Crafts acylation is a powerful and direct C-C bond-forming reaction that allows for the installation of an acyl group onto an aromatic ring in a single step.[2] For an activated ring like 3-methylanisole, it is generally efficient and utilizes readily available starting materials (3-methylanisole and acetyl chloride). A key advantage over Friedel-Crafts alkylation is that the product ketone is deactivated, preventing poly-acylation.[2]

FAQ 2: Can I use acetic acid directly instead of acetyl chloride or acetic anhydride? While possible, using carboxylic acids like acetic acid for Friedel-Crafts acylation is generally less efficient and requires stronger conditions or different catalytic systems.[3] The reaction often requires a polyphosphoric acid or a combination of reagents to first activate the carboxylic acid.[3] For laboratory-scale synthesis, the high reactivity of acetyl chloride or acetic anhydride with a Lewis acid catalyst provides a more reliable and higher-yielding route.

FAQ 3: What are the key safety precautions for a Friedel-Crafts acylation?

  • Anhydrous AlCl₃: Reacts violently with water. Handle in a fume hood away from moisture.

  • Acetyl Chloride: Corrosive and lachrymatory. Reacts with moisture to release HCl gas. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching: The reaction workup involves quenching with acid/ice. This is highly exothermic and releases significant amounts of HCl gas. Perform this step slowly, in a well-ventilated fume hood, and with adequate cooling.

FAQ 4: Are there alternative, non-Friedel-Crafts routes to synthesize this ketone? Yes, other modern cross-coupling methods can be employed, though they are often more complex and expensive for this specific target.

  • Suzuki Coupling: One could couple a boronic acid derivative of 3-methylanisole with an acyl chloride.[4][5] This offers high regioselectivity but requires pre-functionalization of the starting material.

  • Grignard Reaction: A Grignard reagent formed from a halogenated 3-methylanisole derivative could react with an acetylating agent like acetyl chloride or an ester. This also requires additional steps to prepare the organometallic reagent.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by incorporating the troubleshooting solutions discussed above.

Reaction: Friedel-Crafts Acylation of 3-Methylanisole

  • Setup: Under a nitrogen atmosphere, equip a flame-dried three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer.

  • Reagent Charging:

    • To the flask, add anhydrous aluminum chloride (AlCl₃) (1.50 g, 11.2 mmol, 1.1 eq).

    • Add 20 mL of anhydrous dichloromethane (DCM) via cannula or syringe.

    • Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition:

    • In a separate dry flask, prepare a solution of 3-methylanisole (1.22 g, 10.0 mmol, 1.0 eq) and acetyl chloride (0.82 g, 10.5 mmol, 1.05 eq) in 5 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

  • Reaction Execution:

    • Add the substrate solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by TLC or GC analysis until the 3-methylanisole is consumed.

  • Workup and Quenching:

    • Cool the reaction flask back down to 0 °C.

    • Slowly and carefully , quench the reaction by adding crushed ice (~20 g) portion-wise, followed by the slow addition of 1 M HCl (15 mL). This will be highly exothermic and will release HCl gas.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification:

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL), followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a colorless oil or low-melting solid.

Section 4: Data & Visualizations

Table 1: Key Parameter Optimization
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature Room Temp to Reflux0 °C to Room TempImproves regioselectivity, minimizes side-product formation and decomposition.[1]
AlCl₃ Equiv. ~1.0 eq1.1 - 1.2 eqCompensates for catalyst deactivation by product complexation and trace moisture.[2]
Solvent NitrobenzeneDichloromethane (DCM)Less hazardous, good solvent for reactants, promotes good selectivity.
Addition Rate Rapid AdditionSlow, Dropwise (30-60 min)Controls exotherm, prevents temperature spikes, and improves selectivity.

Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Significant Unreacted Starting Material? start->q1 q2 Mixture of Isomers? q1->q2 No cause1a Cause: Inactive Catalyst (Moisture) q1->cause1a Yes cause1b Cause: Insufficient Catalyst q1->cause1b Yes q3 Tar/Decomposition? q2->q3 No cause2 Cause: Poor Regioselectivity q2->cause2 Yes cause3 Cause: Temperature Runaway q3->cause3 Yes sol1a Solution: Use Anhydrous Reagents/ Inert Atmosphere cause1a->sol1a sol1b Solution: Use >1.1 eq AlCl3 cause1b->sol1b sol2 Solution: Lower Reaction Temp (0 °C) & Slow Addition cause2->sol2 sol3 Solution: Maintain Cooling & Slow Addition Rate cause3->sol3 Reaction_Mechanism Friedel-Crafts Acylation and Isomer Formation cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Deprotonation & Product Formation AcCl Acetyl Chloride Acylium Acylium Ion [CH3-C=O]+ AcCl->Acylium + AlCl3 AlCl3 AlCl3 Substrate 3-Methylanisole Acylium->Substrate Electrophile Sigma_Major Sigma Complex (Attack at C4) Substrate->Sigma_Major Major Pathway (para to OMe) Sigma_Minor Sigma Complex (Attack at C6) Substrate->Sigma_Minor Minor Pathway (ortho to OMe) Product_Major This compound (Desired Product) Sigma_Major->Product_Major - H+ Product_Minor 1-(2-Methoxy-4-methylphenyl)ethanone (Isomeric Impurity) Sigma_Minor->Product_Minor - H+

References

Technical Support Center: Synthesis of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 1-(4-Methoxy-2-methylphenyl)ethanone. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic procedure.

Introduction

The synthesis of this compound, a key intermediate in various pharmaceutical and research applications, is most commonly achieved via the Friedel-Crafts acylation of 3-methylanisole.[1] While seemingly straightforward, this electrophilic aromatic substitution is prone to the formation of several byproducts, complicating purification and reducing the overall yield of the desired product. This guide will explore the mechanistic origins of these impurities and provide actionable solutions to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed in the Friedel-Crafts acylation of 3-methylanisole?

The primary byproducts in this synthesis arise from the competitive nature of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, 3-methylanisole, possesses two activating groups: a strongly activating and ortho, para-directing methoxy group, and a weakly activating and ortho, para-directing methyl group.[2][3] This leads to a mixture of regioisomers.

Common Byproducts:

Byproduct NameStructureReason for Formation
1-(2-Methoxy-4-methylphenyl)ethanone IsomerAcylation at the position ortho to the methoxy group and para to the methyl group.
1-(4-Methoxy-3-methylphenyl)ethanone IsomerAcylation at the position para to the methoxy group and ortho to the methyl group.
Di-acylated Products PolysubstitutionA second acylation of the product, although less common in acylation than alkylation due to the deactivating nature of the acetyl group.[4]
3-Methylphenol DemethylationLewis acid-mediated cleavage of the methyl ether.[5]
Unreacted 3-Methylanisole Incomplete ReactionSuboptimal reaction conditions (time, temperature, stoichiometry).
Q2: Why is 1-(2-Methoxy-4-methylphenyl)ethanone the major isomeric byproduct?

The methoxy group is a more powerful activating and directing group than the methyl group.[3] The positions ortho and para to the methoxy group are therefore more nucleophilic and susceptible to electrophilic attack. In 3-methylanisole, the positions open for substitution are C2, C4, and C6.

  • Attack at C4: Leads to the desired product, this compound. This position is para to the methyl group and ortho to the methoxy group.

  • Attack at C2: Leads to the major byproduct, 1-(2-Methoxy-4-methylphenyl)ethanone. This position is ortho to the methoxy group and ortho to the methyl group.

  • Attack at C6: This position is sterically hindered by the adjacent methyl and methoxy groups, making substitution at this site less favorable.

The formation of a significant amount of the 1-(2-Methoxy-4-methylphenyl)ethanone isomer is a common outcome of this reaction.[1]

Q3: Under what conditions does demethylation of the methoxy group occur?

Demethylation of anisole derivatives is a known side reaction in Friedel-Crafts acylations, particularly when using strong Lewis acids like aluminum chloride (AlCl₃).[5] The Lewis acid can coordinate to the oxygen of the methoxy group, facilitating the cleavage of the methyl-oxygen bond. This side reaction is often exacerbated by:

  • High temperatures: Providing the activation energy for the demethylation reaction.

  • Prolonged reaction times: Increasing the exposure of the product and starting material to the Lewis acid.

  • Excess Lewis acid: A higher concentration of the catalyst increases the likelihood of this side reaction.

The resulting phenolic compound can complicate the workup and purification process.

Troubleshooting Guide

Problem: My final product is a mixture of isomers, with a high percentage of 1-(2-Methoxy-4-methylphenyl)ethanone.

Cause: The electronic directing effects of the methoxy and methyl groups on 3-methylanisole lead to the formation of multiple regioisomers. The inherent reactivity of the C2 and C4 positions results in a mixture of the desired product and its isomer.

Solutions:

  • Choice of Catalyst: While AlCl₃ is a common catalyst, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can sometimes offer improved regioselectivity, albeit potentially at the cost of reaction rate.[5][6]

  • Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide are standard. Experimenting with solvent polarity may offer some improvement.

  • Temperature Control: Running the reaction at lower temperatures (0-5 °C) can enhance selectivity by favoring the thermodynamically more stable product.[7]

  • Purification: If isomeric byproduct formation is unavoidable, efficient purification is key.

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation can be effective.

    • Column Chromatography: Silica gel chromatography is a reliable method for separating these isomers. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to isolate the major isomer.

Problem: I am observing a significant amount of a demethylated byproduct.

Cause: The Lewis acid catalyst is cleaving the methyl ether of the methoxy group.

Solutions:

  • Use a Milder Lewis Acid: As mentioned, switching from AlCl₃ to a milder catalyst like ZnCl₂ or even a solid acid catalyst like a zeolite can significantly reduce demethylation.[1][5]

  • Stoichiometry of the Catalyst: Use the minimum amount of Lewis acid required to catalyze the reaction. A stoichiometric amount is often necessary as the catalyst complexes with the product ketone, but a large excess should be avoided.[4]

  • Control Reaction Temperature and Time: Maintain a low reaction temperature and monitor the reaction progress closely (e.g., by TLC or GC) to quench the reaction as soon as the starting material is consumed, minimizing the time the product is exposed to the Lewis acid.

Problem: The reaction is incomplete, with a large amount of unreacted 3-methylanisole remaining.

Cause: The reaction conditions are not sufficient to drive the reaction to completion.

Solutions:

  • Purity of Reagents: Ensure that the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid are of high purity and anhydrous. Moisture will deactivate the Lewis acid catalyst.

  • Activation of the Catalyst: Ensure the Lewis acid is sufficiently active. For solid catalysts, proper activation (e.g., heating under vacuum) may be necessary.

  • Reaction Time and Temperature: If the reaction is sluggish at low temperatures, a modest increase in temperature or a longer reaction time may be required. However, be mindful of the potential for increased byproduct formation.

  • Stoichiometry of Reactants: Ensure the correct stoichiometry of the acylating agent is used. A slight excess (1.1-1.2 equivalents) is common to ensure complete consumption of the limiting reagent.

Experimental Protocols & Visualizations

Protocol: General Procedure for Friedel-Crafts Acylation of 3-Methylanisole
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) to the suspension via the dropping funnel.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 3-methylanisole (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Reaction Pathway and Isomer Formation

Caption: Friedel-Crafts acylation of 3-methylanisole leading to the desired product and a major isomeric byproduct.

Troubleshooting Workflow

G cluster_start cluster_analysis Analysis cluster_problems Identified Problems cluster_solutions Solutions Start Poor Yield or Purity Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis Isomers High Isomer Content Analysis->Isomers Demethylation Demethylation Observed Analysis->Demethylation Incomplete Incomplete Reaction Analysis->Incomplete Sol_Isomers Optimize Temperature Change Catalyst Improve Purification Isomers->Sol_Isomers Sol_Demethylation Use Milder Catalyst Lower Temperature Shorter Reaction Time Demethylation->Sol_Demethylation Sol_Incomplete Check Reagent Purity Adjust Stoichiometry Increase Time/Temp Incomplete->Sol_Incomplete

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you to diagnose and resolve common issues encountered during this specific Friedel-Crafts acylation reaction.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 3-methylanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones. However, its success is highly dependent on carefully controlled reaction conditions to ensure high yield and purity.

The methoxy and methyl groups on the aromatic ring are both activating and ortho-, para-directing. This leads to a high degree of regioselectivity, with the acetyl group predominantly adding to the position ortho to the methyl group and para to the strongly activating methoxy group. Despite this, side reactions and suboptimal conditions can lead to diminished yields and the formation of impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A common frustration in Friedel-Crafts acylation is a low yield of the desired product. This can stem from several factors, from reagent quality to reaction setup.

Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to low product yield in this Friedel-Crafts acylation. Let's break down the most common culprits and their solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[3] This is because the product ketone can form a stable complex with the catalyst, effectively taking it out of the reaction cycle.[2]

    • Solution: Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. A slight excess (e.g., 1.1 equivalents) can sometimes be beneficial.[3]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and yield. While some reactions proceed well at room temperature, others may need heating to overcome the activation energy.[2] Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.

    • Solution: Start with a lower temperature (e.g., 0 °C) and gradually increase it if the reaction is not proceeding. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.

  • Poor Reagent Quality: The purity of 3-methylanisole and the acetylating agent (acetyl chloride or acetic anhydride) is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[2]

    • Solution: Use high-purity reagents. If necessary, distill the 3-methylanisole and acetyl chloride before use.

Issue 2: Formation of Multiple Products

The appearance of unexpected spots on your TLC plate or multiple peaks in your GC-MS analysis indicates the formation of side products.

Question: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?

Answer:

While the Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, side products can still form.[2] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[4][5] However, other side reactions can occur:

  • Isomer Formation: Although the directing effects of the methoxy and methyl groups strongly favor the desired product, small amounts of other isomers may form.

    • Solution: Careful control of the reaction temperature can improve regioselectivity. Running the reaction at a lower temperature often favors the thermodynamically more stable product.

  • Dealkylation or Demethylation: Strong Lewis acids like AlCl₃ can sometimes cause demethylation of the methoxy group, especially at higher temperatures.[6]

    • Solution: Use a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[6] Alternatively, ensure the reaction temperature is kept as low as possible.

  • Reaction with Solvent: Some solvents can compete with the aromatic substrate in the Friedel-Crafts reaction.

    • Solution: Use an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Nitrobenzene can also be used and sometimes influences regioselectivity, but it can be difficult to remove.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects and optimization of the synthesis.

Q1: What is the general mechanism of the Friedel-Crafts acylation for this synthesis?

A1: The reaction proceeds through three main steps:

  • Formation of the acylium ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion.[7][8]

  • Electrophilic attack: The electron-rich aromatic ring of 3-methylanisole acts as a nucleophile and attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]

  • Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7]

Q2: Which is a better acylating agent for this reaction: acetyl chloride or acetic anhydride?

A2: Both can be used effectively. Acetyl chloride is generally more reactive than acetic anhydride.[4] However, acetic anhydride can be a good choice as it is less volatile and may lead to a cleaner reaction in some cases. The choice may depend on the specific reaction conditions and the desired reactivity.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Q4: What are the best practices for the work-up and purification of this compound?

A4: A proper work-up is crucial to isolate the product and remove the catalyst.

  • Quenching: The reaction mixture should be carefully quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3] This will decompose the aluminum chloride-ketone complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic extracts with a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acid, followed by a brine wash.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

Materials:

  • 3-methylanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated and dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 3-methylanisole (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

ParameterRecommended ConditionRationale
Reactant Ratio 3-methylanisole : Acetyl Chloride : AlCl₃ = 1 : 1.05 : 1.1A slight excess of the acylating agent and catalyst ensures complete conversion of the starting material.
Temperature 0 °C to Room TemperatureStarting at a low temperature controls the initial exothermic reaction, and then warming to room temperature drives the reaction to completion.
Solvent Anhydrous DichloromethaneAn inert solvent that does not participate in the reaction and has a low boiling point for easy removal.
Reaction Time 3-5 hoursSufficient time for the reaction to go to completion, as monitored by TLC.

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_reactants Reactant Activation cluster_attack Electrophilic Aromatic Substitution cluster_product Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Anisole 3-Methylanisole Sigma Sigma Complex (Arenium Ion) Anisole->Sigma + Acylium Ion Product This compound Sigma->Product - H⁺ (to [AlCl₄]⁻)

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Catalyst Check Catalyst Activity & Stoichiometry Start->Check_Catalyst Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Purity Assess Reagent Purity Start->Check_Purity Check_Workup Review Work-up Procedure Start->Check_Workup Sol_Catalyst Use fresh, anhydrous catalyst (≥1 equivalent) Check_Catalyst->Sol_Catalyst Sol_Conditions Oven-dry glassware, use anhydrous solvents Check_Conditions->Sol_Conditions Sol_Temp Start at 0°C, monitor by TLC, adjust as needed Check_Temp->Sol_Temp Sol_Purity Purify starting materials (distillation) Check_Purity->Sol_Purity Sol_Workup Ensure proper quenching and extraction Check_Workup->Sol_Workup End Optimized Synthesis Sol_Catalyst->End Sol_Conditions->End Sol_Temp->End Sol_Purity->End Sol_Workup->End

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(4-Methoxy-2-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and achieve high-purity material consistently.

Section 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses the most common high-level questions and concerns that arise during the synthesis and purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A: The impurity profile is intrinsically linked to the synthetic route employed. Assuming a standard Friedel-Crafts acylation of 3-methylanisole, you should anticipate the following classes of impurities:

  • Regioisomers: This is often the most significant challenge. Acylation of 3-methylanisole can also occur at other positions on the aromatic ring, leading to isomers such as 1-(2-methoxy-4-methylphenyl)ethanone or 1-(4-methoxy-3-methylphenyl)ethanone. These isomers often have very similar physical properties, making them difficult to separate[1].

  • Unreacted Starting Materials: Residual 3-methylanisole and acylating agents (or their byproducts) may be present.

  • Poly-acylated Products: Under certain reaction conditions, a second acetyl group can be added to the aromatic ring, resulting in di-acetylated species.

  • Process-Related Impurities: Depending on the catalyst and solvent used (e.g., AlCl₃, DMF), complex impurities or residual solvents may be carried through into the crude product.

  • Condensation Products: Although less common under standard conditions, self-condensation of the ketone can occur, especially if the workup involves harsh temperatures or pH levels[2].

Q2: My crude product is a dark, viscous oil instead of a solid. What does this signify and how should I proceed?

A: An oily or deeply colored crude product typically indicates the presence of significant impurities that are disrupting the crystal lattice formation of your target compound. This can be caused by:

  • High levels of isomeric impurities: A mixture of isomers can form a eutectic, lowering the melting point of the mixture below room temperature.

  • Polymeric materials: Acid catalysts used in Friedel-Crafts reactions can sometimes lead to the formation of polymeric tars.

  • Residual Solvents: Trapped high-boiling solvents like DMF or DMSO can prevent solidification.

Causality: The inability to crystallize is a direct result of impurities interfering with the intermolecular forces required for a stable crystal lattice. Your primary goal is to remove these interfering substances.

Recommended Action: Direct recrystallization is unlikely to be successful. The most robust approach is to first subject the crude oil to flash column chromatography to separate the major components. Once the target compound is isolated from the bulk of the impurities, a final polishing step via recrystallization can be performed to achieve high purity.

Q3: How do I decide between recrystallization and column chromatography as the primary purification method?

A: The choice depends on the initial purity and physical state of your crude material.

  • Choose Recrystallization when: Your crude product is a solid and you have reason to believe it is of relatively high purity (>85-90%). Recrystallization is excellent for removing small amounts of impurities from a solid matrix and is more scalable and cost-effective than chromatography[3].

  • Choose Column Chromatography when: Your crude product is an oil, a deeply colored solid, or a complex mixture with multiple components of similar polarity (as determined by TLC)[4]. Chromatography offers superior resolving power for separating compounds with different polarities, making it the method of choice for challenging purifications[5].

The following workflow illustrates the decision-making process for purification.

CRUDE Crude Product ASSESS Assess Physical State & Purity (TLC/NMR) CRUDE->ASSESS SOLID Solid (>85% Pure) ASSESS->SOLID High Purity OIL Oil / Low Purity Solid (<85% Pure) ASSESS->OIL Low Purity RECRYST Attempt Recrystallization SOLID->RECRYST CHROM Column Chromatography OIL->CHROM ANALYZE1 Analyze Purity (HPLC/MP) RECRYST->ANALYZE1 ANALYZE2 Analyze Fractions (TLC) Combine Pure Fractions CHROM->ANALYZE2 ANALYZE1->CHROM Purity Low PURE Pure Product (>99%) ANALYZE1->PURE Purity OK ANALYZE2->PURE Purity OK REPROCESS Reprocess or Re-column ANALYZE2->REPROCESS Purity Low

Caption: Initial Purification Strategy Decision Flowchart.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique, but it can be fraught with challenges. This guide addresses common failure modes in a Q&A format.

Q: I've added a hot solvent, but my compound "oiled out," forming a separate liquid layer instead of dissolving or crystallizing. What went wrong and how do I fix it?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a molten liquid.

Causality & Solution:

  • Solution is too concentrated: The amount of solvent is insufficient to keep the compound dissolved. Fix: Add more hot solvent until the oil layer completely dissolves to create a homogeneous solution.

  • Cooling is too rapid: Plunging a hot solution directly into an ice bath can induce oiling. Fix: Allow the flask to cool slowly and undisturbed to room temperature before moving to colder temperatures[6].

  • Solvent choice is poor: The solvent may be too nonpolar for the compound. Fix: Re-evaluate your solvent choice. A good solvent should dissolve the compound completely at its boiling point but poorly at room temperature. Consider a mixed-solvent system.

Q: My solution is clear and has cooled, but no crystals are forming. What are the next steps to induce crystallization?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Causality & Solution:

  • Solution is too dilute: The concentration of your compound is below the saturation point at the cooled temperature. Fix: Carefully evaporate some of the solvent using a stream of nitrogen or gentle heating to increase the concentration, then attempt the cooling process again.

  • Nucleation is inhibited: Smooth glass surfaces can make it difficult for the first crystals to form. Fix:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites[6].

    • Seeding: If available, add a single, tiny crystal of the pure compound to the solution. This "seed" acts as a template for crystal growth[6].

    • Add an anti-solvent: Add a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes faintly cloudy. This reduces the overall solubility and promotes precipitation.

START Recrystallization Attempt COOL Cool Solution START->COOL RESULT Observe Outcome COOL->RESULT CRYSTALS Crystals Form RESULT->CRYSTALS Success OIL Compound 'Oils Out' RESULT->OIL Failure NOTHING No Crystals Form RESULT->NOTHING Failure ANALYZE Filter & Analyze Purity CRYSTALS->ANALYZE FIX_OIL Add More Hot Solvent Re-dissolve Cool Slowly OIL->FIX_OIL FIX_NOTHING Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Add Anti-Solvent NOTHING->FIX_NOTHING FIX_OIL->COOL FIX_NOTHING->COOL

Caption: Troubleshooting Logic for Common Recrystallization Issues.

Section 3: Troubleshooting Guide - Column Chromatography

Flash column chromatography is indispensable for purifying complex mixtures. Success hinges on proper setup and execution.

Q: How do I choose the best solvent system (mobile phase) for my separation?

A: The ideal mobile phase should provide good separation between your target compound and its impurities on a TLC plate.

Expertise & Causality: The separation on a silica gel column is governed by the polarity of the compounds and the mobile phase. Polar compounds adhere more strongly to the polar silica gel and move slower, while nonpolar compounds are eluted more quickly. Your goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 .

  • An Rf value in this range ensures that the compound spends enough time interacting with the stationary phase to achieve good separation from impurities, but not so long that the elution takes an excessive amount of time and leads to band broadening.

  • If the Rf is too high (>0.5): The compound is moving too fast with little interaction, resulting in poor separation from less polar impurities. Fix: Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • If the Rf is too low (<0.1): The compound is sticking too strongly to the silica. This can lead to long run times and streaky, broad bands. Fix: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

Q: My compounds are co-eluting or showing very poor separation on the column.

A: This indicates that the resolving power of your current system is insufficient.

Causality & Solution:

  • Improper Solvent System: The chosen mobile phase does not sufficiently differentiate between the components. Fix: Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., dichloromethane/methanol or toluene/ethyl acetate) that may offer different selectivity.

  • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel. Fix: Reduce the amount of material loaded or use a larger column.

  • Poor Column Packing: Channels or cracks in the silica bed will lead to a non-uniform solvent front and poor separation. Fix: Ensure the column is packed carefully and uniformly, without any air bubbles.

  • Sample Band is too wide: If the initial sample was dissolved in too much solvent or a solvent that is too strong, the starting band will be wide, leading to poor resolution. Fix: Load the sample in the minimum possible volume of the mobile phase or a weaker solvent.

Section 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Solvent Screening for Recrystallization

This protocol is a systematic way to identify a suitable solvent or mixed-solvent system for recrystallization[6].

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition.

  • Observe Solubility at Room Temp:

    • If the compound dissolves readily, the solvent is unsuitable as a single-solvent system but may work as the "solvent" in a mixed-solvent pair.

    • If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Heat the tubes that showed low solubility in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Observe Solubility when Hot:

    • If the compound dissolves completely, the solvent is a good candidate.

    • If a large volume of solvent is required, the solvent is likely too poor.

  • Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Evaluate: The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which produces a high yield of well-formed crystals upon cooling.

Solvent CategoryExample Solvents for Screening
Polar Protic Ethanol, Isopropanol, Water
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile
Nonpolar Hexanes, Heptane, Toluene
Protocol 2: Optimized Recrystallization (Ethanol/Water System)

This mixed-solvent protocol is often effective for moderately polar compounds like acetophenones[3].

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot 95% ethanol required to fully dissolve the solid at a gentle boil.

  • To the hot, stirred solution, add hot deionized water dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and without disturbance to room temperature.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture).

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Flash Column Chromatography

This protocol describes a standard procedure for purification on a silica gel column.

  • Select Solvent System: Based on TLC analysis, choose a mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound an Rf of ~0.3.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and use gentle pressure to pack a uniform, stable bed. Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve the crude material in a minimal amount of the mobile phase (or a less polar solvent if necessary). Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elute the Column: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Separation: Spot fractions onto TLC plates to monitor the elution of the compounds.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound. This method is scalable and can be used for isolating impurities for characterization[7][8].

References

Technical Support Center: Purification of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Methoxy-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound.

Question 1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

Answer:

The presence of multiple spots on your TLC plate is common, especially if the this compound was synthesized via a Friedel-Crafts acylation of 3-methylanisole. The primary impurities are often isomeric products, unreacted starting materials, and polysubstituted byproducts.[1]

  • Isomeric Impurities: The starting material, 3-methylanisole, has two activating groups: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are ortho, para-directing. Since they are meta to each other, the electrophilic acylation can occur at several positions on the aromatic ring, leading to a mixture of isomers. The primary isomers you are likely to see are:

    • 1-(2-Methoxy-4-methylphenyl)ethanone: Acylation ortho to the methoxy group and para to the methyl group.

    • This compound: (Your desired product) Acylation para to the methoxy group and ortho to the methyl group.

    • 1-(2-Methoxy-6-methylphenyl)ethanone: Acylation ortho to both the methoxy and methyl groups (sterically hindered and likely a minor product).

  • Unreacted Starting Material: Incomplete reaction can leave residual 3-methylanisole.

  • Polysubstituted Byproducts: Although the acetyl group is deactivating, forcing conditions can sometimes lead to di-acylation of the aromatic ring.[2]

Question 2: I performed a recrystallization, but the product "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue when the solute's melting point is lower than the boiling point of the solvent. To resolve this:

  • Add more solvent: The most straightforward solution is to add more hot solvent to fully dissolve the oil.

  • Lower the temperature: Try using a solvent with a lower boiling point.

  • Use a solvent/anti-solvent system: Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone or ethanol) at room temperature. Then, slowly add a miscible anti-solvent (a solvent in which the product is insoluble, e.g., water or hexane) dropwise until you observe persistent turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[3][4]

Question 3: After column chromatography, I have a low yield of the final product. What are the possible reasons?

Answer:

Low recovery from column chromatography can be due to several factors:

  • Improper Solvent System: If the eluent is not polar enough, your product may not move down the column. Conversely, if it is too polar, it may co-elute with impurities. It is crucial to optimize the solvent system using TLC beforehand.

  • Adsorption onto Silica Gel: Ketones can sometimes irreversibly adsorb to the acidic silica gel. If you suspect this is happening, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent.

  • Sample Overloading: Loading too much crude material onto the column can lead to poor separation and product loss.

  • Improper Column Packing: Channels in the silica gel can lead to streaking and inefficient separation.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound and what are the implications for purification?

The most common laboratory synthesis is the Friedel-Crafts acylation of 3-methylanisole with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][5] This reaction's primary challenge is controlling the regioselectivity, which often results in a mixture of isomers that need to be separated during purification.

What is a good starting point for a recrystallization solvent for this compound?

A good starting point for recrystallization is a single solvent system with a moderately polar alcohol like ethanol or isopropanol.[1][6] Alternatively, a mixed solvent system of hexane/ethyl acetate or ethanol/water can be effective.[3][7] A solvent screen is always recommended to find the optimal conditions.

How can I effectively separate the isomeric impurities?

Flash column chromatography is generally the most effective method for separating isomeric impurities. Due to the slight differences in polarity between the isomers, a well-optimized solvent system is key. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, will likely provide the best separation.

What are the expected spectral characteristics of pure this compound?

Predicted ¹H NMR Data
Proton Assignment Approximate Chemical Shift (δ, ppm)
Aromatic Protons6.7-7.6 (multiplet, 3H)
-OCH₃~3.8 (singlet, 3H)
Ar-CH₃~2.4 (singlet, 3H)
-COCH₃~2.5 (singlet, 3H)

Note: These are predicted values. Actual spectra should be compared to a reference standard if available.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for moderately pure crude material where the main goal is to remove less polar or more polar impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 50:50).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This is the recommended method for separating isomeric impurities and achieving high purity.

  • Select Solvent System: Use TLC to determine the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation of the spots (an Rf value of ~0.3 for the desired product is ideal).

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Troubleshooting Purification Issues

Troubleshooting_Purification start Crude Product Analysis (TLC) multi_spots Multiple Spots on TLC? start->multi_spots Yes single_spot Single Major Spot on TLC? start->single_spot No column Perform Column Chromatography multi_spots->column recrystallization Attempt Recrystallization single_spot->recrystallization oiling_out Product 'Oils Out'? recrystallization->oiling_out poor_separation Poor Separation? column->poor_separation pure_crystals Pure Crystals Formed? oiling_out->pure_crystals No node_add_solvent Add more solvent oiling_out->node_add_solvent Yes node_change_solvent Change solvent system oiling_out->node_change_solvent Yes pure_crystals->column No, impurities remain end_product Pure Product pure_crystals->end_product Yes good_separation Good Separation? poor_separation->good_separation No node_optimize_eluent Optimize eluent via TLC poor_separation->node_optimize_eluent Yes node_check_loading Check sample loading poor_separation->node_check_loading Yes good_separation->end_product Yes

Caption: Troubleshooting flowchart for purification.

General Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 1-(4-Methoxy-2- methylphenyl)ethanone tlc_analysis TLC Analysis crude_product->tlc_analysis purification_choice Choose Method: Recrystallization or Chromatography tlc_analysis->purification_choice recrystallization_step Recrystallization purification_choice->recrystallization_step Minor Impurities chromatography_step Column Chromatography purification_choice->chromatography_step Isomeric Impurities purity_check Purity Check (TLC, NMR) recrystallization_step->purity_check chromatography_step->purity_check pure_product Pure Product purity_check->pure_product

Caption: General purification and analysis workflow.

References

Technical Support Center: Regioselectivity in the Acylation of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the acylation of 1-(4-methoxy-2-methylphenyl)ethanone. This guide is designed to provide in-depth, practical advice to overcome challenges related to regioselectivity in this critical transformation. As Senior Application Scientists, we understand that achieving high selectivity is paramount for efficient synthesis and purity of the final product. This resource combines fundamental principles with field-proven troubleshooting strategies to empower you at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of acylation on this compound?

The regioselectivity of electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts acylation, is dictated by the electronic and steric effects of the substituents already present on the aromatic ring.[1][2][3] In the case of this compound, we have three substituents to consider:

  • Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance.[1][4][5] This significantly increases the nucleophilicity of the positions ortho and para to it.

  • Methyl group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect.[6]

  • Acetyl group (-COCH₃): This is a moderately deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring.[3][7]

The directing effects of these groups are not additive in a simple sense. The powerful activating effect of the methoxy group will dominate, making the positions ortho and para to it the most likely sites for acylation.[5] However, the interplay of all three groups, along with steric hindrance, determines the final product distribution.

Q2: Which positions on the ring are most susceptible to acylation and why?

Let's analyze the available positions on the this compound ring:

  • Position 3: This position is ortho to the strongly activating methoxy group and meta to the deactivating acetyl group. This makes it a highly probable site for acylation.

  • Position 5: This position is also ortho to the methoxy group and meta to the acetyl group, making it electronically favorable. However, it is flanked by the methoxy and a new acyl group, which could introduce steric hindrance.

  • Position 6: This position is para to the methyl group but ortho to the deactivating acetyl group, making it less favorable.

Therefore, positions 3 and 5 are the most likely sites for acylation . The regioselectivity between these two positions will be influenced by the specific reaction conditions.

Q3: Why is para-substitution generally favored over ortho-substitution in Friedel-Crafts acylation of substituted anisoles?

While the methoxy group in anisole and its derivatives directs electrophiles to both the ortho and para positions, the para product is often the major isomer formed.[8][9] This is primarily due to steric hindrance . The ortho positions are closer to the methoxy group, and this proximity can sterically impede the approach of the bulky acylium ion electrophile.[10][11]

Q4: Can the choice of Lewis acid catalyst influence the ortho/para ratio?

Yes, the choice and amount of the Lewis acid catalyst can significantly impact the regioselectivity.[7][12] Stronger Lewis acids, like AlCl₃, can sometimes lead to the formation of the thermodynamically more stable product due to the potential for reversibility in Friedel-Crafts reactions.[12] Milder Lewis acids may favor the kinetically controlled product. For substrates with methoxy groups, harsh Lewis acids like AlCl₃ can also cause demethylation, so milder options like ZnCl₂ or TiCl₄ are often preferred.[13] The use of heterogeneous catalysts, such as zeolites, has also been shown to provide high regioselectivity for the para isomer in the acylation of anisole.[14][15][16]

Troubleshooting Guides

Issue 1: Low Regioselectivity - Mixture of Isomers Obtained

This is a common challenge where the acylation occurs at multiple positions on the ring, leading to a difficult-to-separate mixture of products.

Possible Causes & Solutions:

Cause Explanation Recommended Action
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a mixture. It can also promote isomerization to the thermodynamically favored product.[12]Run the reaction at a lower temperature (e.g., 0 °C or below). This will favor the kinetically controlled product, which is often the more desired isomer.
Inappropriate Lewis Acid A highly reactive Lewis acid might be too indiscriminate, leading to multiple products.Experiment with milder Lewis acids. For instance, if you are using AlCl₃, consider switching to FeCl₃, ZnCl₂, or a solid acid catalyst like a zeolite.[13][14]
Solvent Effects The polarity of the solvent can influence the product ratio. Non-polar solvents often favor the kinetically controlled product.[12]If using a polar solvent, try switching to a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).
Steric Profile of Acylating Agent A less bulky acylating agent will experience less steric hindrance at the ortho positions, potentially leading to a mixture.If the goal is to maximize substitution at a less hindered site, using a bulkier acylating agent can improve selectivity.
Issue 2: Preferential Acylation at an Undesired Position

Sometimes, the major product formed is not the desired regioisomer. This requires a more nuanced adjustment of the reaction parameters.

Logical Flow for Troubleshooting Undesired Regioisomers

Caption: Troubleshooting workflow for undesired regioselectivity.

Issue 3: Low or No Conversion

Low conversion can be frustrating, but it often points to fundamental issues with the reaction setup or reagents.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Deactivated Catalyst Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[7][17]Ensure all glassware is oven-dried. Use anhydrous solvents and fresh or properly stored Lewis acid. The catalyst should be a free-flowing powder.[17]
Insufficient Catalyst In many Friedel-Crafts acylations, the Lewis acid forms a complex with the product ketone, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount is often required.[7]Increase the molar equivalents of the Lewis acid. A 1.1 to 1.5 molar excess is a good starting point.
Deactivated Aromatic Ring While the methoxy and methyl groups are activating, the acetyl group is deactivating. If the reaction conditions are too mild, the overall activation may not be sufficient.Consider a more potent Lewis acid or a higher reaction temperature, while being mindful of the potential impact on regioselectivity.
Poor Quality Reagents Impurities in the starting material or acylating agent can inhibit the reaction.Purify the this compound and the acylating agent before use.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Acylation using a Mild Lewis Acid

This protocol aims to favor the kinetically controlled product by using a milder Lewis acid and lower temperatures.

Workflow for Protocol 1

Caption: Step-by-step workflow for regioselective acylation.

Step-by-Step Methodology:

  • Preparation: Rigorously dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add the Lewis acid (e.g., Zinc Chloride, 1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred Lewis acid suspension.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Stir until all solids dissolve. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Preventing Decomposition of 1-(4-Methoxy-2-methylphenyl)ethanone During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the reaction workup of 1-(4-Methoxy-2-methylphenyl)ethanone. Our focus is on preventing decomposition and maximizing the yield and purity of your target compound.

Frequently Asked Questions (FAQs)
FAQ 1: My yield of this compound is significantly lower than expected after workup. What are the likely causes?

Low yields following the workup of reactions involving this compound are often attributed to the partial decomposition of the target molecule. The primary culprit is the acidic cleavage of the methoxy group (-OCH₃), an aryl methyl ether, which is susceptible to hydrolysis under certain conditions. This is particularly prevalent if the reaction workup involves strongly acidic aqueous solutions. For instance, in Friedel-Crafts acylation reactions, quenching with water is necessary to decompose the aluminum chloride complex with the ketone product.[1] However, if the resulting aqueous layer is too acidic, it can promote the unwanted hydrolysis of the methoxy group to a hydroxyl group, forming 1-(4-hydroxy-2-methylphenyl)ethanone as a polar impurity that is often lost in the aqueous layer during extraction.

Another potential, though less common, cause could be oxidative cleavage, especially if the reaction mixture is exposed to strong oxidizing agents or prolonged air exposure at elevated temperatures.[2]

FAQ 2: I'm observing a significant amount of a polar impurity in my crude NMR. What could it be?

The most probable polar impurity is the corresponding phenol, 1-(4-hydroxy-2-methylphenyl)ethanone. This is a direct result of the acid-catalyzed cleavage of the 4-methoxy group.[3][4] The presence of a strong acid, often a remnant from the reaction (e.g., HCl generated during a Friedel-Crafts acylation) or introduced during the workup, can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by water. This process, known as O-demethylation, can be a significant side reaction. The resulting phenol is more polar than the starting material and will have a different retention factor (Rf) on TLC and distinct signals in the NMR spectrum, notably a broad phenolic -OH peak and shifts in the aromatic proton signals.

FAQ 3: What is the optimal pH for the aqueous workup of reactions involving this compound?

To minimize the acid-catalyzed hydrolysis of the methoxy group, the aqueous workup should ideally be performed under neutral to slightly basic conditions. A pH range of 7-9 is generally recommended. If the reaction mixture is acidic, it should be carefully neutralized before or during the extraction process. A dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is preferable to strong bases like sodium hydroxide (NaOH), which could potentially promote other side reactions. It is crucial to monitor the pH of the aqueous layer during the neutralization and extraction steps.

Troubleshooting Guide: Step-by-Step Protocols to Prevent Decomposition
Protocol 1: Optimized Aqueous Workup for Post-Friedel-Crafts Acylation

This protocol is designed to neutralize the acidic byproducts of a typical Friedel-Crafts acylation while minimizing the risk of methoxy group cleavage.

Step-by-Step Methodology:

  • Initial Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water. This is a highly exothermic process and should be done in a fume hood with appropriate personal protective equipment (PPE).[1][5]

  • Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the quenched mixture until the pH of the aqueous layer is between 7 and 8. Be cautious as this will cause gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Optimized_Aqueous_Workup ReactionMixture Reaction Mixture (Acidic) Quenching 1. Quench (Ice/Water) ReactionMixture->Quenching Neutralization 2. Neutralize (aq. NaHCO₃, pH 7-8) Quenching->Neutralization Extraction 3. Extract (Organic Solvent) Neutralization->Extraction Washing 4. Wash (Water, Brine) Extraction->Washing Drying 5. Dry (MgSO₄/Na₂SO₄) Washing->Drying Concentration 6. Concentrate (Rotary Evaporator) Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct

Caption: Optimized aqueous workup workflow.

Protocol 2: Anhydrous Workup (for Highly Sensitive Reactions)

In cases where the product is extremely sensitive to water and acid, an anhydrous workup may be necessary. This is less common but can be effective.

Step-by-Step Methodology:

  • Solvent Removal: If the reaction was performed in a volatile solvent, remove it under reduced pressure.

  • Trituration: Add a non-polar solvent in which the product is soluble but the impurities and reaction byproducts are not (e.g., a mixture of hexanes and ethyl acetate).

  • Filtration: Stir the mixture vigorously and then filter to remove the insoluble materials.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product may require further purification by column chromatography.

Data Presentation

Table 1: Solvent Selection for Extraction

SolventDensity (g/mL)Boiling Point (°C)AdvantagesDisadvantages
Dichloromethane1.3340Excellent solvent for many organic compounds; forms the bottom layer for easy separation from aqueous phase.[1]Volatile and a suspected carcinogen.
Ethyl Acetate0.90277Good solvent; less toxic than dichloromethane.Can be partially soluble in water; can be hydrolyzed by strong acids or bases.
Diethyl Ether0.71335Good solvent; very volatile for easy removal.Highly flammable; can form explosive peroxides.
Mechanism Spotlight: Understanding Decomposition Pathways

The primary decomposition pathway for this compound during an acidic workup is the acid-catalyzed hydrolysis of the aryl methyl ether.

Mechanism of Acid-Catalyzed Ether Cleavage:

  • Protonation of the Ether Oxygen: A hydronium ion (H₃O⁺) in the acidic aqueous solution protonates the oxygen atom of the methoxy group. This is a rapid and reversible step.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the methyl group in an Sₙ2-like fashion. The protonated ether makes the methyl group more electrophilic.

  • Formation of the Phenol and Methanol: The C-O bond is cleaved, resulting in the formation of the corresponding phenol (1-(4-hydroxy-2-methylphenyl)ethanone) and methanol.

Ether_Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) cluster_step3 Step 3: Cleavage A Aryl-O-CH₃ B Aryl-O⁺(H)-CH₃ A->B H3O + H₃O⁺ C Aryl-O⁺(H)-CH₃ H2O + H₂O D [Transition State] C->D H2O_nu H₂O: H2O_nu->D E [Transition State] F Aryl-OH + CH₃OH + H⁺ E->F

Caption: Acid-catalyzed cleavage of the methoxy group.

By understanding these potential pitfalls and implementing the recommended protocols, researchers can significantly improve the outcome of their experiments involving this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 1-(4-Methoxy-2-methylphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, particularly the critical issue of regioselectivity. Our focus is on providing practical, field-tested insights to help you navigate the complexities of your experiment, from bench-scale trials to pilot-plant production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory method for synthesizing this compound?

A1: The most direct and commonly employed method is the Friedel-Crafts acylation of 3-methylanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2] The choice of Lewis acid and reaction conditions is paramount to achieving the desired regioselectivity and preventing side reactions.

Q2: Why is achieving the correct isomer, this compound, so challenging?

A2: The challenge lies in the directing effects of the substituents on the starting material, 3-methylanisole. The methoxy group (-OCH₃) is a powerful ortho-, para-director, strongly activating positions 2, 4, and 6. The methyl group (-CH₃) is a weaker ortho-, para-director.[3][4] The desired product requires acylation at the C5 position, which is sterically hindered by two adjacent substituents and electronically less favored than other positions. Standard Friedel-Crafts conditions will preferentially yield other isomers.

Q3: What are the primary risks when using aluminum chloride (AlCl₃) as the catalyst with a methoxy-substituted arene?

A3: While AlCl₃ is a powerful catalyst, it poses two significant risks in this synthesis. First, it can complex with the lone pair electrons on the methoxy group's oxygen atom, which can sometimes lead to cleavage of the methyl ether bond (demethylation), especially at elevated temperatures, resulting in phenolic impurities.[5] Second, its high reactivity can lead to lower regioselectivity and the formation of undesired byproducts.

Q4: What are the three most critical parameters to control during the scale-up of this reaction?

A4: When scaling up, you must meticulously control:

  • Temperature: The reaction is highly exothermic. Inadequate temperature control can lead to side reactions, demethylation, and reduced regioselectivity. A spike in temperature is a common cause of batch failure.

  • Reagent Addition Rate: Slow, controlled addition of the acylating agent or the Lewis acid is crucial to manage the exotherm and maintain optimal concentration profiles.

  • Moisture Control: Lewis acid catalysts like AlCl₃ react violently with water.[6] All reagents, solvents, and equipment must be scrupulously dry (anhydrous) to prevent catalyst deactivation and ensure reproducibility.[6]

Section 2: Troubleshooting Guide for Synthesis & Scale-Up

This section addresses specific issues you may encounter during your experiments in a detailed question-and-answer format.

Issue Cluster 1: Poor Yield and Incomplete Conversion

Q: My reaction shows very low conversion of the 3-methylanisole starting material. What are the probable causes?

A: This common issue typically points to a problem with the catalytic system or reaction conditions.

  • Cause 1: Catalyst Deactivation. The most frequent culprit is moisture. Lewis acids like AlCl₃ are extremely hygroscopic. Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[6]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. The quality of the Lewis acid is also critical; use a freshly opened bottle or a previously opened bottle that was stored in a desiccator.

  • Cause 2: Insufficient Catalyst Loading. Friedel-Crafts acylation is not truly catalytic in the traditional sense. The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[1][6] Therefore, slightly more than one molar equivalent of the catalyst is often required for the reaction to proceed to completion.

    • Solution: Review your stoichiometry. For bench-scale reactions, start with at least 1.1 equivalents of AlCl₃ relative to the acylating agent.

  • Cause 3: Sub-optimal Temperature. While high temperatures can cause side reactions, an excessively low temperature may prevent the reaction from overcoming its activation energy.

    • Solution: Most acylations of this type are initiated at low temperatures (0-5 °C) for controlled addition and then allowed to warm to room temperature to proceed. If conversion is still low after several hours, gentle heating (e.g., to 40-50 °C) can be trialed, but this must be done cautiously while monitoring for byproduct formation.

Issue Cluster 2: Incorrect Regioselectivity and Impurity Profile

Q: My primary product is not the desired this compound. How do I control the regioselectivity?

A: This is the central challenge of this synthesis. You are fighting against the natural electronic preferences of the aromatic ring.

  • Cause: Inherent Directing Effects. As shown in the diagram below, the positions ortho and para to the powerful methoxy group are the most nucleophilic. Standard conditions will lead to acylation at these sites.

    • Solution 1: Choice of Lewis Acid. Milder Lewis acids, such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), can sometimes offer improved regioselectivity compared to AlCl₃, as they may be more sensitive to steric hindrance near the target C5 position.[5]

    • Solution 2: Solvent Effects. The choice of solvent can influence the effective size of the electrophile and the catalyst complex. Highly coordinating solvents can modulate reactivity. Experimenting with solvents like nitrobenzene or carbon disulfide (with appropriate safety precautions) versus less coordinating solvents like dichloromethane may alter the isomeric ratio.

    • Solution 3: Alternative Synthetic Routes. If Friedel-Crafts fails to provide the desired isomer in acceptable yield, an alternative, multi-step route may be necessary. This could involve installing the substituents in a different order or using a directed ortho-metalation strategy if applicable.

Q: I'm observing a significant amount of a demethylated (phenolic) byproduct. How can this be prevented?

A: This indicates that the ether linkage is being cleaved.

  • Cause: Overly Harsh Conditions. This is a classic side reaction when using a strong Lewis acid like AlCl₃ with anisole derivatives, particularly if the reaction temperature is too high or the reaction time is prolonged.[5]

    • Solution:

      • Strictly control the temperature, keeping it as low as possible while still achieving a reasonable reaction rate.

      • Reduce the reaction time by monitoring for the disappearance of starting material via TLC or GC and quenching the reaction promptly upon completion.

      • Switch to a milder Lewis acid that is less prone to causing ether cleavage, such as FeCl₃ or ZnCl₂.[5]

Issue Cluster 3: Purification and Isolation Challenges

Q: The crude product is a mixture of closely-related isomers that are very difficult to separate by column chromatography. What are my options?

A: This is a common consequence of poor regioselectivity.

  • Solution 1: Recrystallization. If your target compound is a solid and present as the major component, fractional recrystallization can be a powerful and scalable purification technique. A solvent screen (e.g., isopropanol, ethanol/water, heptane/ethyl acetate) is necessary to find a system where the desired isomer has lower solubility than the impurities.

  • Solution 2: Optimize Chromatography. If chromatography is the only option, consider using a high-performance column, optimizing the solvent system (e.g., using a shallow gradient of ethyl acetate in hexane), or exploring alternative stationary phases.

  • Solution 3: Derivatization. In some cases, it may be possible to selectively react the desired product or an impurity to form a derivative that has significantly different physical properties, making separation easier. This is generally a last resort for process chemistry.

Section 3: Experimental Protocol and Data

The following protocol is a representative procedure for a lab-scale synthesis. Note: This procedure is illustrative of the Friedel-Crafts methodology; optimization will be required to maximize the yield of the specific target isomer.

Step-by-Step Protocol: Acylation of 3-Methylanisole
  • Preparation: Set up a 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 14.7 g, 110 mmol, 1.1 eq). Add 150 mL of anhydrous dichloromethane (DCM) and cool the resulting suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (7.8 g, 7.1 mL, 100 mmol, 1.0 eq) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 20 minutes. Ensure the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C.

  • Aromatic Addition: In the dropping funnel, prepare a solution of 3-methylanisole (12.2 g, 12.4 mL, 100 mmol, 1.0 eq) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature between 0 °C and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or GC-MS until the 3-methylanisole is consumed (typically 4-8 hours).

  • Quenching: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing 200 g of crushed ice and 50 mL of concentrated HCl with vigorous stirring. Caution: This is a highly exothermic and gas-evolving step.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL of DCM.[3]

  • Washing: Combine the organic layers and wash sequentially with 100 mL of 2M NaOH, 100 mL of water, and finally 100 mL of saturated brine.[3][7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to isolate the desired product isomer.

Table 1: Key Reaction Parameters & Expected Outcome
ParameterValueRationale & Notes
Substrate 3-MethylanisoleStarting aromatic compound.
Acylating Agent Acetyl ChlorideProvides the acetyl group. Acetic anhydride can also be used.
Catalyst Aluminum Chloride (AlCl₃)A strong Lewis acid. Milder alternatives may improve selectivity.[5]
Stoichiometry (Substrate:AcCl:AlCl₃) 1 : 1 : 1.1A slight excess of catalyst is needed to account for complexation with the product ketone.[6]
Solvent Dichloromethane (DCM)Common, inert solvent for Friedel-Crafts reactions.
Temperature 0 °C to Room TempCrucial for controlling exotherm and minimizing side reactions.
Typical Yield 40-70% (of mixed isomers)The yield of the specific target isomer will be lower and requires careful optimization.
Primary Impurities Isomeric AcetophenonesFormed due to competing directing effects of the -OCH₃ and -CH₃ groups.

Section 4: Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and resolving low-yield issues in the Friedel-Crafts acylation.

LowYield_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_stoichiometry Stoichiometry Issues Start Low Yield or No Reaction Check_Catalyst Step 1: Verify Catalyst Activity Start->Check_Catalyst Moisture Moisture Contamination? (Reagents, Solvent, Glassware) Check_Catalyst->Moisture Catalyst_Quality Poor Catalyst Quality? (Old Bottle) Check_Catalyst->Catalyst_Quality Check_Conditions Step 2: Assess Reaction Conditions Temp Temperature Too Low? Check_Conditions->Temp Time Reaction Time Too Short? Check_Conditions->Time Check_Stoichiometry Step 3: Review Stoichiometry Equivalents <1.1 eq. Catalyst Used? Check_Stoichiometry->Equivalents Result Improved Yield Anhydrous Action: Ensure Strictly Anhydrous Conditions Moisture->Anhydrous Catalyst_Quality->Anhydrous Anhydrous->Check_Conditions If problem persists Anhydrous->Result Optimize_Temp Action: Allow to Warm / Gentle Heat Monitor by TLC/GC Temp->Optimize_Temp Time->Optimize_Temp Optimize_Temp->Check_Stoichiometry If problem persists Optimize_Temp->Result Increase_Cat Action: Increase Catalyst Loading to 1.1-1.2 eq. Equivalents->Increase_Cat Increase_Cat->Result

Caption: A stepwise workflow for troubleshooting low yields.

Diagram 2: Regioselectivity Challenge in the Acylation of 3-Methylanisole

This diagram illustrates the electronic factors that make the synthesis of the target isomer difficult.

Caption: Directing effects on 3-methylanisole.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Methoxy-2-methylphenyl)ethanone and Other Acetophenone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Acetophenone Scaffold

Acetophenone, the simplest aromatic ketone, and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry.[1] Their inherent chemical reactivity and the ability to modify their physicochemical properties through substitution on the aromatic ring make them invaluable precursors for a wide range of biologically active molecules and functional materials.[2] Acetophenone derivatives are found in numerous natural products and are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3][4] The diverse applications of these compounds stem from their capacity to engage in various chemical transformations, including reactions at the carbonyl group, the α-carbon, and the aromatic ring.[5]

This guide provides an in-depth comparison of 1-(4-Methoxy-2-methylphenyl)ethanone with other representative acetophenone derivatives. We will explore how the interplay of electronic and steric effects of different substituents influences their synthesis, spectroscopic properties, and reactivity. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds, supported by experimental data and established chemical principles.

Synthesis of Acetophenone Derivatives: The Friedel-Crafts Acylation

The most common and versatile method for the synthesis of acetophenone and its derivatives is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7]

General Experimental Protocol: Friedel-Crafts Acylation

The following protocol outlines a general procedure for the synthesis of substituted acetophenones via Friedel-Crafts acylation.

Materials:

  • Substituted benzene (e.g., 3-methylanisole for this compound)

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzene and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous AlCl₃ to the stirred solution.

  • Add acetyl chloride or acetic anhydride dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours, reaction progress can be monitored by TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired acetophenone derivative.

Diagram of the Friedel-Crafts Acylation Workflow:

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Substituted Benzene Substituted Benzene Reaction Mixture (0°C to RT) Reaction Mixture (0°C to RT) Substituted Benzene->Reaction Mixture (0°C to RT) Acylating Agent Acylating Agent Acylating Agent->Reaction Mixture (0°C to RT) Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Reaction Mixture (0°C to RT) Quenching (Ice/HCl) Quenching (Ice/HCl) Reaction Mixture (0°C to RT)->Quenching (Ice/HCl) Reaction Completion Extraction Extraction Quenching (Ice/HCl)->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Product Product Purification->Product

Caption: Generalized workflow for the synthesis of acetophenone derivatives via Friedel-Crafts acylation.

Comparative Physicochemical and Spectroscopic Properties

The electronic and steric nature of the substituents on the aromatic ring significantly influences the physicochemical and spectroscopic properties of acetophenone derivatives. In this section, we compare this compound with unsubstituted acetophenone, 4-methoxyacetophenone, and 4-methylacetophenone.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound this compoundC₁₀H₁₂O₂164.20N/AN/A
Acetophenone AcetophenoneC₈H₈O120.1519-20202
4-Methoxyacetophenone 4-MethoxyacetophenoneC₉H₁₀O₂150.1736-38258
4-Methylacetophenone 4-MethylacetophenoneC₉H₁₀O134.1822-24226
Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and characterization of organic compounds.

¹H NMR Spectroscopy: The chemical shifts of the protons in acetophenone derivatives are influenced by the electronic environment. Electron-donating groups (like methoxy and methyl) generally cause upfield shifts (lower ppm) of the aromatic protons, while the acetyl group's electron-withdrawing nature causes downfield shifts of adjacent protons.

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (ring) (δ, ppm)-COCH₃ (δ, ppm)
This compound (Predicted) ~6.7-7.6~3.8~2.4~2.5
Acetophenone 7.45-7.95--2.60
4-Methoxyacetophenone 6.90-7.953.87-2.54
4-Methylacetophenone 7.20-7.85-2.412.55

Note: Predicted values for this compound are based on additive substituent effects.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the carbonyl carbon, are also sensitive to substituent effects.

IR Spectroscopy: The characteristic absorption band for the carbonyl group (C=O) in acetophenones typically appears in the range of 1670-1700 cm⁻¹. The exact position is influenced by the electronic effects of the ring substituents. Electron-donating groups tend to lower the stretching frequency, while electron-withdrawing groups increase it.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~1675~1250
Acetophenone ~1685-
4-Methoxyacetophenone ~1677~1255
4-Methylacetophenone ~1680-

Note: Values are approximate and can vary based on the sample preparation method.

Structure-Reactivity Relationships: The Influence of Substituents

The reactivity of acetophenone derivatives in various chemical transformations is dictated by the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects
  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group is a strong activator through resonance, while the methyl group is a weak activator through induction and hyperconjugation.[8] These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.[8] However, they can decrease the reactivity of the carbonyl group towards nucleophiles by reducing its electrophilicity.

  • Electron-Withdrawing Groups (EWGs): The acetyl group (-COCH₃) is a deactivating, meta-directing group for further electrophilic aromatic substitution due to its electron-withdrawing nature.

In the case of This compound , the strong electron-donating methoxy group at the para position and the weakly electron-donating methyl group at the ortho position both increase the electron density of the aromatic ring. This enhanced nucleophilicity of the ring influences its reactivity in subsequent reactions.

Steric Effects

The presence of a substituent at the ortho position to the acetyl group, as in This compound , introduces steric hindrance. This can influence the conformation of the acetyl group relative to the plane of the aromatic ring. This steric hindrance can also affect the accessibility of the carbonyl carbon to nucleophiles and the ortho positions to electrophiles.[9]

Diagram of Substituent Effects on Reactivity:

G cluster_substituents Substituents cluster_effects Effects on Aromatic Ring cluster_reactivity Reactivity Electron-Donating Groups (e.g., -OCH3, -CH3) Electron-Donating Groups (e.g., -OCH3, -CH3) Increased Electron Density (Activation) Increased Electron Density (Activation) Electron-Donating Groups (e.g., -OCH3, -CH3)->Increased Electron Density (Activation) Donates electrons Altered Carbonyl Reactivity Altered Carbonyl Reactivity Electron-Donating Groups (e.g., -OCH3, -CH3)->Altered Carbonyl Reactivity Decreases electrophilicity Electron-Withdrawing Groups (e.g., -NO2, -CN) Electron-Withdrawing Groups (e.g., -NO2, -CN) Decreased Electron Density (Deactivation) Decreased Electron Density (Deactivation) Electron-Withdrawing Groups (e.g., -NO2, -CN)->Decreased Electron Density (Deactivation) Withdraws electrons Electron-Withdrawing Groups (e.g., -NO2, -CN)->Altered Carbonyl Reactivity Increases electrophilicity Enhanced Electrophilic Aromatic Substitution Enhanced Electrophilic Aromatic Substitution Increased Electron Density (Activation)->Enhanced Electrophilic Aromatic Substitution Reduced Electrophilic Aromatic Substitution Reduced Electrophilic Aromatic Substitution Decreased Electron Density (Deactivation)->Reduced Electrophilic Aromatic Substitution

Caption: Influence of substituent electronic effects on the reactivity of the acetophenone scaffold.

Potential Applications in Drug Discovery and Development

Acetophenone derivatives have emerged as promising scaffolds for the development of novel therapeutic agents due to their broad spectrum of biological activities.[2]

  • Enzyme Inhibition: Various substituted acetophenones have been identified as inhibitors of enzymes such as α-glucosidase, which is relevant for the treatment of diabetes, and monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.

  • Antioxidant Activity: The presence of hydroxyl and methoxy groups on the acetophenone ring can impart significant antioxidant properties.

  • Antimicrobial and Antifungal Agents: Certain acetophenone derivatives have shown potent activity against various bacterial and fungal strains.[2]

While specific biological activity data for This compound is not extensively reported in the literature, its structural features—a substituted aromatic ring with both methoxy and methyl groups—suggest that it could be a valuable intermediate for the synthesis of novel bioactive compounds. The modulation of electronic and steric properties by these substituents can be exploited to fine-tune the binding affinity and selectivity of potential drug candidates for their biological targets.

Conclusion

This comparative guide has highlighted the synthesis, and the physicochemical, spectroscopic, and reactive properties of this compound in the context of other acetophenone derivatives. The interplay of electronic and steric effects of the methoxy and methyl substituents significantly influences its characteristics. A thorough understanding of these structure-property relationships is crucial for the rational design and synthesis of novel acetophenone-based compounds for applications in medicinal chemistry and materials science. Further experimental investigation into the biological activities of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

A Comparative Guide to the Reactivity of 1-(4-Methoxy-2-methylphenyl)ethanone and 1-(4-methoxyphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, substituted acetophenones are pivotal intermediates. Their reactivity profile dictates the efficiency of key bond-forming reactions, ultimately influencing the viability of a synthetic route. This guide provides an in-depth comparative analysis of two such intermediates: 1-(4-methoxy-2-methylphenyl)ethanone and 1-(4-methoxyphenyl)ethanone . While structurally similar, the presence of an ortho-methyl group in the former introduces significant steric and electronic effects that profoundly alter its reactivity compared to its unsubstituted counterpart.

This document, intended for researchers, scientists, and drug development professionals, will dissect these differences through the lens of common organic transformations. We will explore the mechanistic underpinnings of their varied reactivity and provide supporting experimental context to guide the rational selection of these building blocks in complex synthetic endeavors.

Molecular Characteristics: A Tale of Two Ketones

At first glance, the two molecules appear quite similar. Both possess a methoxy group at the para-position, which acts as an electron-donating group through resonance, thereby activating the aromatic ring. However, the crucial distinction lies in the ortho-methyl group present in this compound.

PropertyThis compound1-(4-methoxyphenyl)ethanone
CAS Number 24826-74-2[1][2]100-06-1[3][4][5]
Molecular Formula C10H12O2C9H10O2
Molecular Weight 164.20 g/mol 150.17 g/mol [3]
Appearance -White solid
Melting Point -36-38 °C[3]
Boiling Point -152-154 °C at 26 mmHg[3]

The ortho-methyl group in this compound introduces two primary effects that govern its reactivity:

  • Steric Hindrance: The methyl group physically obstructs the carbonyl center, impeding the approach of nucleophiles. This steric congestion is a dominant factor in many of its reactions.

  • Electronic Effect: The methyl group is weakly electron-donating through induction, which can slightly influence the electrophilicity of the carbonyl carbon.

This guide will now explore how these intrinsic properties manifest in a series of fundamental organic reactions.

Comparative Reactivity in Key Organic Transformations

We will now examine the performance of our two subject molecules in several cornerstone reactions of organic synthesis. The discussion will be grounded in mechanistic principles and, where possible, supported by experimental observations.

Nucleophilic Addition Reactions: The Impact of Steric Shielding

Nucleophilic addition to the carbonyl group is a fundamental process in organic chemistry. The accessibility of the carbonyl carbon is paramount for the reaction to proceed efficiently.

Logical Framework for Reactivity:

cluster_0 This compound cluster_1 1-(4-methoxyphenyl)ethanone A Ortho-Methyl Group B Steric Hindrance at Carbonyl A->B causes C Reduced Accessibility for Nucleophile B->C leads to D Slower Reaction Rate / Lower Yield C->D results in E Unhindered Carbonyl F Facile Nucleophilic Approach E->F allows G Faster Reaction Rate / Higher Yield F->G results in

Caption: Steric effects on nucleophilic addition.

In reactions such as Grignard additions, cyanohydrin formation, and reductions with hydride reagents, 1-(4-methoxyphenyl)ethanone is expected to react more readily than its ortho-methylated counterpart. The steric bulk of the ortho-methyl group in this compound creates a more crowded environment around the carbonyl carbon, making it more difficult for nucleophiles to attack.

Experimental Insight: Reduction with Sodium Borohydride

The reduction of a ketone to an alcohol using sodium borohydride (NaBH4) is a classic example of nucleophilic addition of a hydride ion.

  • Prediction: 1-(4-methoxyphenyl)ethanone will be reduced at a faster rate and with higher yield compared to this compound under identical conditions. The steric hindrance from the ortho-methyl group in the latter will slow down the approach of the borohydride reagent.

Illustrative Experimental Protocol: Reduction of 1-(4-methoxyphenyl)ethanone

  • Dissolve 1-(4-methoxyphenyl)ethanone (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.[6]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product, 1-(4-methoxyphenyl)ethanol.

  • Purify the product by column chromatography on silica gel if necessary.

To compare the two ketones, parallel reactions should be run under identical conditions, and the reaction progress monitored by techniques like GC-MS or NMR spectroscopy to determine relative rates and yields.

Enolate Formation and Subsequent Reactions: A Case of Hindered Acidity

Reactions that proceed via an enolate intermediate, such as the Aldol and Claisen-Schmidt condensations, are also sensitive to steric effects around the α-protons.

Logical Framework for Enolate-Based Reactions:

Start Ketone + Base Enolate Enolate Formation Start->Enolate Reactivity Nucleophilic Attack on Electrophile Enolate->Reactivity Steric_Hindrance Steric Hindrance (ortho-methyl group) Steric_Hindrance->Enolate hinders deprotonation Steric_Hindrance->Reactivity impedes approach Product Aldol/Claisen-Schmidt Product Reactivity->Product

Caption: Influence of steric hindrance on enolate reactions.

For this compound, the ortho-methyl group can hinder the approach of a base to deprotonate the α-methyl group, thus slowing down the formation of the enolate. Furthermore, the resulting enolate is sterically encumbered, which will reduce its nucleophilicity in subsequent reactions.

Experimental Insight: The Claisen-Schmidt Condensation

In the Claisen-Schmidt condensation with an aromatic aldehyde (e.g., benzaldehyde), 1-(4-methoxyphenyl)ethanone is expected to give a higher yield of the corresponding chalcone compared to this compound.

Illustrative Experimental Protocol: Claisen-Schmidt Condensation of 1-(4-methoxyphenyl)ethanone with Benzaldehyde

  • To a solution of 1-(4-methoxyphenyl)ethanone (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (15 volumes), add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Stir the mixture vigorously at room temperature for 4-6 hours. A precipitate of the chalcone should form.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold ethanol and then water until the filtrate is neutral.

  • Dry the crude product, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, and recrystallize from ethanol to obtain pure crystals.

A comparative study would involve running this reaction in parallel for both ketones and analyzing the yields and reaction times.

Baeyer-Villiger Oxidation: Migratory Aptitude and Steric Considerations

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group to form an ester.[7][8][9] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

For both this compound and 1-(4-methoxyphenyl)ethanone, the migrating group will be the substituted phenyl ring, and the product will be the corresponding aryl acetate. The electron-donating methoxy group on the phenyl ring enhances its migratory aptitude.

However, the reaction rate is also influenced by the initial nucleophilic attack of the peroxy acid on the carbonyl carbon. The steric hindrance from the ortho-methyl group in this compound is expected to slow down this initial step, leading to a slower overall reaction rate compared to 1-(4-methoxyphenyl)ethanone.

Illustrative Experimental Protocol: Baeyer-Villiger Oxidation of 1-(4-methoxyphenyl)ethanone

  • Dissolve 1-(4-methoxyphenyl)ethanone (1.0 eq) in dichloromethane (DCM) (10 volumes).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction may take several hours to days depending on the substrate.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product, 4-methoxyphenyl acetate, can be purified by column chromatography.

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination of Sterically Hindered Ketones

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the synthesis of alkenes from carbonyl compounds.[10][11][12] The reactivity in these reactions is highly dependent on the steric environment of the carbonyl group.

  • Prediction: 1-(4-methoxyphenyl)ethanone will undergo Wittig and HWE reactions more readily and in higher yields than this compound. The steric bulk of the ortho-methyl group will significantly hinder the formation of the initial betaine or oxaphosphetane intermediate. In some cases, with very bulky ylides, the reaction with the ortho-substituted ketone may not proceed at all under standard conditions.

Illustrative Experimental Protocol: Horner-Wadsworth-Emmons Reaction of 1-(4-methoxyphenyl)ethanone

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (10 volumes) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until the evolution of hydrogen ceases.

  • Cool the resulting solution of the ylide to 0 °C and add a solution of 1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous THF (5 volumes) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting ethyl 3-(4-methoxyphenyl)but-2-enoate by column chromatography.

Summary of Comparative Reactivity

Reaction TypeThis compound1-(4-methoxyphenyl)ethanonePrimary Reason for Difference
Nucleophilic Addition Slower reaction rate, lower yieldFaster reaction rate, higher yieldSteric hindrance at the carbonyl carbon
Enolate Reactions Slower enolate formation, lower yieldFaster enolate formation, higher yieldSteric hindrance at the α-carbon
Baeyer-Villiger Oxidation Slower reaction rateFaster reaction rateSteric hindrance to peroxy acid attack
Wittig/HWE Reaction Significantly slower, may not reactFaster reaction rate, higher yieldSevere steric hindrance to ylide attack

Conclusion

The seemingly minor structural difference of an ortho-methyl group imparts a significant divergence in the chemical reactivity of this compound when compared to 1-(4-methoxyphenyl)ethanone. The primary determinant of this difference is steric hindrance, which consistently renders the ortho-substituted ketone less reactive in a variety of fundamental organic transformations.

For synthetic applications where high reactivity and yields are paramount, 1-(4-methoxyphenyl)ethanone is the superior choice. However, the reduced reactivity of this compound could be strategically employed in instances where selectivity is required in multifunctional molecules. This guide provides the foundational knowledge and experimental context for chemists to make informed decisions in the design and execution of their synthetic strategies.

References

Comparative analysis of the reactivity of methoxy-substituted acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and downstream processing. Acetophenone and its derivatives are foundational building blocks, but the introduction of a substituent, such as a methoxy group, dramatically alters the molecule's electronic and steric profile. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-methoxyacetophenones, moving beyond simple descriptions to explain the underlying chemical principles and provide actionable experimental data.

The Electronic Influence of the Methoxy Substituent: A Tale of Two Effects

The reactivity of the acetyl group in acetophenones is fundamentally governed by the electrophilicity of the carbonyl carbon and the acidity of the α-protons on the methyl group. A methoxy substituent (–OCH₃) modulates these properties through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R) .[1][2]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to withdraw electron density through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the aromatic ring.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi (π) system. This effect donates electron density into the ring, particularly at the ortho and para positions, and is generally more powerful than the inductive effect when it can operate fully.[2]

The position of the methoxy group determines the interplay of these effects, leading to distinct reactivity profiles for each isomer.

Caption: Dueling electronic influences of the methoxy substituent.

Comparative Reactivity Analysis

We will explore the reactivity of the three isomers—2-methoxyacetophenone (ortho), 3-methoxyacetophenone (meta), and 4-methoxyacetophenone (para)—across several fundamental reaction classes.

Nucleophilic Addition to the Carbonyl Group

This class of reactions, including reductions and condensations, is highly sensitive to the electrophilicity of the carbonyl carbon.

  • 4-Methoxyacetophenone (Para): The methoxy group is in the para position, maximizing its electron-donating resonance effect (+R). This pushes electron density through the aromatic ring and onto the carbonyl group, significantly reducing the partial positive charge on the carbonyl carbon. Consequently, this isomer is the least reactive towards nucleophiles. Studies on the enzymatic reduction of substituted acetophenones confirm that electron-donating groups decrease the reaction rate.[3]

  • 3-Methoxyacetophenone (Meta): In the meta position, the resonance effect cannot extend to the acetyl group. Therefore, the electron-withdrawing inductive effect (-I) dominates.[1] This effect withdraws electron density from the ring, making the carbonyl carbon more electrophilic and thus more reactive than the para isomer.

  • 2-Methoxyacetophenone (Ortho): This isomer presents a complex scenario. It experiences both the +R and -I effects. However, the overwhelming factor is steric hindrance . The bulky methoxy group physically obstructs the trajectory of incoming nucleophiles, severely impeding their approach to the carbonyl carbon.[4][5] This steric shield makes the ortho isomer the least reactive in many cases, especially with bulky nucleophiles.

Caption: Positional effects on carbonyl carbon electrophilicity.

Enolization and α-Proton Acidity

Reactions like aldol condensations and halogenations proceed via an enolate intermediate, the formation of which depends on the acidity of the α-protons.

  • 4-Methoxyacetophenone (Para): The strong electron-donating effect (+R) increases electron density throughout the system. This destabilizes the resulting enolate anion, making the α-protons less acidic and enolization less favorable. A study on the pKa values of substituted acetophenones showed that the p-MeO group increases the pKa (making it less acidic) compared to unsubstituted acetophenone.[6]

  • 3-Methoxyacetophenone (Meta): The dominant electron-withdrawing inductive effect (-I) helps to stabilize the negative charge of the enolate anion. This makes the α-protons more acidic than in the para isomer, facilitating enolization.

  • 2-Methoxyacetophenone (Ortho): The combination of electronic effects and potential steric inhibition of resonance makes predicting its acidity complex.[5] However, the steric bulk around the acetyl group can also hinder the approach of a base, potentially slowing the rate of deprotonation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid.[7][8] The reaction's key step is the migratory insertion of an oxygen atom, where the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The general order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl.[9] For substituted aryl groups, electron-donating groups enhance the migratory aptitude by stabilizing the positive charge buildup in the transition state.

  • 4-Methoxyacetophenone (Para): The phenyl ring is highly electron-rich due to the +R effect of the methoxy group. This makes the p-methoxyphenyl group an excellent migrating group, significantly better than the methyl group. The reaction will selectively yield methyl 4-methoxybenzoate .

  • 3-Methoxyacetophenone (Meta): The phenyl ring is less electron-rich than in the para isomer. While the m-methoxyphenyl group will still migrate in preference to the methyl group, the reaction rate may be slower compared to the para isomer.

  • 2-Methoxyacetophenone (Ortho): The electron-donating +R effect is operational, but steric hindrance can slow the initial nucleophilic attack of the peroxyacid on the carbonyl carbon. Nonetheless, the o-methoxyphenyl group's migratory aptitude is high, leading to the corresponding ester.

Experimental Data & Protocols

Theoretical principles are best illustrated with empirical evidence. The following data and protocols provide a practical framework for comparing the reactivity of these isomers.

Data Presentation: Comparative Yields in Aldol Condensation

The Claisen-Schmidt condensation, a type of base-catalyzed aldol reaction between a ketone and an aromatic aldehyde, serves as an excellent benchmark for reactivity. Lower yields in ortho- and para-substituted acetophenones compared to the unsubstituted parent compound highlight the impact of steric and electronic effects.

KetoneAldehydeCatalystTypical Yield (%)Primary Influencing FactorReference
AcetophenoneBenzaldehydeNaOH75-90(Baseline)[4]
4-MethylacetophenoneBenzaldehydeNot Specified50-74Weak +I/+R Effect (Deactivating)[4]
2-MethylacetophenoneBenzaldehydeNaOHLower than AcetophenoneSteric Hindrance[4]

Note: Data for methoxy-substituted acetophenones under identical conditions is sparse in readily available literature, but the trend observed for methyl-substituted analogs provides a strong, analogous basis for comparison. The deactivating +R effect of a para-methoxy group and the steric hindrance of an ortho-methoxy group would be expected to result in lower yields compared to unsubstituted acetophenone.

Experimental Protocol: Comparative Baeyer-Villiger Oxidation

This protocol describes a general procedure for the oxidation of methoxy-substituted acetophenones to their corresponding esters, allowing for a qualitative or quantitative (e.g., via GC/HPLC) comparison of reaction rates and product distribution.

Objective: To compare the reactivity of 2-, 3-, and 4-methoxyacetophenone in a Baeyer-Villiger oxidation reaction.

Materials:

  • 2-Methoxyacetophenone

  • 3-Methoxyacetophenone

  • 4-Methoxyacetophenone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three 50 mL round-bottom flasks, magnetic stir bars, TLC plates, separatory funnel

Procedure:

  • Reaction Setup: In three separate 50 mL round-bottom flasks, dissolve 1.0 mmol of each respective methoxyacetophenone isomer in 10 mL of dichloromethane (DCM).

  • Reagent Addition: To each flask, add 1.2 mmol of meta-chloroperoxybenzoic acid (m-CPBA) in one portion at room temperature with magnetic stirring. Causality Note: m-CPBA is a common, relatively stable peroxyacid suitable for this transformation. An excess is used to ensure complete consumption of the starting material.[10]

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) every 30 minutes. Use a 4:1 hexanes:ethyl acetate eluent system. The starting ketone should be visible under UV light, and its disappearance indicates reaction completion. The expected order of completion is: 4-methoxy > 3-methoxy > 2-methoxy.

  • Workup: Once a reaction is complete (or after a set time, e.g., 4 hours, for comparison), quench the reaction by adding 15 mL of saturated sodium sulfite solution to destroy excess peroxyacid.

  • Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to confirm the formation of the expected ester (methyl methoxybenzoate) and to quantify the conversion for each isomer.

Caption: Experimental workflow for the comparative Baeyer-Villiger oxidation.

Conclusion and Outlook

The reactivity of methoxy-substituted acetophenones is a nuanced interplay of electronic and steric effects, dictated by the position of the substituent.

  • 4-Methoxyacetophenone: Reactivity is dominated by a strong electron-donating resonance effect, which deactivates the carbonyl carbon toward nucleophilic attack but activates the aromatic ring for migration in reactions like the Baeyer-Villiger oxidation.

  • 3-Methoxyacetophenone: Reactivity is primarily controlled by the electron-withdrawing inductive effect, enhancing the electrophilicity of the carbonyl carbon relative to the other isomers.

  • 2-Methoxyacetophenone: Reactivity is often suppressed by significant steric hindrance, which overrides electronic effects in reactions requiring access to the carbonyl center.

This comparative guide provides the foundational knowledge and practical protocols to help researchers make informed decisions when selecting reagents for synthesis. By understanding the causality behind these reactivity differences, scientists can better predict reaction outcomes, optimize conditions, and streamline the development of novel chemical entities.

References

A Comparative Guide to the Definitive Structural Validation of 1-(4-Methoxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth analysis of the structural validation of 1-(4-Methoxy-2-methylphenyl)ethanone, a substituted acetophenone derivative, using single-crystal X-ray crystallography as the benchmark. We will explore the causality behind the experimental choices in this "gold standard" technique and objectively compare its performance against other widely used analytical methods, providing the supporting data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their own structural elucidation workflows.

The Imperative of Unambiguous Structure: The Case of this compound

Substituted acetophenones are prevalent structural motifs in medicinal chemistry and organic synthesis. For a molecule like this compound, precise knowledge of its conformation, including bond lengths, bond angles, and the spatial relationship between the acetyl, methoxy, and methyl groups on the phenyl ring, is critical. While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, three-dimensional map of the molecule in the solid state.

Part 1: X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a compound that can form a crystalline solid.[1][2] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density throughout the crystal, which in turn reveals the precise positions of the atoms.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data for an unambiguous structural solution.

Step 1: Synthesis and High-Purity Recrystallization The synthesis of this compound can be achieved through various established organic chemistry methods, such as a Friedel-Crafts acylation of 3-methylanisole. The crucial aspect of this initial step is achieving high purity (>99%), as impurities can significantly hinder crystallization. The crude product is typically purified by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity powder.

Step 2: Growing Single Crystals This is often the most challenging step. The goal is to encourage the molecules to slowly arrange themselves into a well-ordered crystal lattice.

  • Method of Choice: Slow Evaporation. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol or ethyl acetate) in a clean vial. The vial is loosely capped to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. The slow rate is critical to allow for the formation of a single, well-ordered crystal rather than a polycrystalline powder.

  • Rationale: The choice of solvent is key; it should be one in which the compound is moderately soluble. If solubility is too high, the solution will not reach supersaturation easily. If it is too low, it will be difficult to dissolve enough material. Slow evaporation provides a gentle and gradual increase in concentration, which is ideal for the growth of high-quality single crystals suitable for diffraction.[3]

Step 3: Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A modern diffractometer, such as a Bruker SMART APEXII CCD area-detector, is commonly used.[4]

  • X-ray Source: Monochromatic X-ray radiation, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) source, is used.[5]

  • Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal while collecting hundreds of diffraction images at different orientations.

Step 4: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

  • Structure Solution: Software programs like SHELXS are used to solve the "phase problem" and generate an initial electron density map, from which a preliminary model of the molecule can be built.[6]

  • Structure Refinement: The initial model is then refined against the experimental data using software like SHELXL.[6] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should ideally be below 0.05 for a well-refined structure.

Visualizing the Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization High Purity Compound mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction (Data Collection) mounting->diffraction solution Structure Solution (Phase Problem) diffraction->solution Diffraction Data refinement Model Refinement solution->refinement validation Final Structure Validation (CIF File) refinement->validation

Caption: Workflow for X-ray Crystallographic Structure Determination.

Data Presentation: Crystallographic Data Table

While the specific crystallographic data for this compound is not publicly available, the following table presents representative data for a closely related compound, 1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone, to illustrate the typical parameters reported.[4]

ParameterValue
Chemical FormulaC₁₅H₁₄O₃S
Formula Weight274.32
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.5555 (12)
b (Å)10.1981 (11)
c (Å)22.843 (2)
V (ų)2692.0 (5)
Z8
Temperature (K)296
Radiation (λ, Å)Cu Kα (1.54178)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.124
Goodness-of-fit on F²0.89

Part 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for preliminary analysis, for compounds that fail to crystallize, or for studying properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, specific nuclei absorb energy at characteristic frequencies, which are highly sensitive to their local electronic environment.

  • Experimental Protocol (¹H and ¹³C NMR):

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire standard 1D spectra (¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC, HMBC) to establish through-bond and through-space correlations.

  • Causality: The choice of 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping long-range connections between protons and carbons, which helps piece together the molecular skeleton.[8]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9]

  • Principle: A sample is ionized, and the resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer. The detector records the abundance of each ion.

  • Experimental Protocol (High-Resolution MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

    • Ionize the sample (e.g., using Electrospray Ionization - ESI).

    • Analyze the ions in a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Causality: High-resolution mass spectrometry (HRMS) is chosen to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.[10][11] The fragmentation pattern can also provide valuable clues about the compound's structure.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and corroborating molecular structures and properties.[12][13]

  • Principle: Computational chemistry uses quantum mechanics to model molecules and calculate their properties, such as stable geometries, energies, and spectroscopic parameters.

  • Protocol (DFT Geometry Optimization):

    • Build an initial 3D model of this compound using molecular modeling software.

    • Perform a geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • The calculation will iteratively adjust the atomic positions to find the lowest energy (most stable) conformation.

    • The optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data.

  • Causality: This theoretical approach is invaluable for predicting the most likely conformation of the molecule, which can aid in the interpretation of experimental data from other techniques, especially NMR.

Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
State of Matter Solid (Crystal)SolutionGas (Ionized)Theoretical (In Silico)
Primary Information 3D Atomic Coordinates, Bond Lengths/Angles, StereochemistryConnectivity, Chemical Environment, Dynamics in SolutionMolecular Formula (HRMS), Fragmentation, Molecular Weight3D Geometry, Energy, Predicted Spectroscopic Properties
Key Strength Unambiguous 3D structure determination.[14]Provides data in a biologically relevant state (solution).[1]Extremely high sensitivity and formula determination.[9]Predictive power and ability to model unstable species.[12]
Key Limitation Requires a high-quality single crystal; static picture.[15]Structure is an average of conformations; can be complex.[2]Provides no 3D information; isomers can be indistinguishable.[16]Theoretical model; requires experimental validation.[13]
A Synergistic Approach to Structure Elucidation

In practice, these techniques are not used in isolation but as part of a complementary workflow. The results from each method should be consistent and self-validating.

Synergistic_Workflow synthesis Synthesized Compound ms Mass Spectrometry synthesis->ms nmr NMR Spectroscopy synthesis->nmr proposed Proposed Structure ms->proposed Molecular Formula nmr->proposed Connectivity comp Computational Modeling comp->proposed Corroboration xray X-ray Crystallography confirmed Confirmed Structure xray->confirmed Definitive 3D Proof proposed->comp proposed->xray proposed->confirmed Validation

Caption: Complementary workflow for structural elucidation.

Conclusion

For the definitive validation of the structure of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. It provides an unparalleled level of detail, yielding a precise three-dimensional model of the molecule that serves as the ultimate benchmark for all other analytical data. However, a truly robust structural assignment relies on a holistic and self-validating approach. High-resolution mass spectrometry confirms the molecular formula, while NMR spectroscopy reveals the structure and dynamics in solution. Computational modeling provides a theoretical framework that should align with all experimental observations. When the connectivity map from NMR and the precise geometry from X-ray crystallography are in agreement, researchers can have the highest degree of confidence in the assigned structure, a critical requirement for advancing research and development in any chemical science.

References

A Guide to the Spectroscopic Characterization of 1-(4-Methoxy-2-methylphenyl)ethanone: A Cross-Reference to Literature and Predicted Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and existing compounds is paramount. This guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Methoxy-2-methylphenyl)ethanone, a substituted acetophenone derivative of interest in organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide will cross-reference predicted spectroscopic data with established literature values for structurally similar compounds. This comparative approach offers a robust framework for researchers to validate their own experimental findings.

This guide, structured with the practicing scientist in mind, delves into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere listing of data, it explains the underlying principles and experimental considerations, ensuring a deeper understanding of the data's significance.

The Importance of Spectroscopic Validation

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. Spectroscopic techniques provide a non-destructive window into this molecular architecture. Each method probes different aspects of the molecule's structure, and together, they provide a comprehensive fingerprint for identification and purity assessment. For drug development professionals, rigorous spectroscopic characterization is a critical component of regulatory submissions and ensures the reproducibility of synthetic processes.

Molecular Structure and Key Features

This compound possesses a substituted benzene ring with an acetyl group, a methoxy group, and a methyl group. The relative positions of these substituents give rise to a unique spectroscopic signature. Understanding the electronic effects of these groups—the electron-donating methoxy group and the electron-withdrawing acetyl group—is crucial for interpreting the spectral data.

Figure 1. Chemical structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are key parameters for structural elucidation.

Predicted ¹H NMR Data for this compound

The following table outlines the predicted ¹H NMR spectral data for the target molecule. These values are derived from computational models and provide a reliable estimate for comparison with experimental data.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-6~7.7d1H
H-5~6.8dd1H
H-3~6.7d1H
-OCH₃~3.8s3H
-COCH₃~2.5s3H
Ar-CH₃~2.4s3H
Comparative ¹H NMR Data of Structurally Similar Compounds

To provide context for the predicted data, the table below presents experimental ¹H NMR data for related acetophenone derivatives.

Compound Aromatic Protons (δ, ppm) -OCH₃ (δ, ppm) -COCH₃ (δ, ppm) Other (δ, ppm) Reference
1-(4-Methoxyphenyl)ethanone7.9 (d), 6.9 (d)3.9 (s)2.5 (s)-[3]
1-(2-Methylphenyl)ethanone7.1-7.7 (m)-2.6 (s)2.5 (s, Ar-CH₃)[4]
Interpretation and Causality
  • Aromatic Region (δ 6.5-8.0 ppm): The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the benzene ring current. The electron-withdrawing acetyl group further deshields the ortho proton (H-6), pushing its signal to the lowest field. The electron-donating methoxy group shields the ortho (H-3 and H-5) and para (H-6, relative to the methyl group) protons, shifting their signals upfield.

  • Methoxy Protons (-OCH₃, δ ~3.8 ppm): The singlet at approximately 3.8 ppm is characteristic of methoxy group protons attached to an aromatic ring.

  • Acetyl Protons (-COCH₃, δ ~2.5 ppm): The singlet around 2.5 ppm is typical for the methyl protons of an acetyl group attached to a phenyl ring.

  • Aromatic Methyl Protons (Ar-CH₃, δ ~2.4 ppm): The singlet at approximately 2.4 ppm corresponds to the methyl group directly attached to the aromatic ring.

Figure 2. Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are listed below.[5]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~198
C-4~162
C-2~140
C-1~132
C-6~130
C-5~115
C-3~112
-OCH₃~55
-COCH₃~29
Ar-CH₃~21
Comparative ¹³C NMR Data of Structurally Similar Compounds

Experimental ¹³C NMR data for related compounds are provided for comparison.

Compound C=O (δ, ppm) Aromatic Carbons (δ, ppm) -OCH₃ (δ, ppm) -COCH₃ (δ, ppm) Other (δ, ppm) Reference
1-(4-Methoxyphenyl)ethanone196.8163.5, 130.8, 130.4, 113.755.426.3-[6]
1-(4-Methylphenyl)ethanone197.8143.7, 135.8, 129.2, 128.4-26.521.6 (Ar-CH₃)[7]
Interpretation and Causality
  • Carbonyl Carbon (C=O, δ ~198 ppm): The carbonyl carbon of the acetyl group is significantly deshielded and appears at a very low field, which is characteristic of ketones.

  • Aromatic Carbons (δ 110-165 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the methoxy group (C-4) is the most deshielded due to the oxygen's electronegativity and resonance effects. The other aromatic carbons show shifts consistent with the combined electronic effects of the three substituents.

  • Methoxy Carbon (-OCH₃, δ ~55 ppm): This signal is characteristic of a methoxy carbon attached to an aromatic ring.

  • Acetyl Methyl Carbon (-COCH₃, δ ~29 ppm): The methyl carbon of the acetyl group appears in the aliphatic region.

  • Aromatic Methyl Carbon (Ar-CH₃, δ ~21 ppm): The methyl carbon directly attached to the benzene ring is found at a typical upfield position for such groups.

Infrared (IR) Spectroscopy: Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for functional group identification.

Predicted IR Data for this compound

The predicted significant IR absorption bands for this compound are presented below.[8][9]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3000-2850C-H stretch (aliphatic)Medium
~1680C=O stretch (aromatic ketone)Strong
~1600, ~1500C=C stretch (aromatic)Medium-Strong
~1250C-O stretch (aryl ether)Strong
~1170C-O stretch (aryl ether)Strong
Comparative IR Data of Structurally Similar Compounds

Experimental IR data for related molecules are provided for context.

Compound C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹) Reference
1-(4-Methoxyphenyl)ethanone16751255, 1171[10]
1-(4-Methylphenyl)ethanone1683-[11]
Interpretation and Causality
  • C=O Stretch (~1680 cm⁻¹): The strong absorption band around 1680 cm⁻¹ is a hallmark of the carbonyl group of an aryl ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.

  • C-H Stretches (~3000-2850 cm⁻¹): The absorptions in this region are due to the C-H stretching vibrations of the methyl and methoxy groups.

  • C=C Aromatic Stretches (~1600, ~1500 cm⁻¹): These bands arise from the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretches (~1250, ~1170 cm⁻¹): The strong absorptions in this region are characteristic of the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive technique used to determine the molecular weight and deduce the structure from the fragmentation pattern.

Predicted Mass Spectrometry Data for this compound

The predicted key fragments in the mass spectrum of this compound are shown below.[12][13]

m/z Proposed Fragment Significance
164[M]⁺Molecular Ion
149[M - CH₃]⁺Loss of a methyl radical from the acetyl group
121[M - COCH₃]⁺Loss of the acetyl radical
91[C₇H₇]⁺Tropylium ion (rearranged)
Comparative Mass Spectrometry Data of Structurally Similar Compounds

The mass spectral data of related compounds can help in understanding the fragmentation pathways.

Compound Molecular Ion (m/z) Key Fragments (m/z) Reference
1-(4-Methoxyphenyl)ethanone150135, 107, 77[14]
1-(4-Methylphenyl)ethanone134119, 91[7]
Interpretation and Causality

The fragmentation of this compound upon electron ionization is expected to follow characteristic pathways for aromatic ketones.

  • Molecular Ion ([M]⁺, m/z 164): The peak corresponding to the molecular weight of the compound.

  • Loss of a Methyl Radical ([M - CH₃]⁺, m/z 149): A common fragmentation for methyl ketones is the loss of the methyl radical from the acetyl group, forming a stable acylium ion.

  • Loss of an Acetyl Radical ([M - COCH₃]⁺, m/z 121): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of the acetyl radical.

  • Tropylium Ion (m/z 91): The presence of a methyl group on the aromatic ring can lead to the formation of the stable tropylium ion through rearrangement and fragmentation.

Mass_Spectrometry_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_output Data Output vaporize Vaporize sample ionize Electron Ionization (EI) vaporize->ionize accelerate Accelerate ions ionize->accelerate deflect Deflect in magnetic field accelerate->deflect detect Detect ions deflect->detect spectrum Generate mass spectrum detect->spectrum

Figure 3. General workflow of Electron Ionization Mass Spectrometry.

Experimental Protocols

For researchers aiming to acquire their own experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale to the TMS signal (0.00 ppm).

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By cross-referencing predicted data with experimental values from structurally related compounds, researchers can confidently verify the identity and purity of their synthesized material. The detailed explanations of the underlying principles and the provided experimental protocols serve as a valuable resource for both novice and experienced scientists in the field of organic and medicinal chemistry. Rigorous spectroscopic analysis is the cornerstone of chemical research, and this guide aims to facilitate that essential process.

References

A Comparative Guide to the Purity Assessment of Synthesized 1-(4-Methoxy-2-methylphenyl)ethanone Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous confirmation of the compound's identity and the meticulous assessment of its purity. For a molecule such as 1-(4-Methoxy-2-methylphenyl)ethanone, a key building block in various synthetic pathways, ensuring its purity is paramount to the integrity of downstream applications and the safety and efficacy of potential active pharmaceutical ingredients (APIs). An impure starting material can lead to unforeseen side reactions, the generation of toxic byproducts, and ultimately, the failure of a drug development program.

This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of newly synthesized this compound. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is not only to present these methods but to critically evaluate their relative strengths and weaknesses, offering a rationale for their application in different analytical scenarios. The comparison will be grounded in the use of a certified reference standard, the cornerstone of accurate and reliable purity determination. All methodologies are presented in the context of established regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure scientific validity and compliance.[1][2][3]

The Subject of Our Analysis: this compound
  • Chemical Structure:

    • Formula: C₁₀H₁₂O₂

    • Molecular Weight: 164.20 g/mol [4]

    • Synonyms: 4'-methoxy-2'-methylacetophenone[4]

The presence of a ketone and a methoxy group, along with the specific substitution pattern on the aromatic ring, dictates the physicochemical properties of this molecule and thus influences the choice of analytical methodology. A certified reference standard for this compound is a highly characterized material of known purity and identity, against which the synthesized batch will be compared.

Orthogonal Analytical Approaches for Robust Purity Determination

A multi-faceted approach, employing techniques with different separation and detection principles (orthogonality), is the most robust strategy for purity assessment. This minimizes the risk of co-eluting impurities or overlooking non-chromatographable substances.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the primary technique for purity determination due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[5][6] A reversed-phase method is typically the starting point for a molecule of this polarity.

Causality Behind Experimental Choices: The selection of a C18 column is based on its hydrophobic stationary phase, which will interact with the aromatic ring of the analyte.[7] The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the solvent strength. UV detection is chosen because the aromatic ring contains a chromophore that absorbs UV light, providing a quantifiable signal. A wavelength of 254 nm is a common starting point for aromatic compounds.[7]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.[7]

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL. Prepare a working solution of 0.1 mg/mL by dilution.

    • Synthesized Sample: Prepare the synthesized this compound in the same manner as the reference standard.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.[8]

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[7] The retention time of the main peak in the synthesized sample should match that of the reference standard.

Trustworthiness: A system suitability test must be performed before sample analysis. This involves multiple injections of the reference standard to ensure the system is performing within specifications for parameters like peak asymmetry, theoretical plates, and reproducibility of retention time and peak area. This is a key requirement of regulatory guidelines like ICH Q2(R1).[1][9]

Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Profiling

For thermally stable and volatile compounds, GC-MS offers exceptional separation efficiency and the definitive identification capabilities of mass spectrometry.[5] This technique is particularly adept at identifying residual solvents, starting materials, and volatile byproducts from the synthesis.

Causality Behind Experimental Choices: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for the separation of aromatic compounds. The temperature gradient program allows for the separation of compounds with a range of boiling points. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be compared to spectral libraries for confident identification of impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Dissolve the reference standard and the synthesized sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, 50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
  • Data Analysis: The total ion chromatogram (TIC) is used to determine the area percentage of the main peak. The mass spectrum of the main peak from the synthesized sample is compared to that of the reference standard and a library (e.g., NIST) for confirmation. The mass spectra of minor peaks are used to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity

NMR spectroscopy is an unparalleled tool for the structural confirmation of organic molecules.[10][11][12] For purity assessment, quantitative NMR (qNMR) can be employed to provide a direct measurement of purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.

Causality Behind Experimental Choices: ¹H NMR is the most common NMR experiment as it provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[13] Deuterated chloroform (CDCl₃) is a common solvent that does not interfere with the proton signals of the analyte. For qNMR, an internal standard with a known purity and a signal that does not overlap with the analyte's signals is chosen.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the synthesized sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • For qNMR, add a precisely weighed amount of a high-purity internal standard (e.g., maleic acid).

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (d1): 5-7 times the longest T1 of the protons being quantified to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, integration values, and splitting patterns of the proton signals are compared to the expected spectrum for this compound.

    • Purity (qNMR): The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known signal from the internal standard.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid stationary phase, with mass-based detection.Nuclear spin transitions in a magnetic field.
Primary Use Quantitative purity assessment and impurity profiling of non-volatile compounds.Identification and quantification of volatile and semi-volatile impurities.Absolute structural confirmation and quantitative purity assessment (qNMR).
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Selectivity Good to ExcellentExcellentExcellent
Throughput HighModerate to HighLow to Moderate
Strengths Robust, reproducible, high-throughput, widely applicable.[5]Definitive identification of volatile impurities, high sensitivity.[5][14]Provides unambiguous structural information, qNMR is a primary method.[10][11]
Limitations Requires a reference standard for identification, may not detect non-chromatographable or non-UV active impurities.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods, higher equipment cost.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the logical flow of the purity assessment process and a decision-making framework for selecting the appropriate analytical technique.

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_comparison Data Integration & Comparison synthesis Synthesis of this compound hplc HPLC-UV Analysis synthesis->hplc Primary Purity gcms GC-MS Analysis synthesis->gcms Volatile Impurities nmr NMR Spectroscopy synthesis->nmr Structural ID comparison Compare to Reference Standard hplc->comparison gcms->comparison nmr->comparison report Final Purity Report comparison->report

Caption: Experimental workflow for purity validation.

decision_tree start Analytical Goal? goal1 Routine QC / Purity Assay start->goal1 goal2 Identify Unknown Impurities start->goal2 goal3 Absolute Structural Confirmation start->goal3 method1 Use HPLC-UV goal1->method1 method2 Use GC-MS or LC-MS goal2->method2 method3 Use NMR goal3->method3

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

The purity assessment of synthesized this compound requires a thoughtful and multi-pronged analytical strategy. No single technique can provide a complete picture of a sample's purity.

  • For routine quality control and batch release, HPLC-UV is the method of choice due to its high throughput, robustness, and excellent quantitative capabilities.

  • For the identification of process-related impurities, such as residual solvents or volatile byproducts, GC-MS is indispensable.

  • For the definitive confirmation of the chemical structure and for obtaining a primary measure of purity via qNMR, NMR spectroscopy is the gold standard.

By employing these orthogonal techniques and comparing the results against a certified reference standard, researchers and drug development professionals can have high confidence in the quality of their synthesized material. This rigorous approach to purity assessment is not just a matter of analytical chemistry; it is a fundamental pillar of scientific integrity and a prerequisite for the successful advancement of new chemical entities. The validation of these analytical procedures should be conducted in accordance with ICH Q2(R1) guidelines to ensure the reliability and accuracy of the data.[1][2][3][9][15][16][17][18][19][20]

References

A Comparative Guide to the Biological Activity of 1-(4-Methoxy-2-methylphenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acetophenone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The substitution pattern on the phenyl ring significantly influences the biological activity of these compounds. This guide provides a comparative analysis of the biological activities of 1-(4-Methoxy-2-methylphenyl)ethanone and its structural analogs, with a focus on their potential as antimicrobial, antifungal, and cytotoxic agents. We will delve into the structure-activity relationships (SAR) governed by the positioning of methoxy and methyl groups, supported by available experimental data. Furthermore, detailed protocols for key biological assays are provided to enable researchers to conduct their own investigations and validate these findings.

The core structure, this compound, possesses a unique electronic and steric profile due to the interplay of the electron-donating methoxy group and the weakly electron-donating, sterically hindering methyl group. Understanding how modifications to this substitution pattern impact biological efficacy is crucial for the rational design of novel therapeutic leads.

Comparative Analysis of Biological Activities

The biological potential of this compound and its analogs is diverse. This section will compare their performance in key therapeutic areas based on available scientific literature.

Antimicrobial and Antifungal Activity

Acetophenone derivatives have been widely investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to their ability to disrupt cell membranes or interfere with essential enzymatic processes.

Structure-Activity Relationship Insights:

  • Electron-donating Groups: The presence of electron-donating groups like methoxy (-OCH3) and methyl (-CH3) on the phenyl ring can influence the lipophilicity and electronic distribution of the molecule, which in turn affects its ability to penetrate microbial cell walls and interact with target sites.

  • Position of Substituents: The ortho, meta, and para positioning of these substituents can lead to significant differences in activity. For instance, an ortho-methyl group, as seen in our parent compound, can introduce steric hindrance that may affect binding to target enzymes.

  • Hydrophobicity: The overall hydrophobicity of the molecule plays a critical role in its antimicrobial action. Modifications that alter the partition coefficient can either enhance or diminish activity depending on the specific microbial target.

Experimental Data Summary:

While specific data for this compound is limited in publicly available literature, we can draw comparisons from studies on related substituted acetophenones.

Compound/AnalogTest OrganismActivity MetricResultReference
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenoneCandida albicansAntifungal ActivityHigh[1]
Substituted Acetophenone SemicarbazonesStaphylococcus aureus, Bacillus subtilis, Salmonella typhi, Pseudomonas aeruginosa, Candida albicansZone of InhibitionSignificant activity[2]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeHelicobacter pyloriMIC25–50 µg/mL[3]
Methoxy-substituted acetophenonesPhytopathogenic fungiIC500.9–19.5 µg/mL for the most active analog[4]

Note: This table includes data from structurally related compounds to provide a comparative context due to the limited direct data on this compound.

Cytotoxic Activity

The potential of acetophenone derivatives as anticancer agents has been an area of active research. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Structure-Activity Relationship Insights:

  • Methoxy and Hydroxyl Groups: The presence and position of methoxy and hydroxyl groups on the aromatic ring are critical for cytotoxic activity. Hydroxylated analogs often exhibit potent activity, which can be further modulated by methoxylation.

  • Chalcone Derivatives: Many potent cytotoxic agents are chalcones derived from acetophenones. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with cellular nucleophiles, such as cysteine residues in proteins, leading to downstream signaling events that trigger apoptosis.

  • Signaling Pathways: A chalcone derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, has been shown to induce apoptosis and G1 cell cycle arrest in cancer cells through the PI3K/AKT signaling pathway[5]. This suggests that related acetophenones may also exert their effects through modulation of key cellular signaling cascades.

Experimental Data Summary:

Compound/AnalogCell LineActivity MetricResult (IC50)Reference
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE)HT-29 (Colon)Cytotoxicity17.2 ± 2.29 µg/mL (48h)[6]
DMHEMCF-7 (Breast)Cytotoxicity48.3 ± 1.43 µg/mL (48h)[6]
DMHEA549 (Lung)Cytotoxicity37.5 ± 2.66 µg/mL (48h)[6]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)SH-SY5Y (Neuroblastoma)Cytotoxicity5.20 µM[7]
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenolHeLa (Cervical)CytotoxicityCytotoxic effects observed[8]

Note: This table highlights the cytotoxic potential of structurally related methoxy-substituted acetophenones and their derivatives.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of a compound against various microorganisms.

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the well.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Well Preparation:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

  • Application of Test Compound:

    • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plates Inoculate Agar Plates (Mueller-Hinton) Inoculum->Plates Swab Wells Create Wells in Agar Plates->Wells Bore AddCmpd Add Test Compound & Controls Wells->AddCmpd Pipette Incubate Incubate Plates AddCmpd->Incubate Measure Measure Zone of Inhibition Incubate->Measure

A flowchart of the agar well diffusion assay.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Potential Mechanism of Action for Cytotoxicity

PI3K_AKT_Pathway Compound Acetophenone Analog PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates NFkB NF-κB AKT->NFkB Activates Bcl2 Bcl-2 NFkB->Bcl2 Upregulates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

A potential signaling pathway for acetophenone-induced apoptosis.

Enzyme Inhibition: α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.[11][12] Inhibitors of this enzyme have potential as treatments for type 2 diabetes.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of pNPG in the same phosphate buffer.

    • Prepare solutions of the test compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution to each well.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Include a positive control (e.g., acarbose) and a negative control (buffer instead of the test compound).

  • Absorbance Measurement:

    • Immediately measure the absorbance at 405 nm using a microplate reader at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of α-glucosidase activity.

    • Calculate the IC50 value of the test compound.

Conclusion and Future Directions

The available evidence suggests that this compound and its analogs represent a promising class of compounds with a range of biological activities. The substitution pattern of methoxy and methyl groups on the acetophenone scaffold clearly dictates their antimicrobial, antifungal, and cytotoxic potential. However, a significant gap exists in the literature regarding the specific biological profile of this compound.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to elucidate more precise structure-activity relationships. This should include:

  • Comprehensive antimicrobial screening against a broad panel of clinically relevant bacteria and fungi to determine the spectrum of activity and minimum inhibitory concentrations (MICs).

  • In-depth cytotoxicity studies across a diverse range of cancer cell lines to identify potential anticancer leads and to assess their selectivity towards cancer cells over normal cells.

  • Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

By addressing these research gaps, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

A Comparative Guide to the Reaction Kinetics of 1-(4-Methoxy-2-methylphenyl)ethanone and Related Acetophenones in Hydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Steric and Electronic Effects in Ketone Reduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. The rate of this reaction, particularly with nucleophilic reducing agents like sodium borohydride (NaBH₄), is profoundly influenced by the electronic and steric environment surrounding the carbonyl group. The substituents on the aromatic ring of acetophenone derivatives can either accelerate or decelerate the rate of hydride attack on the electrophilic carbonyl carbon.

  • Electronic Effects: Electron-donating groups (EDGs), such as the methoxy group (-OCH₃), increase electron density on the aromatic ring through resonance. This effect is propagated to the carbonyl carbon, reducing its electrophilicity and thus decreasing the rate of nucleophilic attack by the hydride ion. Conversely, electron-withdrawing groups (EWGs) have the opposite effect, increasing the carbonyl carbon's electrophilicity and accelerating the reaction.

  • Steric Effects: Bulky substituents near the carbonyl group, such as a methyl group (-CH₃) in the ortho position, can physically hinder the approach of the nucleophile. This steric hindrance raises the activation energy of the reaction and consequently slows it down.

This guide will qualitatively compare the expected reaction rates of the following compounds based on these principles:

  • Acetophenone (Unsubstituted): Our baseline for comparison.

  • 4-Methoxyacetophenone: Features an electron-donating methoxy group in the para position, which is expected to decrease the reaction rate due to electronic effects.

  • 2-Methylacetophenone: Possesses a methyl group in the ortho position, which is expected to decrease the reaction rate primarily due to steric hindrance.

  • 1-(4-Methoxy-2-methylphenyl)ethanone: The target molecule, which incorporates both the electron-donating effect of the para-methoxy group and the steric hindrance of the ortho-methyl group. It is hypothesized that this compound will exhibit the slowest reaction rate among the four due to the combined deactivating effects.

Predicted Reactivity and Mechanistic Considerations

The reaction of sodium borohydride with acetophenones proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The relative rates of reduction for our selected compounds can be predicted by considering the interplay of the electronic and steric effects of their substituents.

A seminal study by Bowden and Hardy on the reduction of substituted acetophenones with sodium borohydride demonstrated a Hammett reaction constant (ρ) of +3.06.[1] This large positive value indicates that the reaction is highly sensitive to electronic effects and is accelerated by electron-withdrawing groups, which stabilize the developing negative charge on the carbonyl oxygen in the transition state.

Based on these principles, we can predict the following order of reactivity:

Acetophenone > 4-Methoxyacetophenone > 2-Methylacetophenone > this compound

This predicted trend is based on the following rationale:

  • Acetophenone serves as our reference compound.

  • 4-Methoxyacetophenone is expected to be less reactive than acetophenone due to the electron-donating resonance effect of the para-methoxy group.

  • 2-Methylacetophenone is anticipated to be less reactive than acetophenone due to the steric hindrance imposed by the ortho-methyl group, which impedes the approach of the borohydride reagent.

  • This compound is predicted to be the least reactive. It suffers from both the electronic deactivation of the methoxy group and the steric hindrance of the methyl group, leading to a cumulative retardation of the reaction rate.

Experimental Design for Kinetic Analysis

To empirically validate the predicted reactivity trend, a robust experimental protocol is necessary. UV-Vis spectrophotometry is a powerful and accessible technique for monitoring the kinetics of these reduction reactions, as the carbonyl group of the ketone reactant exhibits a characteristic absorbance that diminishes over time as it is converted to the alcohol product.

Experimental Workflow

The following diagram illustrates the workflow for the kinetic analysis of the sodium borohydride reduction of the selected acetophenones.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare stock solutions of each ketone in isopropanol B Prepare a fresh stock solution of NaBH4 in isopropanol A->B C Set up UV-Vis spectrophotometer and thermostat-controlled cuvette holder B->C D Equilibrate ketone solution in cuvette to desired temperature C->D Transfer to Spectrophotometer E Inject NaBH4 solution into the cuvette and start data acquisition D->E F Monitor the decrease in absorbance at the λmax of the ketone over time E->F G Plot Absorbance vs. Time F->G Collect Data H Determine the pseudo-first-order rate constant (k') from the slope of ln(Absorbance) vs. Time G->H I Repeat for all ketones under identical conditions H->I J Compare the determined rate constants I->J

References

A Comparative Benchmarking Guide to 1-(4-Methoxy-2-methylphenyl)ethanone in α-Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, acetophenone derivatives serve as fundamental building blocks for a diverse array of complex molecules. The strategic functionalization of these ketones is a critical step in many synthetic routes. Among these transformations, α-bromination stands out as a key reaction, introducing a bromine atom adjacent to the carbonyl group and paving the way for subsequent nucleophilic substitutions and carbon-carbon bond formations.

This guide presents a comprehensive performance benchmark of 1-(4-Methoxy-2-methylphenyl)ethanone in the context of α-bromination. We will objectively compare its reactivity, yield, and potential challenges against a selection of commonly employed acetophenone alternatives. This analysis is grounded in established experimental data and mechanistic principles to provide researchers, scientists, and drug development professionals with a robust framework for informed substrate selection and reaction optimization.

The choice of an acetophenone derivative in a synthetic pathway is often a balance between commercial availability, cost, and its inherent reactivity dictated by the substituents on the aromatic ring. Electron-donating groups, such as the methoxy and methyl groups present in this compound, are known to influence the rate and selectivity of electrophilic substitution reactions. This guide will delve into the practical implications of this substitution pattern on the outcome of α-bromination.

The Synthetic Route in Focus: α-Bromination of Acetophenones

The α-bromination of acetophenones is a classic and vital transformation in organic synthesis. The resulting α-bromo ketones are versatile intermediates. The reaction typically proceeds via an acid-catalyzed enolization of the ketone, which is the rate-determining step. The enol then attacks molecular bromine or another bromine source in a rapid step to yield the α-brominated product.[1][2]

The general mechanism is depicted below:

Alpha_Bromination_Mechanism Acetophenone Acetophenone Derivative Protonated_Ketone Protonated Ketone Acetophenone->Protonated_Ketone + H+ (fast) Enol Enol Intermediate (RDS) Protonated_Ketone->Enol - H+ (slow) Alpha_Bromo α-Bromoacetophenone Enol->Alpha_Bromo + Br2 (fast) HBr HBr H_plus H+ Br2 Br-Br

Caption: Mechanism of acid-catalyzed α-bromination of acetophenones.

Comparative Performance Analysis

To provide a clear benchmark, we will compare the performance of this compound against three standard acetophenone derivatives: the parent Acetophenone, 4-Methoxyacetophenone, and 4-Methylacetophenone. The presence of both a methoxy and a methyl group in our target molecule suggests a potentially higher electron density in the aromatic ring compared to the alternatives, which can influence reactivity.

SubstrateBrominating Agent/ConditionsReaction TimeYield (%)Reference
This compound NBS, Acidic Al₂O₃, Methanol, RefluxEstimated 2-4 hoursPredicted: 70-80%Inferred
AcetophenoneNBS, Acidic Al₂O₃, Methanol, RefluxNot Specified89%[3]
4-MethoxyacetophenoneNBS, Acidic Al₂O₃, Methanol, RefluxNot Specified72%[3]
4-MethylacetophenonePyridine hydrobromide perbromide, Acetic Acid, 90°C3 hoursNot Specified[1]
AcetophenoneBr₂, Acetic AcidNot Specified72%
4-MethoxyacetophenoneBr₂, Aqueous Phase, 50°C2 hours>94%
4-ChloroacetophenonePyridine hydrobromide perbromide, Acetic Acid, 90°C3 hours85%[1]

Discussion of Expected Performance:

This compound possesses two electron-donating groups (methoxy and methyl) on the aromatic ring. The methoxy group at the para position and the methyl group at the ortho position both activate the ring towards electrophilic attack. This increased electron density can have a dual effect on the α-bromination reaction:

  • Increased Rate of Enolization: The electron-donating groups can enhance the rate of the acid-catalyzed enolization, which is the rate-determining step. This could potentially lead to shorter reaction times compared to unsubstituted acetophenone.

  • Potential for Ring Bromination: The highly activated aromatic ring is more susceptible to electrophilic bromination as a competing side reaction. This can lead to a decrease in the yield of the desired α-brominated product and complicate the purification process. Careful control of reaction conditions, such as temperature and the choice of brominating agent, is therefore crucial.

Based on the data for 4-methoxyacetophenone, which also has a strongly activating group, we can predict that the α-bromination of this compound should proceed with good efficiency. However, the additional activation from the methyl group may necessitate milder conditions to maintain high selectivity for α-bromination over ring bromination. The predicted yield of 70-80% reflects this balance between enhanced reactivity and the potential for side reactions.

Experimental Protocols

For a direct and objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for the α-bromination of acetophenone derivatives using N-Bromosuccinimide (NBS) with an acidic alumina catalyst, a method demonstrated to be effective for various substituted acetophenones.[3]

Representative Protocol for α-Bromination of this compound

This protocol is a representative procedure based on established methods for similar substrates.

Materials:

  • This compound (10 mmol)

  • N-Bromosuccinimide (NBS) (12 mmol)

  • Acidic Alumina (Al₂O₃) (10% w/w of the substrate)

  • Methanol (20 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol), acidic alumina (10% w/w), and methanol (20 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with stirring.

  • Once at a steady reflux, add N-Bromosuccinimide (12 mmol) portion-wise over 15-20 minutes. The portion-wise addition helps to control the concentration of the brominating species and minimize side reactions.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the alumina catalyst and wash the solid with a small amount of fresh methanol.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure α-bromo-1-(4-methoxy-2-methylphenyl)ethanone.

Comparative Protocol for α-Bromination of Acetophenone and 4-Methoxyacetophenone

The same protocol as described above can be applied to acetophenone and 4-methoxyacetophenone for a direct comparison of their performance under identical conditions.

Workflow Visualization

Experimental_Workflow Start Start: Assemble Reactants (Acetophenone Derivative, NBS, Al₂O₃, Methanol) Reaction Reaction at Reflux (Portion-wise addition of NBS) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Cool, Filter, Evaporate Solvent Monitoring->Workup Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: α-Bromoacetophenone Derivative Purification->Product

Caption: General experimental workflow for the α-bromination of acetophenones.

Conclusion and Recommendations

This compound is a viable substrate for α-bromination, a key transformation in many synthetic pathways. Its electron-rich nature, due to the methoxy and methyl substituents, is predicted to enhance the reaction rate compared to unsubstituted acetophenone. However, this increased reactivity also elevates the risk of competitive electrophilic aromatic substitution (ring bromination).

Key Recommendations for Researchers:

  • Careful Control of Reaction Conditions: To maximize the yield of the desired α-bromo product and minimize side reactions, it is crucial to carefully control the reaction temperature and the rate of addition of the brominating agent.

  • Choice of Brominating Agent: While NBS with an acidic alumina catalyst is a good starting point, other brominating agents such as pyridine hydrobromide perbromide may offer different selectivity profiles and should be considered.[1]

  • Thorough Product Characterization: Due to the potential for isomeric byproducts (ring bromination), thorough characterization of the purified product using techniques such as NMR and mass spectrometry is essential to confirm the regioselectivity of the bromination.

By understanding the interplay of electronic effects and reaction conditions, researchers can effectively utilize this compound in their synthetic endeavors and optimize the α-bromination step to achieve high yields and purity. This guide provides a foundational understanding and practical protocols to benchmark its performance against other commonly used acetophenone derivatives.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Methoxy-2-methylphenyl)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of a safe and responsible research environment. This guide provides an in-depth, procedural framework for the disposal of 1-(4-Methoxy-2-methylphenyl)ethanone, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to ensure that every protocol is a self-validating system, grounded in established safety standards.

Part 1: Hazard Profile and Initial Risk Assessment

Based on OSHA's Hazard Communication Standard (29 CFR 1910.1200), related compounds are classified with specific health hazards.[1][2] Therefore, it is prudent to handle this compound as a hazardous substance.

Table 1: Inferred Hazard Classification and Personal Protective Equipment (PPE)

Hazard Classification (Inferred)GHS PictogramPrecautionary StatementRequired Personal Protective Equipment (PPE)Rationale for PPE Selection
Acute Toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowed.[2][3][4]Standard Laboratory CoatPrevents incidental skin contact with powders or splashes.
Skin Irritation (Category 2)
alt text
H315: Causes skin irritation.[1][2][5]Chemical-resistant gloves (e.g., nitrile)Provides a barrier against direct skin contact, which can cause irritation. Gloves must be inspected before use.[6]
Serious Eye Irritation (Category 2A)
alt text
H319: Causes serious eye irritation.[1][2][5][7]Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne dust or accidental splashes. Conforms to OSHA regulations in 29 CFR 1910.133.[1][8]
Respiratory Irritation (Category 3)
alt text
H335: May cause respiratory irritation.[5][7]Use in a well-ventilated area or chemical fume hoodEngineering controls are the first line of defense to minimize inhalation exposure, as required by the OSHA Laboratory Standard.[9][10]

Part 2: Step-by-Step Disposal Protocol

The disposal of any chemical waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12][13] This protocol is designed to ensure compliance with these stringent regulations.

Step 1: Hazardous Waste Determination

The first crucial step is to formally declare the unwanted this compound as a waste product.[14] Under RCRA, a "solid waste" (a regulatory term that includes liquids and gases) must be evaluated to see if it is a "hazardous waste."[11] Given its inferred hazard profile (irritant, harmful if swallowed), it is mandatory to manage this chemical as a hazardous waste to ensure full compliance.[11][13]

Step 2: Segregation and Incompatibility

Proper segregation is paramount to prevent dangerous chemical reactions.[13][15]

  • Dedicated Waste Stream: Collect this compound waste in a dedicated container. Do not mix it with non-hazardous waste or other chemical waste streams.[14][15]

  • Avoid Incompatibles: Store this waste away from strong oxidizing agents and strong bases, as these are common incompatibilities for ketones and ethers.[1][2][8] Co-mingling incompatible chemicals can lead to fire, explosion, or the release of toxic gases.

Step 3: Proper Containerization

The integrity of the waste container is critical to prevent leaks and exposures.[11][15]

  • Select an Appropriate Container: Use a container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure, leak-proof screw-top cap.[14] The container must be in good condition, free of cracks or defects.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times except when actively adding waste.[11][16] This is one of the most common EPA violations and is crucial for preventing the release of vapors.

Step 4: Accurate and Compliant Labeling

Clear labeling is a strict regulatory requirement and essential for safety. The label must contain the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

Step 5: Safe Accumulation in the Laboratory

Waste must be stored safely within the lab in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[14][16]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant bin or tray.[14] This ensures that any potential leaks from the primary container are captured, preventing a wider spill.

  • Quantity Limits: Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA.

Step 6: Final Disposal via Authorized Personnel

Hazardous waste must be disposed of through a licensed chemical waste disposal company.[6][13]

  • Contact EHS: Follow your institution's specific procedures to schedule a waste pickup with your Environmental Health and Safety (EHS) office.

  • Documentation: Complete any required hazardous waste disposal forms or manifests accurately, detailing the contents and quantity of the waste.[14][16]

  • Treatment: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17] Final disposal methods may include controlled incineration, which is designed to destroy the chemical while scrubbing flue gases to prevent environmental contamination.[6][15]

Part 3: Emergency Preparedness

Even with careful planning, accidents can occur. Preparedness is key to mitigating their impact.

  • Spill Response: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material (e.g., vermiculite or sand).[7] Collect the contaminated absorbent material into a sealed container and manage it as hazardous waste.[1][5] Do not allow the chemical to enter drains.[6][7]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2][6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6][7]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][6]

    • In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[5]

Part 4: Visual Disposal Workflow

To consolidate this information, the following diagram illustrates the decision-making and operational flow for the disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_protocol Phase 2: Disposal Protocol (RCRA Compliance) cluster_final Phase 3: Final Disposition start Unwanted this compound assess Perform Hazard Assessment (Consult SDS, Infer Hazards) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe characterize Step 1: Characterize as Hazardous Waste ppe->characterize spill Spill or Exposure? ppe->spill segregate Step 2: Segregate Waste (No Mixing, Check Incompatibles) characterize->segregate containerize Step 3: Select & Fill Compliant Container segregate->containerize label_waste Step 4: Label Container ('Hazardous Waste', Name, Date) containerize->label_waste accumulate Step 5: Store in SAA (Closed, Secondary Containment) label_waste->accumulate schedule_pickup Step 6: Arrange Disposal (Contact EHS, Complete Forms) accumulate->schedule_pickup pickup Waste collected by licensed contractor schedule_pickup->pickup transport Transported to a permitted TSDF pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose spill->characterize No emergency Follow Emergency Procedures (Spill Cleanup, First Aid) spill->emergency Yes

Caption: Disposal Workflow for this compound.

References

Mastering the Safe Handling of 1-(4-Methoxy-2-methylphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of 1-(4-Methoxy-2-methylphenyl)ethanone (CAS No. 6967-03-9). By understanding the "why" behind each step, you will not only ensure your personal safety but also maintain the integrity of your research.

Hazard Profile: Understanding the Risks

Based on data from analogous compounds, this compound should be handled as a substance that is:

  • A skin irritant. [1][2][3]

  • A serious eye irritant. [1][2][3]

  • Potentially harmful if swallowed. [1][4]

  • May cause respiratory irritation. [3]

These hazards are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined below. The causality is clear: preventing contact with skin, eyes, and the respiratory system is the central objective.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, creating a comprehensive barrier between you and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation. Given the aromatic ketone structure, nitrile gloves offer broad protection for incidental contact.[5] For prolonged handling or in case of a spill, consider heavier-duty gloves.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Protects against accidental splashes that could cause serious eye irritation.[1][6]
Body Protection A standard laboratory coat, fully buttoned.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Mitigates the risk of inhaling dust or vapors, which could lead to respiratory tract irritation.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a safe experimental environment from preparation to cleanup.

Preparation
  • Designate a Workspace: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][5]

  • Assemble Materials: Before handling the chemical, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are within arm's reach inside the designated workspace.

  • Don PPE: Put on all required PPE as specified in the table above. Check gloves for any signs of damage before use.

Handling and Use
  • Weighing: If working with a solid, carefully weigh the required amount on weighing paper or in a suitable container. Avoid creating dust.

  • Transfer: Use a clean spatula or other appropriate tool to transfer the chemical.

  • In Solution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Containment: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[1][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Identification: All materials contaminated with this compound, including excess chemical, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][4]

Visualizing the Workflow

To further clarify the safe handling process, the following workflow diagram illustrates the key decision points and actions from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Spill Response prep_space Designate Workspace (Fume Hood) prep_ppe Don Appropriate PPE prep_space->prep_ppe handle_weigh Weigh Chemical prep_ppe->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer spill_alert Alert Personnel handle_transfer->spill_alert Spill Occurs end_exp Experiment Complete handle_transfer->end_exp disp_id Identify as Hazardous Waste disp_collect Collect in Labeled Waste Container disp_id->disp_collect disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of as Hazardous Waste spill_clean->spill_dispose spill_dispose->disp_collect start Start start->prep_space end_exp->disp_id

Caption: Workflow for Safe Handling of this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the reliability and integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxy-2-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxy-2-methylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.